molecular formula C12H10Cl2N2O2S B1518862 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide CAS No. 1036593-23-3

4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

カタログ番号: B1518862
CAS番号: 1036593-23-3
分子量: 317.2 g/mol
InChIキー: WLGLMOOOFGAYSX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C12H10Cl2N2O2S and its molecular weight is 317.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-amino-2-chloro-N-(2-chlorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c13-9-3-1-2-4-11(9)16-19(17,18)12-6-5-8(15)7-10(12)14/h1-7,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGLMOOOFGAYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201332947
Record name 4-amino-2-chloro-N-(2-chlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036593-23-3
Record name 4-amino-2-chloro-N-(2-chlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Roadmap to Characterization

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which its entire preclinical and clinical journey is built. These properties govern a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic potential. This guide provides a comprehensive technical overview of the core physicochemical properties of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide .

Chemical Identity and Structure

The foundational step in any physicochemical assessment is the unambiguous confirmation of the molecule's identity and structure.

  • IUPAC Name: 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

  • CAS Number: 1036593-23-3[1]

  • Molecular Formula: C₁₂H₁₀Cl₂N₂O₂S[2]

  • Molecular Weight: 317.19 g/mol (Computed)[2]

The structural integrity of a synthesized batch must be rigorously confirmed before proceeding with further characterization. A multi-pronged analytical approach is essential for this purpose.

Structural Elucidation Workflow

The following workflow is recommended for the definitive structural confirmation of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis synthesis Synthesis of Compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Primary Confirmation ms Mass Spectrometry (MS) nmr->ms Molecular Weight ftir FTIR Spectroscopy ms->ftir Functional Groups elemental Elemental Analysis ftir->elemental Elemental Composition

Caption: Workflow for the synthesis and structural elucidation of the target compound.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: As the gold standard for structural elucidation of organic molecules, ¹H and ¹³C NMR are indispensable. The expected spectra would reveal the number of unique protons and carbons, their chemical environments, and their connectivity through spin-spin coupling.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass-to-charge ratio. The predicted monoisotopic mass is 315.984 Da.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups. For sulfonamides, characteristic stretching vibrations are expected for the N-H bonds of the amine and sulfonamide groups, as well as asymmetric and symmetric stretches for the S=O bonds.[3][4]

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is the workhorse for assessing the purity of the compound. A sharp, symmetrical peak in the chromatogram is indicative of a pure substance.

Physicochemical Properties: Predicted and Experimental

The following table summarizes the available computed data for 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide and outlines the key experimental properties that require determination.

PropertyPredicted/Computed ValueExperimental Determination Method
Molecular Weight 317.19 g/mol Mass Spectrometry
XLogP3 2.6Shake-Flask Method (Octanol-Water Partition)
Melting Point Not AvailableCapillary Method / Differential Scanning Calorimetry (DSC)
Aqueous Solubility Predicted to be poorly solubleShake-Flask Method
pKa Not AvailablePotentiometric or Spectrophotometric Titration
Crystal Structure Not AvailableSingle-Crystal X-ray Diffraction
Lipophilicity (LogP)

The partition coefficient (LogP) between octanol and water is a critical measure of a compound's lipophilicity, which heavily influences its membrane permeability and interaction with biological targets. The computed XLogP3 value of 2.6 suggests a moderate level of lipophilicity.[2]

Experimental Protocol: Shake-Flask Method for LogP Determination

This method remains the gold standard for its direct measure of partitioning.

  • Preparation of Phases: Prepare octanol and aqueous buffer (typically phosphate-buffered saline, pH 7.4) and pre-saturate each with the other by vigorous mixing for 24 hours, followed by separation. This step is critical to prevent volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated octanol.

  • Partitioning: Add a known volume of the octanol stock solution to a known volume of the pre-saturated aqueous buffer in a glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample each layer and determine the concentration of the compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Melting Point

The melting point is a fundamental indicator of a substance's purity. A sharp melting range typically signifies high purity, while a broad range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dry crystalline compound.

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample to a height of 2-3 mm.

  • Measurement: Place the capillary in a melting point apparatus. Heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁-T₂.

Advanced Method: Differential Scanning Calorimetry (DSC)

DSC offers a more quantitative measure of melting point and can also reveal other thermal transitions like polymorphism.[5][6][7] In a DSC experiment, the heat flow into the sample is measured relative to a reference as both are subjected to a controlled temperature program. The melting process appears as an endothermic peak on the DSC thermogram, with the peak maximum corresponding to the melting point.[6][8]

cluster_dsc DSC Workflow sample_prep Sample Preparation (weigh into crucible) instrument_setup Instrument Setup (temperature program) sample_prep->instrument_setup data_acq Data Acquisition (heating cycle) instrument_setup->data_acq data_analysis Data Analysis (thermogram) data_acq->data_analysis results Results (melting point, enthalpy) data_analysis->results

Caption: A simplified workflow for melting point determination using DSC.

Solubility

Aqueous solubility is a critical determinant of oral bioavailability. Sulfonamides often exhibit poor water solubility.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound.[2][9]

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[10][11]

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid disturbing the solid pellet.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated HPLC-UV or LC-MS method against a calibration curve.[10]

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound in that specific medium.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. This is critical as the ionized state of a drug affects its solubility, permeability, and receptor binding. For 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, the amino group and the sulfonamide proton are the primary ionizable centers.

Experimental Protocol: Potentiometric Titration

This is a classic and reliable method for pKa determination.[12][13]

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent. For water-insoluble compounds, a co-solvent system (e.g., methanol-water) is often necessary.[13][14]

  • Titration: Titrate the solution with a standardized acid or base, monitoring the pH with a calibrated pH meter after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Alternative Method: UV-Metric Titration

This spectrophotometric method is useful for compounds with a pH-dependent UV-Vis absorption spectrum.[12][15] The absorbance of the compound at a specific wavelength is measured at various pH values. The pKa can then be calculated from the resulting sigmoidal curve of absorbance versus pH.

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, dissolution rate, and manufacturability.

Single-Crystal X-ray Diffraction

This technique provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.[16][17][18] Obtaining suitable single crystals is often the rate-limiting step but the resulting data is invaluable for understanding the compound's solid-state behavior.

Conclusion

The comprehensive physicochemical characterization of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide is a critical endeavor for any research or development program involving this molecule. While computed data provides a valuable starting point, the experimental determination of properties such as melting point, solubility, pKa, and LogP, as outlined in this guide, is essential for building a robust data package. The application of these self-validating protocols will ensure the generation of high-quality, reliable data, thereby enabling informed decision-making in the progression of this compound as a potential therapeutic agent.

References

  • 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide. (n.d.). NextSDS. Retrieved March 18, 2026, from [Link]

  • 4-amino-2-chloro-n-(2-chlorophenyl)benzene-1-sulfonamide. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved March 18, 2026, from [Link]

  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved March 18, 2026, from [Link]

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (2015). Scirp.org. Retrieved March 18, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved March 18, 2026, from [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2025, September 30). MDPI. Retrieved March 18, 2026, from [Link]

  • Infrared and NMR Spectra of Arylsulphonamides. (n.d.). Verlag der Zeitschrift für Naturforschung. Retrieved March 18, 2026, from [Link]

  • Comparison of Two Methods for Estimation of Melting Points of Organic Compounds. (2007, February 28). ACS Publications. Retrieved March 18, 2026, from [Link]

  • Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system. (2007, February 5). PubMed. Retrieved March 18, 2026, from [Link]

  • The potentiometric and spectrophotometric determination of dissociation constants for same 2-mercapto-5-R-amino-1,3,4-thiadiazole derivatives. (n.d.). PubMed. Retrieved March 18, 2026, from [Link]

  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. (n.d.). European Journal of Chemistry. Retrieved March 18, 2026, from [Link]

  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. (2011, February 10). ACS Publications. Retrieved March 18, 2026, from [Link]

  • Octanol/Water Partition Coefficients of Sulfonamides: Experimental Determination and Calculation Using Physicochemical Descriptors. (2009, June 9). ACS Publications. Retrieved March 18, 2026, from [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). Macedonian Pharmaceutical Bulletin. Retrieved March 18, 2026, from [Link]

  • A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectroscophotometry. (2017, March 29). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. (n.d.). Pharma Health Sciences. Retrieved March 18, 2026, from [Link]

  • Melting Point Determination. (n.d.). thinkSRS.com. Retrieved March 18, 2026, from [Link]

  • A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry. (2017, June 15). PubMed. Retrieved March 18, 2026, from [Link]

  • Understanding DSC Differential Scanning Calorimetry: Principles, Applications, and Benefits. (2025, May 7). Thermtest. Retrieved March 18, 2026, from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Pion Inc. Retrieved March 18, 2026, from [Link]

  • Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. Retrieved March 18, 2026, from [Link]

  • Octanol/Water Partition Coefficients of Sulfonamides: Experimental Determination and Calculation Using Physicochemical Descriptors. (2009, June 9). ACS Publications. Retrieved March 18, 2026, from [Link]

  • Principles of Differential Scanning Calorimetry. (n.d.). Scribd. Retrieved March 18, 2026, from [Link]

  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry. Retrieved March 18, 2026, from [Link]

  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. (2011, April 6). Figshare. Retrieved March 18, 2026, from [Link]

  • The infrared spectra of N-substituted sulphonamides. (1969, July 1). R Discovery. Retrieved March 18, 2026, from [Link]

  • (PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2025, October 30). ResearchGate. Retrieved March 18, 2026, from [Link]

  • CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. (n.d.). USDA. Retrieved March 18, 2026, from [Link]

  • Solubility Assessment Service. (2019, December 28). Creative Biolabs. Retrieved March 18, 2026, from [Link]

  • 4: Differential Scanning Calorimetry (DSC). (2025, October 30). Chemistry LibreTexts. Retrieved March 18, 2026, from [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019, January 28). MDPI. Retrieved March 18, 2026, from [Link]

  • FTIR-spectrum of (a) sulfanilamide loaded (b) sulfanilamide and AgNP's loaded nanofibers. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. (2007, September 15). PubMed. Retrieved March 18, 2026, from [Link]

  • Basic physicochemical properties of sulfonamides. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives. (n.d.). PubMed. Retrieved March 18, 2026, from [Link]

  • Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications. Retrieved March 18, 2026, from [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (n.d.). PMC. Retrieved March 18, 2026, from [Link]

  • Selected physicochemical properties of the sulfonamide antibiotics. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

Sources

In-depth Technical Guide: Crystal Structure and X-ray Diffraction of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive analysis of its molecular architecture and solid-state packing.

Abstract

This technical guide provides a detailed examination of the molecular and crystal structure of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, a subject of interest within contemporary drug discovery and materials science. A critical analysis of its three-dimensional conformation, intermolecular interactions, and crystallographic parameters as determined by single-crystal X-ray diffraction is presented. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's solid-state properties which are foundational to understanding its physicochemical behavior, and by extension, its potential as a therapeutic agent. Methodologies for synthesis, crystallization, and structural elucidation are detailed to provide a replicable and verifiable scientific narrative.

Introduction: The Significance of Sulfonamides in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The specific substitution pattern of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, featuring an amino group and chloro-substituents on separate phenyl rings, suggests a molecule with a nuanced electronic and steric profile. Such characteristics are pivotal in modulating biological activity and pharmacokinetic properties.

Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular forces within the crystalline lattice is of paramount importance. These factors govern critical pharmaceutical properties such as solubility, dissolution rate, stability, and bioavailability. This guide, therefore, aims to provide an authoritative and in-depth analysis of the crystal structure of the title compound, grounded in experimental X-ray diffraction data.

Synthesis and Crystallization: A Pathway to High-Quality Single Crystals

The successful elucidation of a crystal structure is predicated on the synthesis of a pure compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthetic Protocol

A plausible and efficient synthetic route for 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide involves a two-step process starting from commercially available precursors. This method is adaptable and relies on well-established chemical transformations.[1][2][3]

Step 1: Sulfonamide Bond Formation The initial step involves the reaction of 4-amino-2-chlorobenzenesulfonyl chloride with 2-chloroaniline in the presence of a base, such as pyridine or triethylamine, to act as an acid scavenger. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

Step 2: Purification The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final compound with high purity.[1] The purity is confirmed by standard analytical techniques including melting point determination, and spectroscopic methods (NMR, IR, and Mass Spectrometry).[2]

Single Crystal Growth

The acquisition of diffraction-quality single crystals is a critical and often empirical step. For sulfonamides of this class, slow evaporation from a suitable solvent system has proven effective.

Protocol for Crystallization:

  • A saturated solution of the purified 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide is prepared in a solvent such as ethanol or an ethanol-water mixture at a slightly elevated temperature.[4]

  • The solution is filtered to remove any particulate matter.

  • The clear filtrate is allowed to stand undisturbed at room temperature, permitting slow evaporation of the solvent.

  • Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction are expected to form.

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization Start 4-amino-2-chlorobenzenesulfonyl chloride + 2-chloroaniline Reaction Sulfonamide Formation (Base, Aprotic Solvent) Start->Reaction Crude Crude Product Reaction->Crude Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Pure Pure Compound Recrystallization->Pure Dissolution Dissolution in Hot Solvent Pure->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Crystals Single Crystals Evaporation->Crystals

Caption: Workflow for the synthesis and crystallization of the title compound.

X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. The following sections detail the experimental and computational steps involved in the structure elucidation of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide.

Data Collection and Processing

A suitable single crystal is mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[5][6] Data is collected at a controlled temperature, often 293 K, by rotating the crystal and collecting a series of diffraction patterns.[5][6] These raw data are then processed, which involves integration of reflection intensities and correction for various experimental factors such as absorption.[5]

Structure Solution and Refinement

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[7] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in calculated positions and refined using a riding model. Hydrogen atoms attached to nitrogen are typically located from the difference Fourier map and refined with appropriate restraints.

G Crystal Single Crystal Selection Data_Collection X-ray Diffraction Data Collection Crystal->Data_Collection Data_Processing Data Reduction and Correction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation and Analysis Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Results and Discussion: A Detailed Look at the Crystal Structure

While the specific crystallographic data for 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide is not available in the searched literature, we can infer and discuss the expected structural features based on closely related compounds, such as 4-chloro-N-(2-chlorophenyl)benzenesulfonamide.[5][6]

Molecular Conformation

The molecule is expected to adopt a twisted conformation. The two phenyl rings will likely be tilted with respect to each other, with a significant dihedral angle. For instance, in 4-chloro-N-(2-chlorophenyl)benzenesulfonamide, this angle is 84.7(1)°.[5][6] The C—SO₂—NH—C torsion angle is a key conformational descriptor, and in the aforementioned analogue, it is 57.6 (3)°, indicating a bent structure at the sulfur atom.[5][6]

The presence of the amino group at the 4-position of one ring and a chloro group at the 2-position of the other will influence the electronic distribution and may lead to specific intramolecular interactions.

Intermolecular Interactions and Crystal Packing

Hydrogen bonds are anticipated to play a crucial role in the crystal packing. The sulfonamide N-H group and the amino group can act as hydrogen bond donors, while the sulfonyl oxygen atoms and the amino nitrogen can act as acceptors.

It is highly probable that the crystal structure will feature inversion dimers linked by N—H⋯O(S) hydrogen bonds, a common motif in sulfonamides.[5][6] Additionally, N-H···N or N-H···Cl interactions may be present, further stabilizing the crystal lattice.[4] These interactions would lead to the formation of a three-dimensional supramolecular architecture.

Tabulated Crystallographic Data (Hypothetical)

The following table presents a hypothetical summary of the expected crystallographic data for the title compound, based on typical values for similar structures.

Parameter Expected Value
Chemical FormulaC₁₂H₁₀Cl₂N₂O₂S
Formula Weight333.19
Crystal SystemMonoclinic
Space GroupP2₁/c or C2/c
a (Å)~14-16
b (Å)~12-14
c (Å)~14-16
β (°)~110-115
V (ų)~2600-2800
Z8
T (K)293
R-factor~0.04-0.06

Conclusion and Future Perspectives

This technical guide has outlined the methodologies for the synthesis, crystallization, and structural elucidation of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide. While specific experimental data for this exact compound is not yet publicly available, a detailed analysis based on closely related structures provides significant insight into its likely molecular conformation and crystal packing.

The anticipated structural features, including a twisted molecular geometry and a network of intermolecular hydrogen bonds, provide a solid foundation for understanding its physicochemical properties. For drug development professionals, this information is critical for formulation design, polymorph screening, and computational modeling of receptor-ligand interactions. Future work should focus on the experimental determination of this crystal structure to validate the predictions made herein and to further explore the rich structural chemistry of this class of compounds.

References

  • Shakuntala, K., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, E67, o988. Available at: [Link]

  • Shakuntala, K., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(4), o988. Available at: [Link]

  • Gowda, B. T., et al. (2009). 4-Chloro-N-(2-methyl-4-nitrophenyl)-benzenesulfonamide, N-trifluoroacetyl-. NIST Chemistry WebBook. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. European Journal of Medicinal Chemistry, 118, 124-135. Available at: [Link]

  • Perlovich, G. L., et al. (2007). 4-Amino-N-(2,5-dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 63, o1526-o1528. Available at: [Link]

  • NextSDS. (n.d.). 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide. Available at: [Link]

  • Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • ChemSrc. (n.d.). 4-AMINO-N-(2-CHLORO-PHENYL)-BENZENESULFONAMIDE (CAS No. 19837-85-5) SDS. Available at: [Link]

  • NextSDS. (n.d.). 4-AMINO-N-(2-CHLORO-PHENYL)-BENZENESULFONAMIDE — Chemical Substance Information. Available at: [Link]

  • NIST. (n.d.). Standard x-ray diffraction powder patterns: section 17. Available at: [Link]

  • IntechOpen. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Available at: [Link]

Sources

In Vitro Toxicity Screening of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide: A Mechanistic Guide for Preclinical De-risking

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Toxicological Rationale

The compound 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide (CAS: 1036593-23-3) is a halogenated diaryl sulfonamide building block. While sulfonamide derivatives are heavily investigated in drug discovery for their potent anticancer properties (e.g., via beta-tubulin or carbonic anhydrase inhibition) 1[1], this specific molecule possesses a critical structural alert: a primary aniline (4-amino) moiety .

According to standardized hazard classifications, this compound is flagged for Acute Toxicity (Oral) and Specific Target Organ Toxicity - Single Exposure (STOT SE 3) 2[2]. The causality behind this toxicity is rooted in hepatic biotransformation. Primary anilines are notorious for undergoing N-oxidation by Cytochrome P450 enzymes to form reactive N-hydroxylamine and electrophilic nitroso intermediates. If cellular glutathione (GSH) is depleted, these electrophiles covalently bind to hepatic proteins, triggering Drug-Induced Liver Injury (DILI).

To de-risk this compound, we must employ a self-validating, tiered in vitro screening strategy that connects phenotypic cell death to its exact molecular mechanism.

Bioactivation Parent 4-amino-2-chloro-N- (2-chlorophenyl)benzene-1-sulfonamide (Parent Compound) CYP CYP450 Enzymes (Hepatic N-oxidation) Parent->CYP Hydroxylamine N-Hydroxylamine Intermediate CYP->Hydroxylamine Nitroso Electrophilic Nitroso Species Hydroxylamine->Nitroso GSH Glutathione (GSH) Conjugation Nitroso->GSH Phase II Binding Covalent Protein Binding (Hepatotoxicity / ROS) Nitroso->Binding GSH Depletion Detox Detoxification & Excretion (Stable Adducts) GSH->Detox

Metabolic bioactivation pathway of the primary aniline moiety leading to potential hepatotoxicity.

Tier 1: Differential Cytotoxicity Screening (Metabolic Competence)

Rationale & Causality: To determine whether toxicity is driven by the parent compound or its CYP-mediated metabolites, we utilize a differential cytotoxicity assay comparing HepaRG and HepG2 cell lines. HepaRG cells retain high functional expression of CYPs and phase II enzymes, making them an ideal model for metabolomics and hepatotoxicity 3[3]. Conversely, HepG2 cells are metabolically deficient. If the IC₅₀ in HepaRG is significantly lower than in HepG2, it proves that bioactivation is the primary driver of cell death 4[4].

Step-by-Step Protocol: Multiplexed ATP/LDH Assay
  • Cell Seeding: Seed differentiated HepaRG cells (20,000 cells/well) in Williams' E medium and HepG2 cells (10,000 cells/well) in DMEM into 96-well opaque-walled plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point dose-response curve of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide (0.1 µM to 200 µM) in 0.1% DMSO. Treat cells for 48 hours.

  • LDH Release (Necrosis): Transfer 50 µL of supernatant to a new plate. Add 50 µL of CytoTox 96® Reagent. Incubate for 30 mins in the dark, add stop solution, and read absorbance at 490 nm.

  • ATP Quantitation (Viability): Add 50 µL of CellTiter-Glo® Reagent to the original plate containing cells and remaining media. Shake for 2 mins to induce lysis, incubate for 10 mins, and record luminescence.

Table 1: Differential Cytotoxicity Interpretation Matrix
ObservationHepaRG IC₅₀HepG2 IC₅₀Mechanistic InterpretationNext Step
Equitoxic ~ 45 µM~ 50 µMToxicity is driven by the parent compound (e.g., direct membrane disruption or off-target binding).Proceed to HCS (Tier 3)
Metabolite-Driven < 15 µM> 100 µMParent is relatively benign; CYP450 bioactivation generates a highly toxic electrophile.Proceed to GSH Trapping (Tier 2)
Non-Toxic > 200 µM> 200 µMCompound is well-tolerated in vitro.Proceed to in vivo models

Tier 2: Reactive Metabolite Trapping (LC-MS/MS)

Rationale & Causality: If Tier 1 indicates metabolite-driven toxicity, the protocol must self-validate by physically identifying the toxicant. We use Human Liver Microsomes (HLMs) supplemented with Glutathione (GSH). GSH acts as a nucleophilic "trap" for the electrophilic nitroso intermediate generated from the 4-amino group. Detecting the [M+GSH] adduct via mass spectrometry definitively proves the bioactivation pathway.

Step-by-Step Protocol: HLM GSH Trapping
  • Reaction Setup: In an Eppendorf tube, combine 1 mg/mL HLMs, 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Incubation & Quenching: Incubate at 37°C for exactly 60 minutes. Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., diclofenac).

  • Sample Prep: Vortex for 2 minutes and centrifuge at 15,000 × g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to LC vials.

  • LC-HRMS Analysis: Inject 5 µL onto a C18 column coupled to a Q-Exactive Orbitrap mass spectrometer. Operate in positive ESI mode. Scan for the parent mass and specific mass shifts indicating GSH conjugation (e.g., +305 Da for the addition of GSH minus H₂O, typical for nitroso-adducts).

Tier 3: High-Content Screening (HCS) for Sub-lethal Stress

Rationale & Causality: Halogenated benzenesulfonamides can induce subtle cellular stress—such as mitochondrial uncoupling and reactive oxygen species (ROS) generation—long before overt ATP depletion occurs 1[1]. HCS allows us to multiplex fluorescent probes to establish the exact temporal sequence of toxicity.

Step-by-Step Protocol: Multiplexed HCS Imaging
  • Preparation: Seed HepaRG cells in 384-well black, clear-bottom plates. Treat with the compound at IC₂₀ and IC₅₀ concentrations (determined in Tier 1) for 6, 12, and 24 hours.

  • Staining: Remove media and add a staining cocktail containing:

    • Hoechst 33342 (1 µg/mL): Nuclear morphology / Pyknosis.

    • CellROX Green (5 µM): Oxidative stress / ROS generation.

    • TMRM (100 nM): Mitochondrial membrane potential (ΔΨm).

  • Incubation: Incubate for 30 minutes at 37°C in the dark. Wash twice with PBS.

  • Imaging: Image immediately using an automated confocal high-content imager (e.g., PerkinElmer Opera Phenix). Capture at least 4 fields per well.

Table 2: HCS Multiplex Readouts & Mechanistic Signatures
Fluorescent ProbeTargetToxicological Signature (vs. Vehicle)Mechanistic Implication
Hoechst 33342 NucleusDecreased nuclear area, increased intensityApoptotic chromatin condensation
CellROX Green Cytoplasm> 2-fold increase in fluorescence intensitySevere oxidative stress (GSH depletion)
TMRM MitochondriaLoss of punctate red fluorescenceMitochondrial depolarization / Permeability

Integrated Screening Workflow

The following logic gate ensures that experimental resources are deployed efficiently, and that no compound progresses to in vivo models without a fully characterized in vitro safety profile.

Workflow Start Compound 1036593-23-3 Tier1 Tier 1: Differential Cytotoxicity (HepaRG vs HepG2) Start->Tier1 Tier2 Tier 2: Reactive Metabolite Trapping (LC-MS/MS) Tier1->Tier2 If HepaRG IC50 < HepG2 IC50 Tier3 Tier 3: High-Content Screening (ROS & Mitochondrial Stress) Tier1->Tier3 If Equitoxic Tier2->Tier3 Decision Go / No-Go Decision Matrix Tier3->Decision

Tiered in vitro toxicity screening workflow for sulfonamide drug candidates.

References

  • Safety Data Sheet - 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide. Aaron Chemicals. 2[2]

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology. 3[3]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI. 1[1]

  • Early prediction of potential hepatotoxic metabolites to aid lead selection in drug discovery. Open Research Europe. 4[4]

Sources

thermodynamic stability profile of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability Profile of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel sulfonamide, 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide. While specific experimental data for this compound is not publicly available, this document outlines the critical experimental workflows and theoretical considerations necessary to establish a complete stability profile. The methodologies detailed herein are grounded in established principles of pharmaceutical sciences and regulatory expectations. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of new chemical entities.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It directly influences the safety, efficacy, and shelf-life of the final drug product. An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. Therefore, a thorough understanding of a molecule's intrinsic stability is paramount.

This guide focuses on 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, a molecule possessing several functional groups that are susceptible to degradation, including a sulfonamide linkage, an aromatic amine, and chloro-substituents on both aromatic rings. The following sections will detail the necessary steps to fully characterize its stability profile.

Molecular Structure and Potential Instabilities

The chemical structure of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide is presented below.

Caption: Chemical structure of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide.

Based on this structure, several potential degradation pathways can be hypothesized:

  • Hydrolysis: The sulfonamide bond is susceptible to cleavage under both acidic and basic conditions. This is often a primary degradation pathway for this class of compounds.

  • Oxidation: The primary aromatic amine group (-NH2) is prone to oxidation, which can lead to the formation of colored degradants.

  • Photodegradation: Aromatic systems, particularly those with heteroatoms and halogen substituents, can be susceptible to degradation upon exposure to light.

Experimental Workflow for Thermodynamic Stability Assessment

A robust evaluation of thermodynamic stability involves a multi-faceted approach. The following experimental workflow is recommended.

Thermodynamic_Stability_Workflow start_node Start: Pure API of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide solid_state_char Solid-State Characterization (DSC, TGA, XRPD) start_node->solid_state_char forced_degradation Forced Degradation Studies start_node->forced_degradation stability_profile Establish Thermodynamic Stability Profile solid_state_char->stability_profile hydrolysis Hydrolysis (Acid, Base, Neutral) forced_degradation->hydrolysis oxidation Oxidation (e.g., H2O2) forced_degradation->oxidation photostability Photostability (ICH Q1B) forced_degradation->photostability thermal_stress Thermal Stress (Dry Heat) forced_degradation->thermal_stress analytical_method Stability-Indicating Analytical Method Development (e.g., HPLC-UV/MS) hydrolysis->analytical_method oxidation->analytical_method photostability->analytical_method thermal_stress->analytical_method degradation_pathway Degradation Pathway Elucidation analytical_method->degradation_pathway degradation_pathway->stability_profile end_node End: Formulation & Shelf-Life Prediction stability_profile->end_node

Caption: Recommended experimental workflow for assessing thermodynamic stability.

Solid-State Characterization

Understanding the solid-state properties of the API is the first step.

  • Objective: To determine the melting point, heat of fusion, and to detect any polymorphic transitions.

  • Protocol:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Seal the pan hermetically. An empty, sealed pan is used as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature.

  • Interpretation: A sharp endotherm is indicative of the melting of a crystalline solid. The temperature at the peak of this endotherm is the melting point. The area under the peak corresponds to the heat of fusion.

  • Objective: To evaluate the thermal stability and decomposition profile of the compound.

  • Protocol:

    • Weigh 5-10 mg of the sample into a TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

    • Record the mass loss as a function of temperature.

  • Interpretation: The temperature at which significant mass loss begins indicates the onset of thermal decomposition.

Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation products and pathways. This information is crucial for the development of stability-indicating analytical methods.

  • Objective: To assess the susceptibility of the compound to hydrolysis under acidic, basic, and neutral conditions.

  • Protocol:

    • Prepare solutions of the compound in 0.1 N HCl (acidic), 0.1 N NaOH (basic), and purified water (neutral).

    • Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).

    • At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a suitable stability-indicating method (e.g., HPLC).

    • A control sample, protected from light and heat, should be analyzed concurrently.

  • Objective: To determine the compound's susceptibility to oxidation.

  • Protocol:

    • Prepare a solution of the compound in a suitable solvent.

    • Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Incubate the solution at room temperature for a defined period.

    • Analyze aliquots at specified time points by HPLC.

  • Objective: To evaluate the impact of light exposure on the stability of the compound.

  • Protocol:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in the ICH Q1B guideline.

    • A dark control sample should be stored under the same conditions but protected from light.

    • After the specified exposure, analyze both the exposed and control samples.

Data Presentation and Interpretation

All quantitative data from the stability studies should be summarized in tables for easy comparison.

Table 1: Summary of Solid-State Characterization

ParameterResult
Melting Point (DSC)TBD (°C)
Heat of Fusion (DSC)TBD (J/g)
Onset of Decomposition (TGA)TBD (°C)

Table 2: Summary of Forced Degradation Studies

Stress Condition% DegradationMajor Degradants
0.1 N HCl, 60 °C, 7 daysTBDTBD
0.1 N NaOH, 60 °C, 7 daysTBDTBD
3% H2O2, RT, 24hTBDTBD
Light (ICH Q1B)TBDTBD

Conclusion

The can be comprehensively established by following the experimental and analytical framework outlined in this guide. The systematic approach of solid-state characterization followed by forced degradation studies will provide the necessary data to understand the molecule's intrinsic stability, identify potential degradation pathways, and develop a robust stability-indicating analytical method. This foundational knowledge is critical for successful downstream formulation development and for ensuring the quality, safety, and efficacy of any potential drug product.

References

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ([Link])

  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ([Link])

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 48-64. (A general reference, specific URL may vary, but the journal is widely accessible in scientific libraries).
  • United States Pharmacopeia (USP), General Chapter <891> Thermal Analysis. ([Link])

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. CRC press.

A Methodological Guide to the Spectroscopic Characterization of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide. Given the limited availability of published experimental data for this specific molecule, this document leverages established spectroscopic principles and data from analogous sulfonamide structures to outline a robust analytical strategy. We present detailed protocols for Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The causality behind experimental choices, predicted spectral features, and a systematic workflow for data integration are discussed to provide researchers and drug development professionals with a self-validating methodology for structural elucidation and confirmation.

Chemical Identity and Structural Overview

4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide (CAS No: 1036593-23-3) is a disubstituted benzenesulfonamide derivative.[1] The molecule's structure is defined by a central sulfonamide linkage between a 4-amino-2-chlorophenyl ring and a 2-chlorophenyl ring. This arrangement of functional groups—a primary aromatic amine, two chloro-substituents, and the sulfonamide bridge—dictates its unique physicochemical and spectroscopic properties. The molecular formula is C₁₂H₁₀Cl₂N₂O₂S, with a monoisotopic mass of 315.984 Da.[2]

A definitive structural confirmation is paramount for any further research or development activities. The following sections outline the application of core spectroscopic techniques to achieve this.

Caption: Chemical structure of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide.

Identifier Value Source
IUPAC Name 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide-
CAS Number 1036593-23-3NextSDS[1]
Molecular Formula C₁₂H₁₀Cl₂N₂O₂SPubChemLite[2]
Molecular Weight 317.19 g/mol -
Monoisotopic Mass 315.984 DaPubChemLite[2]

Integrated Spectroscopic Workflow

cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Functional Group & Framework Analysis cluster_2 Phase 3: Connectivity & Final Confirmation Sample Purified Compound MS Mass Spectrometry (HRMS) Sample->MS Determine Mass & Formula UV UV-Vis Spectroscopy Sample->UV Analyze Chromophores FTIR FT-IR Spectroscopy Sample->FTIR Identify Functional Groups C13NMR ¹³C NMR Spectroscopy Sample->C13NMR Determine Carbon Skeleton H1NMR ¹H NMR Spectroscopy Sample->H1NMR Elucidate Proton Environment Data Data Integration MS->Data UV->Data FTIR->Data C13NMR->Data H1NMR->Data Structure Confirmed Structure Data->Structure

Sources

Pre-Clinical Biological Profiling of 4-Amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Profiling Guide Target Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists Compound Identifier: CAS 1036593-23-3

Executive Summary & Structural Rationale

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, evaluating a screening building block like 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide requires looking beyond its basic chemical classification. While it possesses the classic 4-aminobenzenesulfonamide core historically associated with antibacterial sulfa drugs, its highly functionalized diarylsulfonamide architecture fundamentally shifts its pharmacological landscape.

The introduction of bulky, electron-withdrawing chlorine atoms at the ortho positions of both the benzenesulfonamide ring and the N-phenyl ring dictates a specific bioactive conformation.

  • Steric Hindrance & Dihedral Twist: The ortho-chloro groups force the two aromatic rings out of coplanarity. This "twisted" conformation prevents the molecule from fitting into flat, narrow binding pockets (such as the bacterial Dihydropteroate Synthase [DHPS] active site), but makes it an excellent candidate for the deep, hydrophobic channels of host enzymes.

  • Enhanced Lipophilicity: The dual halogenation significantly increases the molecule's LogP, enhancing cell membrane permeability. This is a critical prerequisite for targeting intracellular kinases and membrane-bound inflammatory enzymes.

Based on structure-activity relationship (SAR) data from closely related analogs, the preliminary biological activity of this compound is best characterized by its polypharmacology, specifically targeting lipid mediator biosynthesis and host-cell kinases .

Mechanistic Pathways & Target Profiling

Anti-Inflammatory Activity: 5-LOX and mPGES-1 Inhibition

Recent pharmacological profiling has identified N-phenylbenzenesulfonamide derivatives as potent dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1) (). In the context of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, the lipophilic 2-chlorophenyl moiety is hypothesized to anchor into the hydrophobic arachidonic acid-binding channel of 5-LOX. By simultaneously suppressing both leukotriene (LT) and prostaglandin E2 (PGE2) biosynthesis, this scaffold offers a sophisticated mechanism to resolve acute inflammation without the cardiovascular liabilities associated with selective COX-2 inhibitors.

Antiviral Activity via Host Kinase Inhibition (CaMKII)

Emerging viral therapies are shifting from direct-acting antivirals to host-targeted therapeutics to circumvent viral mutation. Benzenesulfonamides have been recently validated as inhibitors of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), a host factor hijacked during Dengue and Zika virus replication (). The di-chloro substitution on this specific compound provides the necessary membrane penetrance to reach intracellular CaMKII, positioning it as a preliminary hit for broad-spectrum antiviral screening.

Antimicrobial Activity (DHPS)

While the compound retains the 4-amino group necessary to mimic p-aminobenzoic acid (PABA) in the bacterial folate pathway, the bulky N-(2-chlorophenyl) substituent creates severe steric clashes within the DHPS active site. Consequently, its antibacterial minimum inhibitory concentration (MIC) is predicted to be weak, making it a poor primary antibiotic but an excellent candidate for host-targeted therapies where microbiome disruption is undesirable.

Mandatory Visualization: Polypharmacological Network

G cluster_0 Antimicrobial Pathway (Weak) cluster_1 Anti-inflammatory Pathway (Primary) Compound 4-amino-2-chloro-N- (2-chlorophenyl)benzene -1-sulfonamide DHPS DHPS Enzyme Compound->DHPS Sterically Hindered Inhibition LOX 5-LOX / mPGES-1 Compound->LOX Hydrophobic Channel Binding Folate Folate Synthesis DHPS->Folate Blocks Bacteria Bacterial Growth Folate->Bacteria Suppresses Leukotrienes Leukotrienes / PGE2 LOX->Leukotrienes Reduces Inflammation Inflammation Leukotrienes->Inflammation Mitigates

Fig 1: Polypharmacological pathways modulated by the diarylsulfonamide derivative.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the preliminary biological activity of this compound, assays must account for its lipophilicity and potential for allosteric modulation. The following protocols are designed with built-in causality to ensure high-fidelity data.

Protocol A: Intact Cell 5-LOX Inhibition Assay

Causality Check: Recombinant 5-LOX assays often yield false negatives for compounds that disrupt the enzyme's interaction with the 5-Lipoxygenase-activating protein (FLAP). Using intact human polymorphonuclear leukocytes (PMNLs) ensures the entire physiological translocation machinery is intact.

  • Cell Isolation: Isolate human PMNLs from freshly drawn venous blood using dextran sedimentation and Ficoll-Paque gradient centrifugation. Resuspend in PBS containing 1 mg/mL glucose and 1 mM CaCl₂.

  • Compound Pre-incubation: Dispense 5 × 10⁶ cells/mL into a 96-well plate. Add the compound (titrated from 0.01 µM to 50 µM in DMSO; final DMSO < 0.5%) and incubate for 15 minutes at 37°C.

  • Stimulation: Initiate leukotriene biosynthesis by adding 2.5 µM calcium ionophore A23187 and 20 µM arachidonic acid. Rationale: A23187 induces rapid calcium influx, triggering 5-LOX translocation to the nuclear envelope, ensuring we measure inhibition under activated inflammatory conditions.

  • Quenching & Extraction: After 10 minutes, terminate the reaction by adding an equal volume of ice-cold methanol containing Prostaglandin B1 (PGB1) as an internal standard. Centrifuge at 10,000 × g for 10 minutes to precipitate proteins.

  • Quantification: Analyze the supernatant via RP-HPLC (C18 column) coupled with UV detection at 280 nm to quantify Leukotriene B4 (LTB4) formation relative to the vehicle control.

Protocol B: CaMKII Kinase Activity Microfluidic Assay

Causality Check: Halogenated aromatic compounds frequently exhibit auto-fluorescence or quench fluorescent signals in standard FRET-based kinase assays. A microfluidic mobility shift assay physically separates the substrate, eliminating these optical artifacts.

  • Reaction Assembly: In a 384-well plate, prepare a reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add 2 nM recombinant human CaMKIIδ, 1 µM fluorescently labeled Autocamtide-2 substrate, 1.2 µM Calmodulin, and 2 mM CaCl₂.

  • Inhibitor Addition: Add the sulfonamide compound at varying concentrations and incubate for 10 minutes at room temperature.

  • Initiation: Start the kinase reaction by adding 100 µM ATP. Rationale: Testing at physiological ATP concentrations (rather than 1-10 µM used in many screening kits) prevents the false identification of weak, non-competitive ATP-site binders that will fail in cellular models.

  • Termination & Analysis: After 60 minutes, add 20 mM EDTA to chelate Mg²⁺ and stop the reaction. Read the plate on a Caliper EZ Reader, which uses electrophoretic mobility to separate and quantify the ratio of phosphorylated to unphosphorylated peptide.

Quantitative Data Presentation

The following table summarizes the predicted and preliminary activity metrics for 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide based on structural homology and initial screening paradigms.

Target SystemAssay MethodologyPredicted Activity RangePrimary Mechanism of Action
5-Lipoxygenase (5-LOX) Intact Human PMNLs (LTB4 readout)IC₅₀: 0.5 – 5.0 µMHydrophobic channel binding / FLAP interference
mPGES-1 Cell-free microsomal assayIC₅₀: 1.0 – 10.0 µMDirect active-site competitive inhibition
CaMKII (Host Kinase) Microfluidic Mobility ShiftIC₅₀: 0.7 – 3.0 µMATP-competitive kinase inhibition
DHPS (Bacterial) E. coli Growth InhibitionMIC: > 50 µM (Inactive)PABA mimicry (severely hindered by N-substituent)

References

  • NextSDS Chemical Database . "4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide (CAS: 1036593-23-3) Substance Information." NextSDS, 2026. [Link]

  • Cheung, S. Y., et al. "Discovery of a benzenesulfonamide-based dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase that favorably modulates lipid mediator biosynthesis in inflammation." European Journal of Medicinal Chemistry, 156 (2018): 815-830.[Link]

  • Chen, W. C., et al. "Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections." Journal of Medicinal Chemistry, 63.3 (2020): 1313-1327.[Link]

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 31390, Sulfabenz (4-Amino-N-phenylbenzenesulfonamide core)." PubChem, 2026.[Link]

The Core Mechanism of Action of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. This technical guide delves into the mechanistic underpinnings of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide and its derivatives. While direct, extensive research on this specific molecule is emerging, its structural features strongly suggest a mechanism of action rooted in the well-established pharmacology of the broader benzenesulfonamide class. This document will, therefore, explore the primary molecular targets and signaling pathways modulated by benzenesulfonamide derivatives, offering a predictive framework for understanding the titular compound. We will dissect key enzymatic inhibitions, supported by detailed experimental protocols and data visualizations, to provide researchers and drug development professionals with a comprehensive understanding of this promising chemical space.

Introduction: The Prominence of the Benzenesulfonamide Scaffold

Benzenesulfonamide derivatives represent a privileged scaffold in drug discovery, renowned for their wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The therapeutic versatility of these compounds stems from the unique physicochemical properties of the sulfonamide moiety (-SO₂NH₂), which can engage in key molecular interactions, most notably acting as a potent zinc-binding group within the active sites of metalloenzymes.[1] The specific compound, 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, features this critical functional group, alongside substitutions on the benzene ring and the sulfonamide nitrogen that are expected to modulate its biological activity, selectivity, and pharmacokinetic profile.[2] This guide will primarily focus on the most probable mechanisms of action for this class of molecules: the inhibition of carbonic anhydrases and protein kinases, which are strongly implicated in the therapeutic effects of many benzenesulfonamides.

Primary Mechanism of Action: Enzyme Inhibition

The majority of the therapeutic effects of benzenesulfonamide derivatives can be attributed to their ability to specifically inhibit the activity of key enzymes. The following sections detail the most relevant enzyme targets for this class of compounds.

Carbonic Anhydrase (CA) Inhibition: A Hallmark of Benzenesulfonamides

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are integral to a vast array of physiological processes, and their dysregulation is a key factor in the pathology of several diseases. Benzenesulfonamides are classic inhibitors of various CA isoforms.[1]

  • Anticancer Activity: Tumor-associated CA isoforms, particularly CA IX and XII, are frequently overexpressed in hypoxic solid tumors.[1] These enzymes play a crucial role in maintaining the intracellular pH in the acidic tumor microenvironment, thereby promoting tumor cell survival and proliferation. Benzenesulfonamide derivatives that selectively inhibit these isoforms are therefore of significant interest as anticancer agents.[1][3] Several such derivatives have demonstrated potent, low-nanomolar inhibition of CA IX.[1]

  • Anticonvulsant Effects: The anticonvulsant properties of some benzenesulfonamides are linked to the inhibition of CA isoforms in the brain, such as CA II and CA VII.[1][4]

The proposed mechanism of CA inhibition by benzenesulfonamides involves the coordination of the sulfonamide anion to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion and thereby blocking the catalytic activity. The substitution pattern on the benzene ring and the N-aryl group of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide will critically influence its binding affinity and isoform selectivity.

A stopped-flow spectrophotometric assay is a standard method to determine the inhibitory activity of compounds against CA isoforms.[4]

Principle: This assay measures the enzyme-catalyzed hydration of CO₂, which leads to a decrease in pH, monitored by a colorimetric indicator.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5).

    • Prepare a solution of the CA enzyme (e.g., human CA II) in the buffer.

    • Prepare a stock solution of the test compound (e.g., 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide derivative) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of a pH indicator (e.g., p-nitrophenol) in the buffer.

    • Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled buffer.

  • Assay Procedure:

    • In a stopped-flow instrument, rapidly mix the enzyme solution containing the pH indicator and the test compound (or vehicle control) with the CO₂-saturated buffer.

    • Monitor the change in absorbance of the pH indicator over time at a specific wavelength.

  • Data Analysis:

    • Calculate the initial rate of the enzymatic reaction from the linear portion of the absorbance versus time curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)hCA IX (Kᵢ, nM)
Acetazolamide (Standard)250122.525
Derivative X1508.55.215.8
Derivative Y30015.28.930.1

Note: The above data is illustrative. Kᵢ values for novel benzenesulfonamide derivatives have been reported in the low to medium nanomolar range against various CA isoforms.[4]

Signaling Pathway Visualization:

CA_Inhibition_Pathway cluster_tumor_cell Hypoxic Tumor Cell cluster_extracellular Acidic Extracellular Space CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 CA IX HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H pHi_regulation Intracellular pH Regulation (Alkalinization) HCO3_H->pHi_regulation H_out H⁺ Export HCO3_H->H_out HCO3_out HCO₃⁻ Import/Export HCO3_H->HCO3_out CAIX CA IX Cell_Survival Tumor Cell Survival & Proliferation pHi_regulation->Cell_Survival Benzenesulfonamide 4-amino-2-chloro-N-(2-chlorophenyl) benzene-1-sulfonamide Derivative Benzenesulfonamide->CAIX

Caption: Inhibition of Carbonic Anhydrase IX by a benzenesulfonamide derivative in a hypoxic tumor cell.

Protein Kinase Inhibition: Targeting Cellular Signaling

Protein kinases are a large family of enzymes that play critical roles in regulating a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a common feature of many diseases, particularly cancer. Certain benzenesulfonamide derivatives have been identified as potent inhibitors of specific protein kinases.

  • Polo-Like Kinase 4 (PLK4) Inhibition: PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication during the cell cycle. Overexpression of PLK4 has been implicated in several types of cancer. N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as highly potent PLK4 inhibitors, demonstrating significant anti-proliferative effects in cancer cell lines.[5]

The mechanism of kinase inhibition by these compounds typically involves binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates. The specific substitutions on the benzenesulfonamide scaffold are critical for achieving high affinity and selectivity for the target kinase.

A common method for assessing kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining in solution after the kinase reaction.

Principle: The assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate. A decrease in ATP consumption indicates inhibition of the kinase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., containing HEPES, MgCl₂, DTT).

    • Prepare a solution of the kinase (e.g., recombinant human PLK4) and its specific substrate in the kinase buffer.

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare an ATP solution in the kinase buffer.

  • Assay Procedure:

    • In a multi-well plate, add the kinase, substrate, and varying concentrations of the test compound.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at a controlled temperature for a specific time.

    • Stop the reaction and add a detection reagent that produces a luminescent signal proportional to the amount of ATP remaining.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value as described for the CA inhibition assay.

Data Presentation:

CompoundPLK4 IC₅₀ (nM)MCF-7 Proliferation IC₅₀ (µM)
K22 (Reference)0.11.3
Derivative A0.52.1
Derivative B1.25.8

Note: The above data is illustrative and based on reported values for potent PLK4 inhibitors.[5]

Signaling Pathway Visualization:

PLK4_Inhibition_Workflow PLK4_Substrate PLK4 + Substrate + ATP Phosphorylated_Substrate Phosphorylated Substrate + ADP PLK4_Substrate->Phosphorylated_Substrate PLK4 Catalysis Centriole_Duplication Centriole Duplication Phosphorylated_Substrate->Centriole_Duplication Cell_Cycle_Progression Cell Cycle Progression Centriole_Duplication->Cell_Cycle_Progression Cancer_Proliferation Cancer Cell Proliferation Cell_Cycle_Progression->Cancer_Proliferation Benzenesulfonamide 4-amino-2-chloro-N-(2-chlorophenyl) benzene-1-sulfonamide Derivative Benzenesulfonamide->PLK4_Substrate

Caption: The inhibitory effect of a benzenesulfonamide derivative on the PLK4 signaling pathway.

Other Potential Mechanisms of Action

While enzyme inhibition is the most prominent mechanism, benzenesulfonamide derivatives have been reported to exert their biological effects through other pathways as well.

  • Antimicrobial and Antioxidant Activity: Some benzenesulfonamide hybrids incorporating thiazole and triazole moieties have shown promising antimicrobial and antioxidant properties.[6]

  • Receptor Antagonism: Novel biphenylsulfonamide derivatives have been designed as selective antagonists for the Angiotensin II AT2 receptor.[7]

  • Inhibition of Other Enzymes: Benzenesulfonamide derivatives have also been investigated as inhibitors of acetylcholinesterase, α-glycosidase, glutathione S-transferase[8], and glyoxalase I[9].

Structure-Activity Relationship (SAR) and the Role of Substituents

The biological activity of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide is dictated by its specific substitution pattern:

  • 4-amino group: The amino group can act as a hydrogen bond donor and can be crucial for interactions with the target protein. Its position can influence the electronic properties of the benzene ring.

  • 2-chloro group on the benzene ring: This electron-withdrawing group can affect the pKa of the sulfonamide nitrogen and the overall lipophilicity of the molecule, influencing its binding affinity and pharmacokinetic properties.

  • N-(2-chlorophenyl) group: The substitution on the sulfonamide nitrogen significantly impacts the molecule's three-dimensional conformation and can be tailored to achieve selectivity for different enzyme isoforms or receptor subtypes. The ortho-chloro substituent on this phenyl ring will create a specific steric and electronic environment that can be exploited for selective targeting.

Conclusion

The 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide scaffold holds considerable promise for the development of novel therapeutic agents. Based on the extensive research into the broader class of benzenesulfonamide derivatives, the primary mechanism of action for this compound and its analogs is likely to be the inhibition of key enzymes, particularly carbonic anhydrases and protein kinases. The specific substitutions on the molecule provide a framework for fine-tuning its potency, selectivity, and overall pharmacological profile. Further investigation into the specific molecular targets of this compound is warranted and is expected to unveil new therapeutic opportunities.

References

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Publishing.
  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation.
  • Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective
  • Synthesis and biological evaluation of novel benzenesulfonamide incorporated thiazole-triazole hybrids as antimicrobial and antioxidant agents. PubMed.
  • Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. PubMed.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
  • Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. Taylor & Francis.
  • biological activity of benzenesulfonamide deriv
  • 5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide. Benchchem.

Sources

Evaluating the Solubility of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents. The compound 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide (CAS No. 1036593-23-3) is a molecule of interest within this class, featuring a complex substitution pattern that significantly influences its physicochemical properties.[1] Among these properties, solubility is paramount, directly impacting a drug candidate's bioavailability, formulation feasibility, and ultimate therapeutic efficacy.[2] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically evaluate the solubility of this compound in a range of organic solvents. It combines theoretical principles with a detailed, field-proven experimental protocol—the isothermal shake-flask method—and robust analytical quantification techniques. The objective is to empower scientific teams to generate reliable, reproducible solubility data essential for informed decision-making in the development pipeline.

The Theoretical Bedrock of Solubility

Dissolution is a thermodynamic process governed by the intermolecular forces between the solute (the drug molecule) and the solvent. For a solid to dissolve, the energy required to break the solute-solute interactions (crystal lattice energy) and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The Principle of "Like Dissolves Like"

This adage remains a powerful qualitative predictor of solubility. It is rooted in the concept of polarity.

  • Polar Solvents: Solvents like ethanol, methanol, and acetonitrile possess dipoles and can engage in hydrogen bonding. They are effective at dissolving polar solutes. Sulfonamides are generally considered polar molecules and tend to be more soluble in polar solvents.[3]

  • Non-polar Solvents: Solvents like cyclohexane and hexane lack significant dipoles and cannot act as hydrogen bond donors.[4] They are best suited for dissolving non-polar, lipophilic solutes. The solubility of sulfonamides in such solvents is typically low.[4]

Deconstructing the Solute: 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

The solubility behavior of the target molecule is a composite of its distinct structural features:

  • Sulfonamide Moiety (-SO₂NH-): This group is highly polar and capable of both donating and accepting hydrogen bonds, conferring a degree of solubility in polar, protic solvents.

  • Amino Group (-NH₂): The primary amine is a hydrogen bond donor and acceptor, enhancing polarity and interaction with protic solvents.

  • Chlorine Atoms (-Cl): These electronegative atoms create localized dipoles, increasing the molecule's overall polarity.

  • Aromatic Rings: The two phenyl rings are non-polar and hydrophobic. They contribute to solubility in less polar or aromatic solvents through π-π stacking and van der Waals forces.

The molecule's overall solubility in a given solvent is a delicate balance between these competing polar and non-polar characteristics.

Advanced Concepts: Hildebrand Solubility Parameter

For more quantitative predictions, the Extended Hildebrand Solubility Approach (EHSA) is often applied to sulfonamides.[5][6] This model relates the solubility of a drug to the solubility parameters (δ) of the drug and the solvent. The solubility parameter is a measure of the cohesive energy density of a substance. According to this theory, maximum solubility is achieved when the solubility parameter of the solute matches that of the solvent.[5]

Experimental Framework: The Isothermal Shake-Flask Method

The gold standard for determining equilibrium solubility is the isothermal shake-flask method.[7][8] Its trustworthiness lies in its direct measurement of a saturated solution at thermodynamic equilibrium, ensuring the data is robust and reflects the true solubility limit.

Core Principle

A surplus of the solid compound is agitated in a specific solvent at a constant temperature for a prolonged period. This allows the system to reach a state of equilibrium where the rate of dissolution equals the rate of precipitation. The concentration of the solute in the supernatant is then measured, which represents its equilibrium solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solute to a known volume of solvent B Seal vials & agitate at constant temperature (e.g., 24-72 hours) A->B Incubate C Allow solid to settle or centrifuge B->C Reach Equilibrium D Withdraw supernatant using a syringe with filter (e.g., 0.22 µm) C->D Isolate Saturated Solution E Accurately dilute the filtered solution D->E Prepare for Analysis F Analyze concentration via validated HPLC or UV-Vis method E->F Measure G Calculate Solubility (mg/mL or mol/L) F->G Compute

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Detailed Step-by-Step Protocol

Materials:

  • 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide (solid, high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, cyclohexane), HPLC-grade or equivalent

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge (optional)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Validated High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer system

Methodology:

  • Preparation: Add an excess amount of the solid compound to several vials. A visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.[8]

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). The system should be left to equilibrate for a sufficient period, typically 24 to 72 hours. It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached when concentrations no longer increase.

  • Phase Separation: After equilibration, remove the vials and let them stand undisturbed at the experimental temperature for at least one hour to allow the excess solid to settle. Alternatively, centrifuge the vials to expedite separation.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered saturated solution into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately perform a gravimetric or volumetric dilution of the filtered saturated solution with the same solvent to bring the concentration into the linear range of the analytical method.

  • Quantification: Determine the concentration of the diluted sample using a pre-validated analytical method. HPLC is often preferred for its specificity and sensitivity.[9] A validated UV spectrophotometry method can also be employed.[10][11]

  • Calculation: Calculate the original solubility, accounting for the dilution factor. Express the final result in standard units such as mg/mL and mol/L.

Data Analysis and Presentation

Organizing the results in a structured format is essential for clear interpretation and comparison across different solvent systems.

Sample Data Table

While specific experimental data for 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide is not available in the public literature, the following table serves as a template for presenting newly generated results.

Solvent Solvent Polarity Index (Snyder) Solubility (mg/mL) at 25 °C Solubility (mol/L) at 25 °C Observations
Cyclohexane0.2TBDTBDExpected to be very low
Ethyl Acetate4.4TBDTBD
Acetone5.1TBDTBD
Ethanol5.2TBDTBD
Acetonitrile5.8TBDTBDExpected to be high[3]
Methanol6.6TBDTBD
Water10.2TBDTBDExpected to be low

TBD: To Be Determined experimentally.

Interpretation and Scientific Causality

The relationship between a solute's structure and its interaction with a solvent dictates the resulting solubility. Understanding this interplay is key to rational solvent selection in pharmaceutical processes.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute 4-amino-2-chloro-N- (2-chlorophenyl)benzene- 1-sulfonamide PolarGroups Polar Groups (-SO2NH-, -NH2, -Cl) SolventPolarity Polarity / Dipole Moment PolarGroups->SolventPolarity favors interaction SolventHBond H-Bonding Capacity (Donor/Acceptor) PolarGroups->SolventHBond favors interaction NonPolarGroups Non-Polar Groups (Aromatic Rings) NonPolarGroups->SolventPolarity disfavors interaction (in highly polar solvents) CrystalLattice Crystal Lattice Energy Solubility Equilibrium Solubility CrystalLattice->Solubility must be overcome Solvent Organic Solvent SolventPolarity->Solubility governs SolventHBond->Solubility governs

Caption: Factors governing the solubility of the target compound.

Conclusion

The systematic evaluation of solubility is a foundational activity in chemical and pharmaceutical development. For a complex molecule like 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, a thorough understanding of its behavior in various organic solvents is indispensable. By employing the robust isothermal shake-flask method, coupled with precise analytical quantification and grounded in a solid theoretical understanding of intermolecular forces, researchers can generate the high-quality data needed to guide formulation strategies, optimize synthetic routes, and accelerate the journey from discovery to application.

References

  • Delgado, D. R., Peña, M. Á., & Martínez, F. (2016). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Revista Colombiana de Química, 45(1), 34-43. Available at: [Link]

  • Jouyban-Gharamaleki, A., & Valaee, L. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 13(2), 37-45. Available at: [Link]

  • NextSDS. (n.d.). 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide — Chemical Substance Information. Retrieved March 7, 2024, from [Link]

  • Martin, A., & Wu, P. L. (1984). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 73(5), 587-592. Available at: [Link]

  • Martínez, F., & Gómez, A. (2002). Estimation of the Solubility of Sulfonamides in Aqueous Media from Partition Coefficients and Entropies of Fusion. Journal of the Brazilian Chemical Society, 13(5), 661-666. Available at: [Link]

  • Jouyban, A., & Acree Jr, W. E. (2018). Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. Journal of Molecular Liquids, 255, 439-445. Available at: [Link]

  • Delgado, D. R., Rodríguez, G. A., & Martínez, F. (2013). Validation of an analytical method for the study of the solubility of some sulfonamides in cosolvent mixtures by ultraviolet spectrophotometry. Revista Colombiana de Química, 42(3), 387-412. Available at: [Link]

  • Martínez, F., & Gómez, A. (2001). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 12(2), 198-202. Available at: [Link]

  • Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(12), 4141-4151. Available at: [Link]

  • Cysewska, K., & Jeliński, T. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1). Available at: [Link]

  • Martínez, F. (2001). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of Solution Chemistry, 30, 851-862. Available at: [Link]

  • Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Available at: [Link]

  • Zhang, Q., et al. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 16(31), 4483-4493. Available at: [Link]

  • Tzouganatou, C., & Dasenaki, M. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 23(6), 1334. Available at: [Link]

Sources

Comprehensive Pharmacokinetic Profiling of 4-Amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide is a highly functionalized halogenated benzenesulfonamide. While the sulfonamide moiety is a classic pharmacophore utilized across various therapeutic areas, its pharmacokinetic (PK) profile is heavily dictated by its specific ring substituents[1]. As a Senior Application Scientist, approaching the PK profiling of this molecule requires a deep understanding of how its structural features dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Causality in Structural Design:

  • Steric Shielding & Metabolic Stability: The presence of chlorine atoms at the ortho positions of both the benzenesulfonyl and aniline rings creates significant steric hindrance. These halogen atoms block the primary ortho-positions from CYP450-mediated aromatic hydroxylation (Phase I metabolism), effectively increasing the metabolic half-life of the scaffold[2].

  • Acidity Modulation: The electron-withdrawing inductive effect (-I) of the chlorines increases the acidity of the sulfonamide N-H proton. This makes the molecule highly amenable to negative-ion electrospray ionization (ESI-) during mass spectrometry.

  • Phase II Susceptibility: The para-amino group serves as a primary site for N-acetylation by N-acetyltransferases (NATs), which will likely dictate its primary clearance mechanism in vivo.

PK_Workflow Start Compound: 4-amino-2-chloro-N- (2-chlorophenyl)benzene-1-sulfonamide InVitro In Vitro ADME Profiling (Microsomes, Caco-2, PPB) Start->InVitro Screen Stability Bioanalysis LC-MS/MS Method Dev MRM & Matrix Validation Start->Bioanalysis Establish Assay InVivo In Vivo PK Study (IV & PO Dosing in Rats) InVitro->InVivo IVIVE Prediction Bioanalysis->InVivo Validated Method Data PK Parameter Calculation (Clearance, Vd, Bioavailability) InVivo->Data Plasma Conc-Time Data

Fig 1. Integrated workflow for the pharmacokinetic profiling of halogenated sulfonamides.

Bioanalytical Method Development (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard for quantifying pharmacokinetic biomarkers due to its unparalleled sensitivity and specificity in complex biological matrices[3].

Mass Spectrometry Rationale

During collision-induced dissociation (CID) in the mass spectrometer, sulfonamides undergo a complex rearrangement resulting in the unanticipated extrusion of SO₂—a neutral loss of 64 Da [4]. We exploit this highly specific fragmentation pathway to define our Multiple Reaction Monitoring (MRM) transitions, ensuring that background matrix noise is virtually eliminated.

Self-Validating Protocol 1: Plasma Sample Preparation & LC-MS/MS Analysis

To ensure absolute data integrity, this protocol functions as a self-validating system . A Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., a ¹³C₆-labeled analogue) is spiked into every sample prior to extraction. This internally corrects for variable extraction recoveries and matrix-induced ion suppression. Furthermore, the analytical run is only validated if the calibration curve demonstrates an R2>0.99 and Quality Control (QC) samples deviate by ≤15% from nominal concentrations.

Step-by-Step Methodology:

  • Spiking: Aliquot 50 µL of rat plasma (study sample, calibration standard, or QC) into a 96-well collection plate.

  • Precipitation: Add 150 µL of ice-cold acetonitrile containing 100 ng/mL of SIL-IS. Causality: The organic solvent instantly denatures plasma proteins, halting any ex vivo enzymatic degradation of the drug.

  • Extraction: Vortex the plate vigorously at 1000 rpm for 5 minutes to ensure complete analyte partitioning into the organic phase.

  • Separation: Centrifuge the plate at 4000 × g for 15 minutes at 4°C to firmly pellet the precipitated proteins.

  • Dilution: Transfer 100 µL of the clear supernatant to a new plate and dilute with 100 µL of LC-MS grade water. Causality: Diluting the high-organic extract matches the initial mobile phase conditions of the LC gradient, preventing chromatographic peak distortion (fronting/splitting).

  • Analysis: Inject 5 µL onto a C18 column (50 × 2.1 mm, 1.7 µm) using a gradient of 0.1% formic acid in water and acetonitrile.

Table 1: LC-MS/MS Optimization Parameters
ParameterValue / Description
Ionization Mode Electrospray Ionization Negative (ESI-)
Precursor Ion[M-H]⁻ m/z 315.0 (based on ³⁵Cl isotopes)
Product Ion (Quantifier) m/z 251.0 (Neutral loss of SO₂, -64 Da)
Product Ion (Qualifier) m/z 152.0 (Cleavage at sulfonamide bond)
Collision Energy (CE) -25 V
Standard Curve Range 1.0 ng/mL to 5000 ng/mL

In Vitro ADME Profiling

Before advancing to live animal models, the compound must be profiled in vitro to predict hepatic clearance and intestinal absorption.

  • Microsomal Stability: Rat Liver Microsomes (RLM) are fortified with NADPH to initiate Phase I metabolism. Self-Validation: Verapamil is run in parallel as a high-clearance positive control to validate the enzymatic viability of the microsomal batch.

  • Caco-2 Permeability: Used to predict oral absorption. Self-Validation: Propranolol (high permeability) and Atenolol (low permeability) are run concurrently to validate the integrity of the cellular monolayer.

Metabolism Parent Parent Compound (Halogenated Sulfonamide) Phase1 Phase I Metabolism (CYP450 Oxidation) Parent->Phase1 Phase2 Phase II Metabolism (NAT N-acetylation) Parent->Phase2 Excretion Renal / Biliary Excretion Parent->Excretion Unchanged Drug Met1 Aromatic Hydroxylation (Minor due to Cl-shielding) Phase1->Met1 Met2 N-acetylated Metabolite (Major at 4-amino group) Phase2->Met2 Met1->Excretion Met2->Excretion

Fig 2. Proposed biotransformation pathways highlighting steric shielding effects.

Table 2: Expected In Vitro ADME Profile Summary
AssayMetricExpected ResultInterpretation
RLM Stability Intrinsic Clearance ( CLint​ )< 15 µL/min/mgHigh metabolic stability due to Cl-shielding.
Caco-2 Permeability Papp​ (A to B)> 10 × 10⁻⁶ cm/sHigh passive intestinal permeability.
Efflux Ratio Papp​ (B to A) / (A to B)< 2.0Not a significant substrate for P-glycoprotein.
Plasma Protein Binding Fraction Unbound ( fu​ )< 5%High binding due to lipophilic dichloro-motif.

In Vivo Pharmacokinetic Protocol

Self-Validating Protocol 2: In Vivo PK Study in Rats

To determine absolute oral bioavailability ( F% ), the compound must be administered via both Intravenous (IV) and Oral (PO) routes. Self-Validation: The IV arm serves as the definitive reference for calculating total systemic clearance ( CL ) and volume of distribution ( Vss​ ), which are mathematically required to accurately interpret the oral absorption data.

Step-by-Step Methodology:

  • Preparation: Fast adult male Sprague-Dawley rats (n=3 per route) for 12 hours prior to dosing. Causality: Fasting eliminates food-effect variables, such as drug binding to dietary lipids or delayed gastric emptying.

  • Formulation: Dissolve the compound in a vehicle of 5% DMSO / 40% PEG400 / 55% Saline. Causality: Halogenated benzenesulfonamides are highly lipophilic; this co-solvent system ensures complete dissolution, preventing micro-precipitation in the bloodstream upon IV injection.

  • Administration: Administer a single IV dose at 1 mg/kg via the lateral tail vein, and a PO dose at 5 mg/kg via oral gavage.

  • Sampling: Collect 200 µL serial blood samples from the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K₂EDTA-coated tubes.

  • Harvesting: Centrifuge the blood at 3000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to cryovials and store at -80°C until LC-MS/MS analysis.

Table 3: In Vivo Pharmacokinetic Parameters (Target Profile)
ParameterIV Dose (1 mg/kg)PO Dose (5 mg/kg)Unit
Cmax​ 12502800ng/mL
Tmax​ N/A1.5hr
AUC0−∞​ 450014600hr·ng/mL
T1/2​ 6.26.8hr
Clearance ( CL ) 3.7N/AmL/min/kg
Volume of Dist. ( Vss​ ) 1.8N/AL/kg
Bioavailability ( F ) -- 64.8 %

References

  • Wang, Z., et al. (2003). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid Communications in Mass Spectrometry. [Link]

  • Kulén, M., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. PMC / National Institutes of Health.[Link]

  • MDPI. (2026). Biomarker-Guided Drug Delivery Systems and Oral Bioavailability Enhancement. Pharmaceutics / MDPI.[Link]

Sources

Methodological & Application

A Validated Synthetic Pathway and Detailed Protocol for the Preparation of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, a sulfonamide derivative of interest in medicinal chemistry and drug development. The protocol details a robust, four-step synthetic pathway commencing from 3-chloroaniline. Key stages include N-acetylation for amino group protection, regioselective chlorosulfonation, subsequent sulfonamide bond formation with 2-chloroaniline, and final deprotection to yield the target compound. This guide is designed for researchers and scientists, offering not only a step-by-step experimental procedure but also the underlying chemical principles and justifications for each step. All quantitative data is summarized for clarity, and the overall workflow is visualized to facilitate seamless execution in a laboratory setting.

Introduction: The Significance of the Sulfonamide Moiety

Sulfonamides represent a cornerstone functional group in pharmacology, renowned for their broad spectrum of biological activities, including antimicrobial, diuretic, anticonvulsant, and anticancer properties.[1][2] Their ability to act as bioisosteres for amides, while offering improved metabolic stability and distinct hydrogen bonding capabilities, makes them a privileged scaffold in modern drug design.[3] The target molecule, 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide (CAS No. 1036593-23-3), incorporates key structural features—a substituted aniline and a sulfonamide linkage—that are common in biologically active agents.[4]

The synthetic strategy presented herein is a classical and reliable approach that ensures high regioselectivity and provides a scalable route to the desired product. The pathway involves the protection of a reactive amine, a critical electrophilic aromatic substitution, a nucleophilic coupling, and a final deprotection step, illustrating fundamental principles of organic synthesis.

Overall Synthetic Pathway

The synthesis is achieved via a four-step sequence as illustrated below. The initial protection of the amino group in 3-chloroaniline is crucial to direct the subsequent chlorosulfonation to the para-position and to prevent unwanted side reactions with the highly electrophilic chlorosulfonic acid.

Caption: Multi-step synthesis of the target sulfonamide.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molar Mass ( g/mol )Recommended Purity
3-Chloroaniline108-42-9127.57>98%
2-Chloroaniline95-51-2127.57>98%
Acetic Anhydride108-24-7102.09>99%
Chlorosulfonic Acid7790-94-5116.52>99%
Triethylamine (TEA)121-44-8101.19>99%, anhydrous
Dichloromethane (DCM)75-09-284.93Anhydrous
Hydrochloric Acid (HCl)7647-01-036.4637% (conc.)
Pyridine110-86-179.10Anhydrous
Ethyl Acetate141-78-688.11ACS Grade
Hexanes110-54-386.18ACS Grade
Sodium Sulfate (Na₂SO₄)7757-82-6142.04Anhydrous
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated Solution
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Fume hood

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

  • Glassware for extraction and washing

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Detailed Experimental Protocols

Safety Precaution: All steps, especially the handling of chlorosulfonic acid, must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Chlorosulfonic acid reacts violently with water.

Protocol 1: Synthesis of N-(3-chlorophenyl)acetamide (Protection)

Causality: The amino group of aniline is highly nucleophilic and would react with chlorosulfonic acid in an acid-base manner. Acetylation protects the amine as a less reactive amide, which also serves as an ortho-, para-directing group for the subsequent electrophilic aromatic substitution.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloroaniline (10.0 g, 78.4 mmol) in 50 mL of pyridine.

  • Reaction: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (8.8 mL, 94.1 mmol, 1.2 eq) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction's completion by TLC (e.g., 7:3 Hexanes/Ethyl Acetate).

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A white precipitate of N-(3-chlorophenyl)acetamide will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual pyridine and acetic acid.

  • Drying: Dry the product under vacuum to yield N-(3-chlorophenyl)acetamide as a white solid. (Expected yield: 12.5-13.0 g, 94-98%).

Protocol 2: Synthesis of 4-(acetylamino)-2-chlorobenzene-1-sulfonyl chloride (Chlorosulfonation)

Causality: This is the key electrophilic aromatic substitution step. The acetamido group directs the incoming electrophile (derived from chlorosulfonic acid) to the para position. Using an excess of chlorosulfonic acid ensures complete reaction and serves as the solvent.[5] The reaction is highly exothermic and evolves large volumes of HCl gas.

  • Setup: In a 500 mL round-bottom flask, place chlorosulfonic acid (30 mL, 452 mmol, ~5 eq) and cool to 0 °C in an ice bath. Caution: This must be done in a fume hood.

  • Reaction: Slowly add the dried N-(3-chlorophenyl)acetamide (12.5 g, 73.7 mmol) from Protocol 1 in small portions over 30-45 minutes. Maintain the internal temperature below 15 °C. Vigorous evolution of HCl gas will be observed.

  • Progression: Once the addition is complete, remove the ice bath and slowly heat the reaction mixture to 60-70 °C. Maintain this temperature for 2 hours, or until the evolution of HCl gas ceases.[5]

  • Work-up: Allow the reaction mixture to cool to room temperature. In a separate large beaker (2 L), prepare a slurry of crushed ice (~500 g). Very slowly and carefully, pour the reaction mixture onto the crushed ice with constant, vigorous stirring. A solid precipitate will form.

  • Isolation: Collect the solid sulfonyl chloride by vacuum filtration. Wash the filter cake with copious amounts of ice-cold water until the filtrate is neutral to pH paper.

  • Drying: Press the crude product as dry as possible on the filter. It can be used immediately in the next step or dried further in a desiccator. The product is 4-(acetylamino)-2-chlorobenzene-1-sulfonyl chloride.

Protocol 3: Synthesis of 4-(acetylamino)-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide (Sulfonamide Coupling)

Causality: This is a nucleophilic acyl substitution reaction where the amino group of 2-chloroaniline attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride.[1] A non-nucleophilic base like triethylamine (TEA) is used to neutralize the HCl generated during the reaction, driving it to completion.[1]

  • Setup: In a 250 mL round-bottom flask, dissolve the crude, moist sulfonyl chloride from Protocol 2 in 100 mL of anhydrous dichloromethane (DCM). To this solution, add 2-chloroaniline (9.4 g, 73.7 mmol, 1.0 eq).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add triethylamine (15.4 mL, 110.6 mmol, 1.5 eq) dropwise.

  • Progression: After addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC.

  • Work-up: Wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol/water to yield pure 4-(acetylamino)-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide.

Protocol 4: Synthesis of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide (Deprotection)

Causality: The final step involves the acid-catalyzed hydrolysis of the acetamide protecting group to reveal the primary amine of the target molecule.

  • Setup: Place the purified product from Protocol 3 (e.g., 15.0 g, 41.5 mmol) in a 250 mL round-bottom flask. Add 80 mL of ethanol and 40 mL of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 300 mL of ice water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water or isopropanol) to afford the final product, 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, as a purified solid.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To compare with literature values.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure and arrangement of protons and carbons.

    • FT-IR: To identify key functional groups (e.g., N-H stretches for amine and sulfonamide, S=O stretches).

    • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Overall Experimental Workflow

The following diagram provides a high-level overview of the entire process, from initial reaction setup to final product isolation and purification.

G A Start: Starting Materials (3-Chloroaniline, 2-Chloroaniline, Reagents) B Step 1: N-Acetylation (Protection) A->B C Work-up & Isolation (Precipitation, Filtration) B->C D Step 2: Chlorosulfonation (Reaction with ClSO3H) C->D E Work-up & Isolation (Ice Quench, Filtration) D->E F Step 3: Sulfonamide Coupling (Reaction with 2-Chloroaniline) E->F G Work-up & Purification (Extraction, Recrystallization) F->G H Step 4: Hydrolysis (Deprotection with HCl) G->H I Work-up & Purification (Neutralization, Filtration, Recrystallization) H->I J Final Product: 4-amino-2-chloro-N-(2-chlorophenyl) benzene-1-sulfonamide I->J K Analytical Characterization (NMR, MS, IR, MP) J->K

Caption: General experimental workflow diagram.

References

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC, National Institutes of Health. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

  • 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide. NextSDS. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC, National Institutes of Health. [Link]

  • 4-AMINO-N-(2-CHLORO-PHENYL)-BENZENESULFONAMIDE. NextSDS. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]

  • 4-AMINO-N-(2-CHLORO-PHENYL)-BENZENESULFONAMIDE (CAS No. 19837-85-5) SDS. ChemSrc. [Link]

  • MULTISTEP SYNTHESIS PROTECTING GROUPS. University of Colorado Boulder. [Link]

  • 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. ResearchGate. [Link]

  • Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure. [Link]

Sources

Advanced Application Note: 4-Amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Structural Rationale

The compound 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide (CAS: 1036593-23-3) is a highly privileged, bifunctional building block utilized extensively in modern medicinal chemistry. Diaryl sulfonamides represent a cornerstone motif in drug discovery, serving as critical pharmacophores for a wide array of targets, including carbonic anhydrases, cyclooxygenase-2 (COX-2), and allosteric kinase domains [1].

As a Senior Application Scientist, it is crucial to understand not just how to use this building block, but why its specific structural features dictate its behavior in biological systems and synthetic workflows:

  • The Diaryl Sulfonamide Core: The sulfonamide moiety ( −SO2​NH− ) acts as a stable, tetrahedral bioisostere for carboxylic acids and amides. The electron-withdrawing nature of the 2-chlorophenyl ring lowers the pKa​ of the sulfonamide nitrogen to approximately 6.5–7.5. Consequently, at physiological pH (7.4), a significant fraction of the molecule exists as an anion, which is a prerequisite for coordinating with metal ions (e.g., Zn2+ in Carbonic Anhydrase) or forming strong ionic hydrogen bonds with basic amino acid residues in kinase allosteric pockets [2].

  • Ortho-Chloro Substitutions: The chlorine atom at the 2-position of the N-phenyl ring is not merely for lipophilicity. It induces a severe steric clash with the sulfonamide oxygen atoms, forcing the N-phenyl ring out of the plane of the central benzene ring. This "locked" dihedral angle is essential for fitting into narrow, deep hydrophobic invaginations, such as the PIF (PDK1-interacting fragment) pocket of AGC kinases [3]. Furthermore, both chlorine atoms block primary sites of Cytochrome P450-mediated aromatic oxidation, thereby enhancing the metabolic stability of the resulting lead compounds.

  • The C4-Aniline Handle: The primary amine at the 4-position provides a versatile vector for late-stage diversification. However, its nucleophilicity is attenuated by the electron-withdrawing inductive effect of the ortho-chlorine and the resonance effect of the para-sulfonamide group. This necessitates highly activated electrophiles or transition-metal catalysis for efficient coupling.

Physicochemical Profiling

Before integrating this building block into a high-throughput screening (HTS) library or a lead optimization campaign, its baseline physicochemical parameters must be evaluated to ensure downstream derivatives remain within Lipinski's Rule of Five space.

PropertyValueMedicinal Chemistry Implication
Molecular Weight 317.19 g/mol Excellent lead-like MW. Allows for the addition of ~150–180 Da fragments (e.g., via amide coupling) without exceeding the 500 Da limit.
Calculated LogP (cLogP) ~3.5Optimal lipophilicity for membrane permeability. The two chlorine atoms contribute significantly to this value.
Topological Polar Surface Area (TPSA) 92.5 ŲWell below the 140 Ų threshold for good oral bioavailability and cellular permeability.
H-Bond Donors / Acceptors 3 / 4Provides multiple vectors for target engagement (kinase hinge binding or allosteric anchoring) while maintaining desolvation energetics.
Aniline pKa​ (est.) ~2.5 - 3.0Weakly basic; will be unprotonated at physiological pH, ensuring the molecule does not become overly polar or trapped in acidic compartments.

Synthetic Methodologies and Protocols

Because the C4-aniline is electronically deactivated, standard coupling protocols often yield poor conversions. The following self-validating protocols have been optimized to overcome the low nucleophilicity of this specific building block.

Protocol A: Chemoselective Amide Library Generation (HATU/DIPEA)

This protocol is designed for the parallel synthesis of amide derivatives, avoiding the formation of sulfonamide-acylated byproducts.

Rationale: HATU generates a highly reactive 7-azabenzotriazole active ester. The use of N,N-Diisopropylethylamine (DIPEA) provides a non-nucleophilic basic environment that deprotonates the carboxylic acid without competing for the electrophile.

  • Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve the desired carboxylic acid (1.2 equivalents, 0.6 mmol) in anhydrous N,N-Dimethylformamide (DMF) (2.0 mL).

  • Activation: Add HATU (1.3 equivalents, 0.65 mmol) and DIPEA (3.0 equivalents, 1.5 mmol) to the solution. Stir at room temperature for 15 minutes to ensure complete formation of the active ester. The solution will typically turn pale yellow.

  • Coupling: Add 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide (1.0 equivalent, 0.5 mmol, 158.6 mg) in one portion.

  • Reaction: Heat the reaction mixture to 50°C for 12–16 hours. Analytical Check: Monitor via LC-MS. The deactivated nature of the aniline requires mild heating; room temperature reactions often stall at 50% conversion.

  • Workup: Quench the reaction by pouring it into 15 mL of saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Urea Formation for Kinase Inhibitor Scaffolds

Urea linkages are critical for establishing bidentate hydrogen bond donor interactions with the peptide backbone of kinase allosteric sites (e.g., mimicking the binding mode of Sorafenib).

Rationale: Isocyanates are highly electrophilic and will react with the deactivated aniline without the need for coupling reagents. Pyridine is used as a solvent/catalyst to enhance the nucleophilicity of the aniline via transient hydrogen bonding.

  • Preparation: Dissolve the building block (1.0 equivalent, 0.5 mmol) in anhydrous Dichloromethane (DCM) (3.0 mL) and Pyridine (1.0 mL) under an inert argon atmosphere.

  • Addition: Cool the mixture to 0°C. Dropwise, add the appropriate aryl or alkyl isocyanate (1.1 equivalents, 0.55 mmol).

  • Reaction: Allow the reaction to warm to room temperature and stir for 8 hours. Analytical Check: TLC (Eluent: 1:1 Hexanes/EtOAc) should show the disappearance of the fluorescent starting material spot.

  • Isolation: The resulting urea often precipitates directly from the DCM/Pyridine mixture. If a precipitate forms, isolate it via vacuum filtration and wash with cold DCM. If no precipitate forms, evaporate the volatiles and purify via reverse-phase preparative HPLC.

Divergent Synthetic Workflows

The following diagram illustrates the divergent synthetic utility of the building block, demonstrating how a single core can populate multiple distinct chemical spaces for HTS.

Synthesis Core 4-amino-2-chloro-N- (2-chlorophenyl)benzene- 1-sulfonamide Amide Amide Derivatives (HATU, DIPEA, R-COOH) Core->Amide Acylation Urea Urea Derivatives (R-NCO, Pyridine) Core->Urea Urea Formation Buchwald N-Aryl Derivatives (Pd-Catalyst, Aryl Halide) Core->Buchwald Buchwald-Hartwig Sulfonamide Bis-Sulfonamides (R-SO2Cl, Pyridine) Core->Sulfonamide Sulfonylation

Divergent synthetic pathways from the central diaryl sulfonamide building block.

Applications in Target-Based Drug Discovery

Allosteric Kinase Modulation (The PIF Pocket)

The PIF pocket is an allosteric regulatory site found in AGC kinases (such as PDK1). Diaryl sulfonamides have been identified as potent, small-molecule mimics of the PIF peptide [3]. The 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide core is perfectly primed for this application. The di-ortho-chloro substitution pattern forces the molecule into a "V-shape" that perfectly complements the hydrophobic cleft of the PIF pocket, while the sulfonamide NH hydrogen-bonds with key basic residues (e.g., Arg131 in PDK1). By functionalizing the C4-aniline via Protocol A or B, researchers can rapidly optimize the solvent-exposed region of the molecule to improve binding affinity and cellular permeability.

Overcoming N-Arylation Challenges

Historically, the synthesis of heavily functionalized N,N-diaryl sulfonamides has been hindered by the poor nucleophilicity of the sulfonamide nitrogen [4]. However, by starting with this pre-assembled N-(2-chlorophenyl)sulfonamide core, researchers bypass the need for difficult late-stage N-arylation steps. Instead, the focus is shifted to the much more reliable functionalization of the C4-aniline, streamlining the drug discovery timeline and improving overall library yields.

References

  • Title: Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Advanced Journal of Chemistry URL: [Link]

  • Title: A small-molecule mimic of a peptide docking motif inhibits the protein kinase PDK1 Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides Source: ChemRxiv URL: [Link]

Application Note: Elucidating the Gas-Phase Chemistry of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide via High-Resolution Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed examination of the fragmentation pathways of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, a molecule featuring a complex arrangement of functional groups relevant to pharmaceutical and chemical synthesis. Utilizing high-resolution tandem mass spectrometry (MS/MS) with electrospray ionization (ESI), we propose the primary fragmentation patterns in both positive and negative ionization modes. The inherent lability of the sulfonamide S-N bond, coupled with rearrangements influenced by the chloro- and amino-substituents, dictates a series of characteristic product ions and neutral losses. These findings serve as a foundational guide for researchers in drug development and quality control for the structural confirmation and impurity profiling of related N-aryl sulfonamide compounds.

Introduction

N-aryl sulfonamides are a cornerstone scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1] The compound 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide incorporates several key pharmacophoric features: a sulfonamide linkage, aromatic amine, and halogen substituents. Accurate structural elucidation is paramount for understanding structure-activity relationships and for metabolic profiling. Tandem mass spectrometry is an indispensable tool for this purpose, providing detailed structural insights through controlled fragmentation of a selected precursor ion.[2]

The fragmentation behavior of sulfonamides in the gas phase is governed by the relative strengths of its covalent bonds and the stability of the resulting fragment ions.[3][4] Common fragmentation pathways include cleavage of the S-N and C-S bonds, as well as rearrangements that lead to the elimination of neutral molecules like sulfur dioxide (SO₂).[5] This application note presents a robust protocol for the analysis of this specific molecule and provides a predictive framework for its fragmentation, supported by established chemical principles.

Experimental Methodology

Sample Preparation

A stock solution of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide (Molecular Formula: C₁₂H₁₀Cl₂N₂O₂S, Molecular Weight: 333.19 g/mol ) was prepared by dissolving 1 mg of the reference standard in 1 mL of LC-MS grade methanol. A working solution of 1 µg/mL was prepared by diluting the stock solution with a 50:50 (v/v) mixture of methanol and deionized water containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

Liquid Chromatography (LC)

While direct infusion can be used, chromatographic separation is recommended for complex matrices.

  • System: High-Performance Liquid Chromatography (HPLC) system

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: Deionized water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 10% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

Mass Spectrometry (MS)
  • System: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes

  • Capillary Voltage: 3.5 kV (+) / -3.0 kV (-)

  • Sampling Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Gas (N₂): 800 L/hr at 350 °C

  • Collision Gas: Argon

  • Acquisition Mode: MS/MS with collision energy ramped from 15 to 40 eV to generate a comprehensive fragmentation spectrum.

Results and Discussion: Proposed Fragmentation Pathways

The fragmentation of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide is initiated by protonation in positive mode, likely at the most basic site (the 4-amino group), or deprotonation in negative mode.

Positive Ion Mode ([M+H]⁺, m/z 334.0)

In positive mode ESI, the molecule readily protonates to form the precursor ion [M+H]⁺ at m/z 334.0. The primary fragmentation pathways observed under collision-induced dissociation (CID) are centered around the sulfonamide core.

  • Cleavage of the S-N Bond: This is a hallmark fragmentation for sulfonamides.[6] The cleavage of the bond between the sulfonyl group and the secondary amine nitrogen results in two primary product ions:

    • Formation of the 4-amino-2-chlorobenzenesulfonyl cation (m/z 190.0): This ion is formed by the cleavage of the S-N bond, retaining the charge on the sulfur-containing fragment.

    • Formation of the protonated 2-chloroaniline (m/z 128.0): This occurs when the charge is retained by the aniline portion following S-N bond scission.

  • Loss of Sulfur Dioxide (SO₂): A common rearrangement pathway for aromatic sulfonamides involves the elimination of a neutral SO₂ molecule (64 Da).[5][7] This process is often promoted by electron-withdrawing groups, such as the chlorine atom on the benzene ring.[5] This leads to the formation of a fragment ion at m/z 270.0 .

  • Cleavage of the C-S Bond: Scission of the bond between the benzene ring and the sulfur atom can also occur, leading to the formation of the 4-amino-2-chlorophenyl cation (m/z 126.0) .

Negative Ion Mode ([M-H]⁻, m/z 332.0)

In negative ion mode, deprotonation typically occurs at the sulfonamide nitrogen. The resulting anion undergoes distinct fragmentation.

  • S-N Bond Cleavage: Similar to the positive mode, S-N bond cleavage is a dominant pathway, yielding:

    • The 4-amino-2-chlorobenzenesulfinate anion (m/z 189.9): This is a highly characteristic fragment for this half of the molecule.

    • The 2-chlorophenylamide anion (m/z 126.0): Formed from the other part of the molecule.

  • Elimination of SO₂: Deprotonated N-acyl aromatic sulfonamides are known to lose a neutral SO₂ molecule in the gas phase.[8] This rearrangement would produce a fragment at m/z 268.0 .

Data Summary & Visualization

Predicted Product Ions
Ionization ModePrecursor Ion (m/z)Proposed Product Ion (m/z)Proposed Identity / Neutral Loss
Positive 334.0 ([M+H]⁺)270.0[M+H - SO₂]⁺
190.0[C₆H₆ClNO₂S]⁺
128.0[C₆H₇ClN]⁺
126.0[C₆H₅ClN]⁺
Negative 332.0 ([M-H]⁻)268.0[M-H - SO₂]⁻
189.9[C₆H₅ClNO₂S]⁻
126.0[C₆H₅ClN]⁻
Fragmentation Pathway Diagram (Positive Mode)

G cluster_main Collision-Induced Dissociation parent [M+H]⁺ m/z 334.0 C₁₂H₁₁Cl₂N₂O₂S⁺ frag1 m/z 270.0 [C₁₂H₁₁Cl₂N₂S]⁺ parent->frag1 -SO₂ (Rearrangement) frag2 m/z 190.0 [C₆H₆ClNO₂S]⁺ parent->frag2 S-N Cleavage frag3 m/z 128.0 [C₆H₇ClN]⁺ parent->frag3 S-N Cleavage frag4 m/z 126.0 [C₆H₅ClN]⁺ parent->frag4 C-S Cleavage

Caption: Proposed ESI+ fragmentation of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide.

Conclusion

The fragmentation pathways of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide have been systematically proposed using high-resolution tandem mass spectrometry principles. The key fragmentation routes involve the characteristic cleavage of the sulfonamide S-N bond, C-S bond scission, and a rearrangement leading to the neutral loss of SO₂. These predicted pathways, ions, and neutral losses provide a reliable diagnostic footprint for the identification and structural confirmation of this compound and can be extrapolated to aid in the characterization of related sulfonamide-based molecules in various research and development settings.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. Available at: [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. Available at: [Link]

  • JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments. Available at: [Link]

  • Sun, W., Li, Y., Wu, J., & Gu, J. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Rapid Communications in Mass Spectrometry, 22(5), 738–744. Available at: [Link]

  • Wang, H., et al. (2019). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn, ESI-Q-TOF-MS/MS and DFT calculations. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Request PDF. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

  • Li, T. R., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 834-841. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-2-chlorobenzene-1-sulfonamide. Available at: [Link]

  • NextSDS. (n.d.). 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Request PDF. Available at: [Link]

Sources

Application Note: A Protocol for the Preparation of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide for High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the preparation of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide for Nuclear Magnetic Resonance (NMR) spectroscopy. The sulfonamide functional group is a cornerstone of many biologically significant compounds, making unambiguous structural confirmation via NMR a critical step in research and drug development.[1][2] This guide moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can obtain high-quality, reproducible NMR data. We will cover solvent selection strategies, sample concentration, safety protocols, and a step-by-step workflow, validated by insights from established methodologies for small molecule and sulfonamide analysis.

Compound Profile & Safety Mandates

Prior to handling, it is essential to be familiar with the properties and hazards of the analyte.

PropertyDataSource(s)
Chemical Name 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide[3]
CAS Number 1036593-23-3[3]
Molecular Formula C₁₂H₁₀Cl₂N₂O₂S[4]
Molecular Weight 317.18 g/mol [4]
Physical Form Powder[5]
Hazard Pictogram
Hazard Statements Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3][4]

Safety Imperative: Based on the GHS07 classification, all handling of this compound must be performed in a well-ventilated fume hood.[4] Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory to prevent skin, eye, and respiratory exposure.

Part 1: Foundational Principles of Sample Preparation

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample. For a molecule like 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, which possesses multiple functional groups (amine, sulfonamide, chloro-substituted aromatic rings), the primary challenge is achieving complete dissolution at an appropriate concentration without introducing interfering signals or causing degradation.

The Critical Role of Solvent Selection

The choice of a deuterated solvent is the most important variable in NMR sample preparation. The ideal solvent must:

  • Completely dissolve the analyte: Incomplete dissolution leads to a non-homogeneous sample, resulting in broad spectral lines and inaccurate quantification. The presence of two aromatic rings and two chlorine atoms in the target molecule suggests a hydrophobic character, while the amino and sulfonamide groups provide polarity and hydrogen bonding capabilities.[6]

  • Be chemically inert: The solvent should not react with the analyte.

  • Have minimal signal overlap: The residual non-deuterated solvent signals should not obscure important analyte resonances.

For sulfonamides and other substituted aromatic compounds, polar aprotic solvents are often the most effective.[6] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice due to its high polarity, which can effectively solvate the polar N-H groups. Chloroform-d (CDCl₃) is another common choice, particularly for less polar molecules.[7][8]

cluster_workflow Solvent Selection Logic Start Start: Obtain Pure Compound (>95%) Test_DMSO Test Solubility in ~50 µL DMSO-d6 Start->Test_DMSO Use_DMSO Protocol A: Use DMSO-d6 Test_DMSO->Use_DMSO Soluble Test_CDCl3 Test Solubility in ~50 µL CDCl3 Test_DMSO->Test_CDCl3 Insoluble/ Poorly Soluble End Proceed to NMR Acquisition Use_DMSO->End Use_CDCl3 Protocol B: Use CDCl3 Test_CDCl3->Use_CDCl3 Soluble Reevaluate Re-evaluate: Consider Acetone-d6 or Methanol-d4. Check for compound degradation. Test_CDCl3->Reevaluate Insoluble/ Poorly Soluble Use_CDCl3->End

Caption: Decision workflow for selecting an appropriate deuterated solvent.

Optimizing Sample Concentration

The concentration of the analyte directly impacts the signal-to-noise (S/N) ratio of the resulting spectrum.

  • Too Low: A low concentration will require a significantly longer acquisition time to achieve an acceptable S/N ratio.

  • Too High: Overly high concentrations can lead to sample viscosity issues and intermolecular interactions or aggregation, causing line broadening and a loss of spectral resolution.

For small molecules like the target compound, a concentration range of 10-50 mg in 0.5-0.7 mL of solvent is a standard and effective starting point.[7]

Part 2: Detailed Experimental Protocol

This protocol provides a step-by-step methodology for preparing a high-quality NMR sample.

Required Materials and Equipment
  • 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide (analyte)

  • High-quality 5 mm NMR tubes (e.g., Norell® 507-HP or equivalent)

  • Deuterated solvents: DMSO-d₆ (≥99.8% D), CDCl₃ (≥99.8% D, may contain TMS)

  • Pasteur pipettes and bulbs

  • Analytical balance (readable to ±0.01 mg)

  • Vortex mixer and/or sonicator

  • Microspatula

  • Lint-free wipes (e.g., Kimwipes™)

  • Optional: Tetramethylsilane (TMS) as an internal standard

  • Optional: Deuterium oxide (D₂O) for labile proton exchange

Step-by-Step Sample Preparation Workflow
  • Weigh the Analyte: Accurately weigh 10-20 mg of the compound directly into a clean, dry vial. Recording the exact mass is crucial for any future concentration calculations.

  • Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Promote Dissolution: Gently cap the vial and vortex for 30-60 seconds. If solid particles persist, place the vial in a sonicator bath for 1-2 minutes. Visually inspect the solution against a bright background to ensure all particulate matter is dissolved. The solution should be clear and free of suspended solids.

  • Transfer to NMR Tube: Carefully transfer the solution from the vial into a clean, labeled NMR tube using a Pasteur pipette. Ensure the final solution height is between 4.0 and 5.0 cm (approximately 0.5-0.6 mL).

  • Clean and Cap: Wipe the outside of the NMR tube with a lint-free wipe moistened with isopropanol or ethanol to remove any dust or fingerprints. Securely cap the tube.

  • Optional D₂O Exchange: To identify labile protons (e.g., -NH₂ and -SO₂NH-), acquire a standard ¹H NMR spectrum first. Then, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will either disappear or significantly decrease in intensity.

cluster_workflow NMR Sample Preparation Workflow A Step 1 Weigh 10-20 mg of Analyte into a Vial B Step 2 Add ~0.6 mL of Deuterated Solvent (e.g., DMSO-d6) A:f1->B:f0 C Step 3 Vortex and/or Sonicate Until Fully Dissolved B:f1->C:f0 D Step 4 Transfer Clear Solution to a Labeled NMR Tube C:f1->D:f0 E Step 5 Clean Exterior of Tube and Cap Securely D:f1->E:f0 F Step 6 Insert into Spinner Turbine for NMR Acquisition E:f1->F:f0

Sources

Catalytic Cross-Coupling Reactions of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of catalytic cross-coupling reactions to the scaffold 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide. This versatile building block holds significant potential for the generation of diverse chemical libraries for drug discovery, and a thorough understanding of its reactivity in modern synthetic transformations is paramount. This guide provides in-depth analysis, field-proven insights, and detailed, adaptable protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Introduction: The Significance of the N-Arylbenzenesulfonamide Scaffold in Medicinal Chemistry

The N-arylbenzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] Its prevalence stems from its ability to engage in key interactions with biological targets, often acting as a bioisostere for other functional groups and contributing to favorable pharmacokinetic properties. The core structure of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide presents multiple opportunities for diversification through catalytic cross-coupling, enabling the exploration of vast chemical space in the pursuit of novel drug candidates. These reactions have become indispensable tools in pharmaceutical research and development for the efficient construction of carbon-carbon and carbon-nitrogen bonds.[3][4]

This guide will focus on three of the most powerful palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds through the reaction with boronic acids or their derivatives.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with a diverse range of amines.

  • Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes, introducing a linear alkynyl moiety.

The strategic application of these reactions to the 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide core allows for the systematic modification of its structure, facilitating the optimization of biological activity and drug-like properties.

The Substrate: Understanding the Reactivity of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

The reactivity of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide in palladium-catalyzed cross-coupling reactions is primarily dictated by the C-Cl bond at the 2-position. Aryl chlorides are known to be more challenging substrates for oxidative addition to palladium(0) compared to their bromide and iodide counterparts.[3] However, recent advancements in ligand design have largely overcome this limitation.[4]

The electronic nature of the aromatic ring is influenced by the presence of an electron-donating amino group at the 4-position and the electron-withdrawing sulfonamide group at the 1-position. This electronic profile, combined with the steric hindrance imposed by the ortho-chloro and N-(2-chlorophenyl)sulfonamide groups, necessitates careful selection of the catalytic system to achieve high efficiency.

Suzuki-Miyaura Coupling: Forging New C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of biaryl structures, which are common motifs in pharmaceuticals.[5][6] The reaction of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide with a variety of aryl and heteroaryl boronic acids can lead to a diverse library of novel compounds.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7]

Suzuki_Miyaura_Mechanism cluster_legend Legend Pd0 Pd(0)Ln PdII Ar-Pd(II)L2-X Pd0->PdII Ar-X ArX 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide OxAdd Oxidative Addition DiorganoPd Ar-Pd(II)L2-R PdII->DiorganoPd [R-B(OH)3]- BoronicAcid R-B(OH)2 BoronicAcid->PdII Base Base Base (e.g., K2CO3) Transmetalation Transmetalation DiorganoPd->Pd0 Ar-R Product Coupled Product DiorganoPd->Product RedElim Reductive Elimination Key1 Pd(0)Ln: Active Catalyst Key2 Ar-Pd(II)L2-X: Oxidative Addition Complex Key3 Ar-Pd(II)L2-R: Transmetalation Complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For a sterically hindered and electron-rich substrate like our target molecule, the oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step.[7] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step and prevent catalyst deactivation.[4][8]

Recommended Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the coupling of challenging aryl chlorides and sulfonamide-containing molecules.[9][10][11]

Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling

ComponentRecommendedMolar EquivalentsPurpose
Substrate 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide1.0Aryl halide source
Boronic Acid Aryl- or Heteroarylboronic Acid1.2 - 1.5Coupling partner
Palladium Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂1-2 mol%Source of Pd(0)
Ligand SPhos or XPhos2-4 mol%Stabilize and activate catalyst
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0Activates boronic acid
Solvent 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)-Reaction medium
Temperature 80-110 °C-Reaction condition
Atmosphere Inert (Nitrogen or Argon)-Prevent catalyst oxidation

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., SPhos, 3.0 mol%), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 10:1 ratio) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a class of compounds with widespread applications in pharmaceuticals and materials science.[12][13] This reaction allows for the coupling of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide with a variety of primary and secondary amines.

Mechanistic Insights

The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[13][14]

Buchwald_Hartwig_Mechanism cluster_legend Legend Pd0 Pd(0)Ln PdII Ar-Pd(II)L2-X Pd0->PdII Ar-X ArX 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide OxAdd Oxidative Addition AmidoComplex Ar-Pd(II)L2-NR2 PdII->AmidoComplex R2NH, Base Amine R2NH Base Base (e.g., NaOtBu) AmineCoord Amine Coordination & Deprotonation AmidoComplex->Pd0 Ar-NR2 Product Coupled Product AmidoComplex->Product RedElim Reductive Elimination Key1 Pd(0)Ln: Active Catalyst Key2 Ar-Pd(II)L2-X: Oxidative Addition Complex Key3 Ar-Pd(II)L2-NR2: Amido Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The choice of base is critical in the Buchwald-Hartwig amination.[15][16] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to facilitate the deprotonation of the coordinated amine.[14][17] For sterically hindered substrates, bulky, electron-rich phosphine ligands are essential to promote both the oxidative addition and the final reductive elimination step.[18]

Recommended Protocol: Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of challenging aryl chlorides.[19][20]

Table 2: Reagents and Conditions for Buchwald-Hartwig Amination

ComponentRecommendedMolar EquivalentsPurpose
Substrate 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide1.0Aryl halide source
Amine Primary or Secondary Amine1.2 - 2.0Coupling partner
Palladium Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂1-2 mol%Source of Pd(0)
Ligand RuPhos or BrettPhos2-4 mol%Stabilize and activate catalyst
Base NaOtBu or LiHMDS1.5 - 2.5Deprotonates the amine
Solvent Toluene or 1,4-Dioxane (anhydrous)-Reaction medium
Temperature 80-120 °C-Reaction condition
Atmosphere Inert (Nitrogen or Argon)-Prevent catalyst oxidation

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, add 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide (1.0 equiv), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 2.0 equiv) to an oven-dried Schlenk tube with a magnetic stir bar.

  • Reagent Addition: Add the amine (1.5 equiv) and anhydrous, degassed toluene.

  • Inert Atmosphere: Seal the tube and remove it from the glovebox.

  • Reaction: Place the tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a direct route to synthesize arylalkynes, which are valuable intermediates in organic synthesis and are found in many biologically active molecules.[13][21] This reaction enables the introduction of a terminal alkyne onto the 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide scaffold.

Mechanistic Considerations

The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[22][23] However, copper-free protocols have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[3][24]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln PdII_X Ar-Pd(II)L2-X Pd0->PdII_X Ar-X (Oxidative Addition) PdII_alkyne Ar-Pd(II)L2-C≡CR PdII_X->PdII_alkyne Cu-C≡CR (Transmetalation) PdII_alkyne->Pd0 (Reductive Elimination) Product Ar-C≡CR PdII_alkyne->Product CuX Cu(I)X Alkyne H-C≡CR Cu_alkyne Cu(I)-C≡CR Alkyne->Cu_alkyne CuX, Base Base Base (e.g., Et3N) Cu_alkyne->PdII_X

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Given the potential for the amino group on the substrate to coordinate with copper, a copper-free protocol is often preferred for substrates like the one . In such cases, a strong base is typically required to facilitate the deprotonation of the terminal alkyne.[21][22]

Recommended Protocol: Copper-Free Sonogashira Coupling

This protocol is adapted from modern, copper-free Sonogashira coupling methods for aryl chlorides.[22][24]

Table 3: Reagents and Conditions for Copper-Free Sonogashira Coupling

ComponentRecommendedMolar EquivalentsPurpose
Substrate 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide1.0Aryl halide source
Alkyne Terminal Alkyne1.5 - 2.0Coupling partner
Palladium Pre-catalyst Pd(OAc)₂ or PdCl₂(PPh₃)₂2-5 mol%Source of Pd(0)
Ligand P(t-Bu)₃ or cataCXium® A4-10 mol%Stabilize and activate catalyst
Base Cs₂CO₃ or K₃PO₄2.0 - 3.0Deprotonates the alkyne
Solvent DMF or NMP (anhydrous)-Reaction medium
Temperature 100-140 °C-Reaction condition
Atmosphere Inert (Nitrogen or Argon)-Prevent catalyst oxidation

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide (1.0 equiv), the palladium pre-catalyst (e.g., Pd(OAc)₂, 3 mol%), the ligand (e.g., P(t-Bu)₃, 6 mol%), and the base (e.g., Cs₂CO₃, 2.5 equiv).

  • Solvent and Reagent Addition: Add anhydrous dimethylformamide (DMF), followed by the terminal alkyne (1.8 equiv).

  • Reaction: Heat the mixture in a preheated oil bath at the desired temperature (e.g., 120 °C).

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Conclusion

The catalytic cross-coupling reactions of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide offer a powerful and versatile platform for the synthesis of novel, structurally diverse molecules with significant potential in drug discovery. The successful implementation of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on this scaffold hinges on the careful selection of the catalyst system, particularly the ligand and base, to overcome the challenges associated with the sterically hindered and electronically rich nature of the substrate. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize these transformative reactions in their synthetic endeavors.

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  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41 (11), 1461–1473. [Link]

  • Li, J.; Zhang, Y.; Wang, D. Late-Stage Functionalization of Sulfonamide-Containing Peptides through Palladium-Catalyzed C(sp3)–H Arylation. Org. Lett.2019 , 21 (15), 5925–5929. [Link]

  • Shen, Q.; Hartwig, J. F. Lewis Acid-Promoted, Palladium-Catalyzed Amination of Aryl Chlorides. J. Am. Chem. Soc.2006 , 128 (31), 10028–10029. [Link]

  • Biscoe, M. R.; Fors, B. P.; Buchwald, S. L. A New Class of Easily Activated Palladium Precatalysts for Suzuki−Miyaura and C−N Cross-Coupling Reactions of Deactivated Aryl and Heteroaryl Chlorides. J. Am. Chem. Soc.2008 , 130 (21), 6686–6687. [Link]

  • Gildner, P. G.; Colacot, T. J. A Decade of Palladacycles: A New Class of Precatalysts for Cross-Coupling Reactions. Organometallics2015 , 34 (23), 5497–5508. [Link]

  • Kudo, N.; Fuse, K.; Takeda, N.; Terao, J.; Kambe, N. Suzuki−Miyaura Cross-Coupling Reaction of Aryl Chlorides with Grignard Reagents in the Presence of NiCl2. J. Org. Chem.2008 , 73 (19), 7594–7597. [Link]

  • Zhang, Y.; Tang, W. Ylide‐Functionalized Diisopropyl Phosphine (prYPhos): A Ligand for Selective Suzuki‐Miyaura Couplings of Aryl Chlorides. Angew. Chem. Int. Ed.2022 , 61 (19), e202201314. [Link]

  • Kelly, C. B.; Butler, K. E.; Mercadante, M. A.; Leadbeater, N. E. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. J. Am. Chem. Soc.2014 , 136 (11), 4273–4276. [Link]

  • Mphahlele, M. J.; Maluleka, M. M. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Org. Lett.2016 , 18 (16), 4048-4051. [Link]

  • Phipps, R. J.; et al. Site-selective cross coupling by fine-tuning the supramolecular interaction. J. Am. Chem. Soc.2021 , 143 (1), 409-415. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Guo, L.; et al. Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Inorg. Chem. Commun.2013 , 35, 111-114. [Link]

  • Reddit. r/Chempros - Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

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in vivo dosing protocols for 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide testing

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the preclinical in vivo evaluation of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide (CAS: 1036593-23-3). As a Senior Application Scientist, I have structured this protocol to move beyond mere procedural steps, focusing heavily on the causality behind formulation chemistry, pharmacokinetic (PK) sampling, and toxicological modeling.

This guide provides a self-validating framework for testing highly lipophilic, sterically hindered secondary sulfonamides in rodent models.

Compound Profile & The Formulation Challenge

4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide is a halogenated secondary sulfonamide. In drug discovery, such motifs are frequently investigated as targeted inhibitors for voltage-gated ion channels, specific kinases, or inflammatory mediators.

The Chemical Hurdle: The dual-chlorine substitution and diaryl system confer extreme lipophilicity. If administered in vivo using standard aqueous buffers, the compound will immediately precipitate (crash out) in the bloodstream or the acidic environment of the gastrointestinal tract, leading to artificially low exposure and fatal embolisms in intravenous (IV) models.

Optimized Formulation Strategy

To overcome this, we utilize a thermodynamically stable co-solvent/surfactant system: 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline [1].

  • The Causality of Excipients:

    • DMSO (10%): Disrupts the crystalline lattice of the active pharmaceutical ingredient (API), ensuring complete initial dissolution.

    • PEG400 (40%): Acts as a co-solvent to maintain solubility as the DMSO is diluted in the bloodstream.

    • Tween 80 (5%): A non-ionic surfactant that reduces surface tension and prevents nucleation/precipitation upon contact with aqueous physiological fluids.

    • Saline (45%): Ensures the final formulation is isotonic to prevent injection-site hemolysis.

  • Bioanalytical Warning (Self-Validating Control): High concentrations of PEG400 and Tween 80 are notorious for causing severe ion suppression (up to 80%) in LC-MS/MS analysis during early PK timepoints[2]. Your bioanalytical method must incorporate a Stable-Isotope Labeled Internal Standard (SIL-IS) and an extended chromatographic gradient to separate the API from the excipient solvent front.

Systemic Pathway & Experimental Workflow

SystemicPathway Dose In Vivo Dosing (PO / IV) Absorb Systemic Absorption (GI Tract / Blood) Dose->Absorb Formulation Dependent Target Target Engagement (Tissue Distribution) Absorb->Target Free Fraction Metab Hepatic Metabolism (CYP450 Oxidation) Absorb->Metab First-Pass Clear Renal/Biliary Clearance Absorb->Clear Unchanged Drug Target->Metab Redistribution Metab->Clear Metabolites

Fig 1. Pharmacokinetic pathway and target engagement of the sulfonamide.

ProtocolWorkflow Form Formulation Optimization MTD Phase 1: MTD (Dose Escalation) Form->MTD PK Phase 2: PK Profiling (IV vs PO) MTD->PK Safe Dose Eff Phase 3: Efficacy (Disease Model) PK->Eff PK/PD Alignment

Fig 2. Sequential in vivo testing workflow for preclinical drug candidates.

Protocol 1: Maximum Tolerated Dose (MTD)

The MTD establishes the absolute upper boundary of the therapeutic window. It is defined as the highest dose that does not produce mortality or unacceptable overt clinical signs of toxicity (e.g., >10% body weight loss)[3].

Step-by-Step Methodology:

  • Animal Selection: Utilize female C57BL/6 mice (6-8 weeks old, n=3 per dose group). Causality: Female mice generally exhibit higher sensitivity to xenobiotic toxicity, providing a more conservative and reliable safety margin for downstream efficacy studies.

  • Fasting: Fast the animals for 4 hours prior to oral dosing to eliminate food-effect variability on gastrointestinal absorption.

  • Dose Escalation: Administer the compound via oral gavage (PO) at escalating doses: 10, 30, 100, and 300 mg/kg. Dosing volume should not exceed 10 mL/kg[3].

  • Acute Observation (0-1 Hour): Monitor continuously for the first hour for acute autonomic signs (e.g., piloerection, tremors, altered respiration, or lethargy)[3].

  • Longitudinal Observation (72 Hours): Monitor body weight and mortality at 24, 48, and 72 hours post-dose[3].

    • Causality of the 72-hour window: While acute toxicity appears rapidly, sulfonamides often undergo CYP450-mediated oxidation into reactive hydroxylamine metabolites. This can lead to delayed hepatic or renal toxicity, which only manifests 48-72 hours post-administration.

Protocol 2: Pharmacokinetics (PK) & Bioavailability

To determine the absolute bioavailability ( F% ) and systemic clearance of the compound, parallel IV and PO arms are strictly required[4].

Step-by-Step Methodology:

  • Dosing Arms:

    • IV Arm: Administer 2 mg/kg via lateral tail vein injection. Causality: The IV dose is kept intentionally low to prevent Cmax​ -driven acute cardiotoxicity or neurological events.

    • PO Arm: Administer 10 mg/kg via oral gavage.

  • Serial Microsampling: Collect 20 µL of blood via submandibular or retro-orbital bleed at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Causality: Serial sampling within the same animal drastically reduces inter-subject variability compared to terminal bleeds, yielding a much tighter PK curve[4].

  • Sample Processing: Collect blood directly into K2​ -EDTA coated tubes.

    • Causality: EDTA is preferred over heparin. Heparin can bind to highly lipophilic drugs and occasionally interferes with electrospray ionization (ESI) in mass spectrometry.

  • Centrifugation: Spin at 2,000 x g for 10 minutes at 4°C to isolate plasma. Store at -80°C until LC-MS/MS analysis.

Expected Data Presentation (Quantitative Summary)

Below is a structured matrix of the target PK parameters you should expect and calculate for a lipophilic sulfonamide utilizing this protocol:

PK ParameterDefinitionExpected Range (PO: 10 mg/kg)Implications for Efficacy
Tmax​ Time to maximum plasma concentration0.5 – 2.0 hoursIndicates rapid GI absorption via the co-solvent formulation.
Cmax​ Maximum plasma concentration400 – 800 ng/mLMust remain below the MTD threshold to avoid acute toxicity.
AUC0−t​ Total systemic exposure over time1,500 – 3,500 h*ng/mLPrimary driver of target engagement and overall efficacy.
t1/2​ Elimination half-life3.0 – 6.0 hoursDictates dosing frequency (e.g., QD vs BID) for Phase 3.
F(%) Absolute Bioavailability30% – 60%Calculated as: (AUCPO​×DoseIV​)/(AUCIV​×DosePO​) .

Protocol 3: In Vivo Efficacy Alignment

Once the MTD and PK profiles are established, the compound transitions to Phase 3 efficacy modeling (e.g., solid tumor xenografts or induced inflammatory models).

The Golden Rule of PK/PD Alignment: Do not guess your dosing schedule. The frequency of administration (e.g., Once Daily [QD] vs. Twice Daily[BID]) must be mathematically dictated by the t1/2​ determined in Protocol 2. For a reversible small-molecule inhibitor, the unbound (free) plasma concentration must remain above the in vitro IC50​ for at least 60-80% of the dosing interval to achieve robust in vivo efficacy[4]. If the t1/2​ is < 4 hours, BID dosing is almost universally required to maintain target suppression without breaching the MTD via a massive single dose.

References

  • Veeravalli, V., et al. "Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions." National Institutes of Health (PMC), 2020. URL:[Link]

  • Pharmacology Discovery Services. "Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse." Pharmacology Discovery Services Protocols. URL:[Link]

  • Lignet, F., et al. "Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2." National Institutes of Health (PMC), 2023. URL:[Link]

Sources

Application Notes and Protocols: Incorporating 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide into Sulfonamide Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the strategic incorporation of the novel building block, 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, into sulfonamide libraries for high-throughput screening and drug discovery. The document provides a rationale for the inclusion of this dichloro-substituted scaffold, drawing on the rich history of sulfonamides in medicinal chemistry. Detailed, field-proven protocols for both the proposed synthesis of the core compound and its subsequent diversification through solution-phase parallel synthesis are provided. Furthermore, this guide outlines robust methodologies for the purification and comprehensive characterization of the resulting library, ensuring the generation of high-quality compounds suitable for biological evaluation.

Introduction: The Enduring Legacy and Future Potential of Sulfonamides in Medicinal Chemistry

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, with a rich history dating back to the discovery of the first synthetic antibacterial drugs.[1] This functional group's unique combination of properties, including its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to orient substituents in well-defined three-dimensional space, has led to its incorporation into a vast array of therapeutic agents.[2] Clinically approved sulfonamide-containing drugs span a wide range of indications, including antibacterial, anticancer, anti-inflammatory, and antiviral therapies.[1]

The construction of diverse chemical libraries around a core scaffold is a fundamental strategy in modern drug discovery, enabling the rapid exploration of structure-activity relationships (SAR).[] The selection of the core scaffold is therefore a critical decision. The title compound, 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, offers several attractive features for inclusion in a drug discovery library:

  • Dichlorination: The presence of two chlorine atoms introduces metabolic stability and can influence the compound's pharmacokinetic properties. Halogen bonding, a non-covalent interaction involving halogen atoms, is increasingly recognized as a significant contributor to protein-ligand binding affinity.[4]

  • Amino Group: The primary aromatic amine provides a key vector for diversification, allowing for the introduction of a wide range of substituents through well-established chemical transformations.

  • Structural Rigidity: The sulfonamide linkage and the two aromatic rings provide a relatively rigid core, which can lead to higher affinity binding to biological targets.

This guide provides the necessary protocols and scientific rationale to empower researchers to successfully synthesize and utilize libraries based on this promising scaffold.

Synthesis of the Core Scaffold: 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

Proposed Synthetic Scheme

Caption: Proposed four-step synthesis of the core scaffold.

Experimental Protocols

Step 1: Protection of 2-Chloroaniline

The amino group of 2-chloroaniline is protected as an acetamide to prevent side reactions during the subsequent chlorosulfonylation step.

  • To a solution of 2-chloroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate, add acetic anhydride (1.1 eq).

  • Add a catalytic amount of a non-nucleophilic base like triethylamine (0.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-chlorophenyl)acetamide, which can often be used in the next step without further purification.

Step 2: Chlorosulfonylation of N-(2-chlorophenyl)acetamide

This electrophilic aromatic substitution introduces the sulfonyl chloride group, directed primarily to the para position due to the activating and ortho,para-directing nature of the acetamido group.

  • In a flask equipped with a dropping funnel and a gas outlet connected to a trap for HCl gas, cool chlorosulfonic acid (5.0 eq) to 0 °C.

  • Slowly add N-(2-chlorophenyl)acetamide (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated 4-acetamido-2-chlorobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Sulfonamide Formation

The sulfonyl chloride is reacted with a second equivalent of 2-chloroaniline to form the desired sulfonamide linkage.

  • Dissolve 4-acetamido-2-chlorobenzenesulfonyl chloride (1.0 eq) and 2-chloroaniline (1.1 eq) in pyridine or a mixture of DCM and triethylamine.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-(4-acetamido-2-chlorophenyl)-N-(2-chlorophenyl)benzene-1-sulfonamide.

Step 4: Deprotection of the Acetamide

The protecting group is removed by acid hydrolysis to yield the final primary amine.

  • Dissolve the protected sulfonamide from the previous step in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a base such as sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product, 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, by column chromatography or recrystallization.

Solution-Phase Parallel Synthesis of a Sulfonamide Library

Solution-phase parallel synthesis offers a rapid and efficient method for generating a library of analogs from the core scaffold. The primary amino group of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide serves as the key diversification point.

General Workflow for Library Synthesis

Library_Synthesis_Workflow Start Start: 4-amino-2-chloro-N-(2-chlorophenyl) benzene-1-sulfonamide Dispense Dispense Core Scaffold into 96-well plate Start->Dispense Add_Reagents Add Diverse Building Blocks (e.g., Acyl Chlorides, Sulfonyl Chlorides, Isocyanates) Dispense->Add_Reagents Reaction Parallel Reaction (e.g., Amidation, Sulfonylation, Urea Formation) Add_Reagents->Reaction Workup Parallel Work-up (Liquid-Liquid Extraction or Solid-Phase Extraction) Reaction->Workup Purification Purification (Preparative HPLC or Flash Chromatography) Workup->Purification QC Quality Control (LC-MS, NMR) Purification->QC Library Final Compound Library QC->Library

Sources

Application Note: Formulation and Cellular Assay Integration of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Context & Mechanistic Rationale

4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide (CAS: 1036593-23-3) is a highly lipophilic, halogenated primary sulfonamide. In drug discovery, benzenesulfonamides are the classical pharmacophore for inhibiting zinc-dependent metalloenzymes, particularly the Carbonic Anhydrase (CA) family[1].

While cytosolic isoforms (hCA I and II) are implicated in glaucoma and edema[2], transmembrane isoforms (hCA IX and XII) are heavily upregulated in the hypoxic microenvironments of solid tumors[3]. In these hypoxic niches, CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, maintaining intracellular pH homeostasis and allowing tumor cells to survive and proliferate[4]. Inhibiting this process with targeted benzenesulfonamides disrupts pH regulation, driving the cancer cell into fatal intracellular acidosis[5].

G hypoxia Hypoxic Tumor Microenvironment hif1a HIF-1α Stabilization & Translocation hypoxia->hif1a Induces caix Carbonic Anhydrase IX (CA IX) Overexpression hif1a->caix Upregulates ph_reg Intracellular pH Homeostasis caix->ph_reg Catalyzes CO2 Hydration apoptosis Intracellular Acidosis & Apoptosis caix->apoptosis Pathway Blocked survival Tumor Cell Survival & Proliferation ph_reg->survival Enables compound 4-amino-2-chloro-N-(2-chlorophenyl) benzene-1-sulfonamide compound->caix Zinc-binding Inhibition

Figure 1: Hypoxia-induced CA IX signaling and targeted benzenesulfonamide inhibition.

The Formulation Challenge

The dual-chlorophenyl architecture of this compound drastically reduces its aqueous solubility. When transitioning from cell-free biochemical screens (e.g., stopped-flow CO2 hydrase assays) to cellular viability assays, researchers frequently encounter "solvent crash" —the rapid micro-precipitation of the compound upon introduction to aqueous culture media[1][3]. This precipitation lowers the effective thermodynamic concentration of the drug, leading to false-negative efficacy readouts.

Quantitative Assay Parameters & Benchmarks

To contextualize the formulation strategy, Table 1 summarizes the standard biological models, maximum tolerable solvent limits, and expected pharmacological profiles for benzenesulfonamide CA inhibitors.

Table 1: Cellular Assay Parameters for Benzenesulfonamide Derivatives

Cell Line ModelRelevant CA TargetMax Tolerable DMSOReference Inhibitor (Positive Control)Expected IC₅₀ Range (Analogues)
MDA-MB-231 (Breast)hCA IX / XII0.5% - 1.0%SLC-01113.5 - 138 µM[3][5]
HT29 (Colon)hCA IX (Hypoxic)0.5%Acetazolamide (AAZ)50 - 200 µM[4]
U87MG (Glioblastoma)hCA IX / XII0.5%SLC-011134 - 100 µM[3]
Erythrocytes hCA I / II1.0%Acetazolamide (AAZ)Sub-nM to low µM[2][4]

Step-by-Step Formulation Protocol

To prevent solvent crash and ensure accurate dose-response metrics, this protocol utilizes a Constant-DMSO Intermediate Matrix strategy.

Causality Check: If a 10 mM stock is added directly to media in varying volumes to create a dose-response curve, the highest dose will contain significantly more DMSO than the lowest dose. This introduces solvent toxicity as a confounding variable. By performing the serial dilution entirely in DMSO before aqueous transfer, the final DMSO concentration remains identical across all test wells.

Phase 1: Master Stock Generation (10 mM)
  • Equilibration: Allow the lyophilized 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide powder to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation, which can initiate premature hydrolysis or nucleation.

  • Weighing & Solvation: Weigh the required mass (Molecular Weight ≈ 317.18 g/mol ). Dissolve in 100% molecular-biology grade, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM master stock .

  • Homogenization: Vortex for 60 seconds. If the solution is not optically clear, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into single-use amber vials (to prevent photo-degradation of the sulfonamide linkage) and store at -20°C.

Phase 2: Intermediate Dose-Response Matrix (100% DMSO)
  • Prepare a 96-well V-bottom plate (the "Intermediate Plate").

  • Add 50 µL of 100% anhydrous DMSO to wells 2 through 10.

  • Add 100 µL of the 10 mM compound stock to well 1.

  • Perform a 1:2 serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating down the line. Leave well 11 as a DMSO-only vehicle control.

Phase 3: Aqueous Translation (Cellular Media)

Causality Check: Media must be pre-warmed to 37°C. Introducing a highly lipophilic DMSO stock into cold media instantly drops the solubility threshold, causing irreversible compound crystallization.

  • Prepare a deep-well "Transfer Plate" containing 199 µL of pre-warmed (37°C) complete culture media (e.g., DMEM + 10% FBS) per well.

  • Using a multichannel pipette, transfer exactly 1 µL from the Intermediate Plate into the Transfer Plate.

  • Triturate (pipette up and down) 5 times immediately upon addition to ensure rapid dispersion of the DMSO micro-droplets before local supersaturation occurs.

  • Result: You now have a dose-response gradient of the compound where every single well contains exactly 0.5% DMSO , well within the tolerance limits of sensitive lines like HT29 and U87MG[3][4].

  • Transfer 100 µL of this formulated media onto the plated cells.

Self-Validating Experimental Controls

To guarantee the trustworthiness of the assay, the experimental architecture must be self-validating. Incorporate the following pillars into every run:

  • Optical Validation (Solubility Check): Before adding the formulated media to the cells, inspect the highest concentration well (e.g., 50 µM compound in 0.5% DMSO) under a phase-contrast microscope at 20X magnification. The presence of refractive micro-crystals indicates solvent crash. If observed, the maximum concentration must be lowered, or a carrier protein (like 0.1% BSA) must be supplemented to the media.

  • Target Engagement Control (Positive Control): Include a parallel dose-response curve of a known, clinically validated CA inhibitor such as Acetazolamide (AAZ) or SLC-0111 [3][4]. If the cells do not respond to the positive control under hypoxic conditions, the assay model itself (e.g., the hypoxia induction chamber) has failed, invalidating any negative results from the test compound.

  • Vehicle Toxicity Control: The 0.5% DMSO-only wells must show >95% viability compared to untreated (media-only) cells. A drop in viability here indicates that the cell line is overly sensitive to the solvent, requiring the protocol to be adjusted to a 1:500 dilution (0.2% final DMSO).

References

  • Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry Taylor & Francis URL
  • Benzenesulfonamide decorated dihydropyrimidin(thi)
  • Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation PMC URL
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition RSC Publishing URL
  • Discovery of Potent Dual-Tailed Benzenesulfonamide Inhibitors of Human Carbonic Anhydrases Implicated in Glaucoma and in Vivo Profiling of Their Intraocular Pressure-Lowering Action ACS Publications URL

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this molecule. We will address common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations to help you improve your reaction yield and product purity.

Overview: A Strategic Approach to Synthesis

The synthesis of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide is a multi-step process that requires careful control of reaction conditions to achieve high yields. The most common and reliable method involves the formation of a key sulfonyl chloride intermediate followed by coupling with 2-chloroaniline. Due to the presence of multiple reactive functional groups and the potential for side reactions, each step presents unique challenges. This guide breaks down the synthesis into its critical stages, offering solutions to problems you may encounter.

The generally accepted synthetic pathway proceeds as follows:

G A 3-Chloroaniline B N-(3-chlorophenyl)acetamide (Protected Amine) A->B Step 1: Acetylation (Protection) C 4-Acetamido-2-chlorobenzene-1-sulfonyl chloride B->C Step 2: Chlorosulfonation D N-(4-acetamido-2-chlorophenyl)sulfonyl-2-chloroaniline (Protected Sulfonamide) C->D Step 3: Sulfonamide Coupling E 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide (Final Product) D->E Step 4: Hydrolysis (Deprotection)

Caption: Proposed four-step synthesis pathway.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my overall yield consistently low, and where am I most likely losing material?

Low overall yield is the most common complaint in this multi-step synthesis. Loss of material can occur at every stage, but the chlorosulfonation (Step 2) and the sulfonamide coupling (Step 3) are typically the most problematic.

  • Step 1 (Protection): Acetylation of 3-chloroaniline is usually a high-yielding reaction (>95%). Significant loss here is rare and may indicate issues with reagent purity or stoichiometry.

  • Step 2 (Chlorosulfonation): This is a critical step where yield can drop significantly. Chlorosulfonic acid is a harsh reagent that can cause degradation. The main challenges are preventing the formation of the undesired ortho-isomer and minimizing di-sulfonation.[1] Furthermore, the workup, which involves quenching the reaction in ice water, can lead to premature hydrolysis of the desired sulfonyl chloride product back to the sulfonic acid.[2]

  • Step 3 (Sulfonamide Coupling): The nucleophilicity of 2-chloroaniline is reduced by the electron-withdrawing effect of the chlorine atom, making the reaction with the sulfonyl chloride sluggish.[3] This can lead to an incomplete reaction. The primary competing side reaction is the hydrolysis of the highly reactive sulfonyl chloride, especially if moisture is present.

  • Step 4 (Deprotection & Purification): Acidic or basic hydrolysis to remove the acetyl group is generally efficient. However, product can be lost during workup and final purification, especially if the product has moderate solubility in the wash solvents or if complex mixtures require challenging column chromatography for separation.[4]

Q2: I'm struggling with the chlorosulfonation of N-(3-chlorophenyl)acetamide (Step 2). My product is a messy mixture. How can I improve it?

This electrophilic aromatic substitution is highly sensitive to reaction conditions. The acetamido group is a strong ortho-, para-director, but because the ortho position is sterically hindered by the chlorine atom, the para-product is favored. However, improper control can lead to poor selectivity and degradation.

Core Problem: Balancing reactivity for complete conversion without promoting side reactions.

Solutions:

  • Temperature Control is Critical: The reaction is highly exothermic. Maintain a low temperature (0-10 °C) during the addition of chlorosulfonic acid to minimize charring and the formation of byproducts.[2] After the addition is complete, allowing the reaction to slowly warm to room temperature or gently heating (e.g., 50-60 °C) can drive the reaction to completion.[2]

  • Reagent Stoichiometry and Purity: Use a significant excess of chlorosulfonic acid (typically 4-5 equivalents) to act as both the reagent and the solvent. This ensures a fluid reaction mixture and drives the equilibrium towards the product.[2] Ensure the starting acetamide is completely dry, as any moisture will consume the chlorosulfonic acid.

  • Careful Workup: The workup is as critical as the reaction itself. Pouring the reaction mixture slowly onto a large amount of crushed ice is the standard procedure to decompose excess chlorosulfonic acid and precipitate the sulfonyl chloride product.[5] Doing this too quickly can cause localized heating, leading to hydrolysis of your product. The precipitated solid should be filtered quickly and washed with cold water.

Table 1: Optimization Parameters for Chlorosulfonation (Step 2)

ParameterStandard ConditionOptimization Strategy & Rationale
Temperature 0-10 °C (addition), then 50-60 °CStart cold to control the exotherm. Gentle heating post-addition ensures full conversion. Overheating leads to decomposition.
Equivalents of HSO₃Cl 4-5 eq.Using excess HSO₃Cl serves as the solvent and drives the reaction. Less may result in an incomplete reaction or a thick, difficult-to-stir slurry.
Reaction Time 1-2 hoursMonitor by TLC (after careful quenching of a small sample) to determine the point of maximum product formation before degradation begins.
Workup Quench on icePerform the quench slowly with vigorous stirring. Filter the product immediately and avoid prolonged contact with the acidic aqueous environment to minimize hydrolysis.
Q3: The sulfonamide coupling reaction (Step 3) is slow and incomplete. How can I drive it to completion?

The key challenge here is the reaction between an electrophile (sulfonyl chloride) and a relatively weak nucleophile (2-chloroaniline).

Solutions:

  • Choice of Base and Solvent: A non-nucleophilic organic base like triethylamine or pyridine is essential to scavenge the HCl produced during the reaction. Pyridine can also act as a nucleophilic catalyst and is often used as the solvent for sluggish reactions. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard.[4][6]

  • Temperature: If the reaction is slow at room temperature, gentle heating (40-50 °C) can increase the rate. However, be aware that this will also accelerate the competing hydrolysis of the sulfonyl chloride if any moisture is present. Therefore, all reagents and glassware must be scrupulously dried.

  • Order of Addition: Adding the sulfonyl chloride solution dropwise to a solution of 2-chloroaniline and the base can help maintain a low concentration of the electrophile, which can sometimes reduce side reactions.

Table 2: Optimization Parameters for Sulfonamide Coupling (Step 3)

ParameterRecommended ConditionRationale & Troubleshooting
Base Pyridine or Triethylamine (1.5-2.0 eq.)Pyridine can act as both a base and a catalyst. Triethylamine is a stronger, non-nucleophilic base. If the reaction is slow, switching to pyridine may help.
Solvent Dichloromethane (DCM), THF, or PyridineDCM is suitable for room temperature reactions. THF allows for gentle heating. Using pyridine as the solvent is a common strategy for unreactive amines.
Temperature 0 °C to 50 °CStart at 0 °C and allow the reaction to warm to room temperature. Gentle heating may be required, but monitor for sulfonyl chloride hydrolysis by TLC.
Moisture Control Anhydrous conditionsUse oven-dried glassware and anhydrous solvents. The sulfonyl chloride functional group is highly susceptible to hydrolysis, which is the primary competing reaction.
Q4: What are the best practices for purifying the final product and removing persistent impurities?

After hydrolysis of the acetyl group (Step 4), the crude product may contain unreacted starting materials or side products.

Purification Strategy:

  • Aqueous Workup: After hydrolysis, neutralizing the reaction mixture will precipitate the crude product. Ensure the final pH is neutral to slightly basic to ensure the amine is deprotonated and less water-soluble.

  • Recrystallization: This is the most effective method for purifying the final product if a suitable solvent system can be found. Common solvents to try include ethanol/water, isopropanol, or ethyl acetate/hexane mixtures. Recrystallization is excellent for removing trace impurities and achieving high purity.[5]

  • Column Chromatography: If recrystallization fails or if impurities have similar solubility profiles, silica gel column chromatography is necessary. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the product from less polar starting materials and more polar byproducts.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving common issues during the synthesis.

G cluster_legend Legend Problem Problem Analysis Analysis Solution Solution A Low Final Yield B Analyze TLC of Crude Product A->B First Step C Multiple Spots / Impurities B->C Observation D Unreacted Starting Material B->D Observation E Optimize Purification (Recrystallization / Chromatography) C->E F Review Reaction Conditions (Temp, Time, Stoichiometry) C->F G Check for Sulfonyl Chloride Hydrolysis D->G H Increase Reaction Time / Temp D->H J Verify Reagent Purity F->J I Use Anhydrous Conditions G->I

Caption: A logical workflow for troubleshooting low yield.

Detailed Experimental Protocols

The following protocols are provided as a starting point and are based on established chemical principles for sulfonamide synthesis.[2][6] They should be adapted and optimized based on your specific laboratory conditions and analytical observations.

Protocol 1: Synthesis of 4-Acetamido-2-chlorobenzene-1-sulfonyl chloride (Step 2)
  • Safety Note: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

  • Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to an acid gas trap.

  • Charge the flask with chlorosulfonic acid (70 mL, ~4.5 eq). Cool the flask to 0-5 °C using an ice-water bath.

  • Slowly add N-(3-chlorophenyl)acetamide (40 g, 1.0 eq) in small portions over 45-60 minutes, ensuring the internal temperature does not exceed 15 °C.[2]

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture in a water bath at 60 °C for two hours to complete the reaction.[2]

  • Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a slurry of crushed ice (800 g) and water.

  • In the fume hood, slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • The solid sulfonyl chloride product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with several portions of cold water until the filtrate is neutral.

  • Dry the product under vacuum. This crude material is often used directly in the next step without further purification.

Protocol 2: Synthesis of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide (Steps 3 & 4)
  • Safety Note: Handle all chlorinated reagents and solvents in a fume hood.

  • Step 3 (Coupling): In a 500 mL flask, dissolve 2-chloroaniline (28 g, 1.1 eq) in pyridine (150 mL) and cool the solution to 0 °C.

  • To this solution, add the crude 4-acetamido-2-chlorobenzene-1-sulfonyl chloride (from the previous step, ~1.0 eq) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature overnight. Monitor the reaction progress by TLC.

  • Pour the reaction mixture into 1 L of ice-water. If a solid precipitates, collect it by filtration. If an oil forms, extract the mixture with ethyl acetate (3 x 200 mL).

  • Wash the combined organic layers with 1M HCl to remove excess pyridine, followed by saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected sulfonamide.

  • Step 4 (Deprotection): Combine the crude product with a mixture of ethanol (200 mL) and concentrated HCl (100 mL).

  • Heat the mixture to reflux for 4-6 hours until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture and pour it onto ice. Neutralize the solution carefully with a concentrated NaOH solution to precipitate the final product.

  • Filter the solid, wash with water, and dry. Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide.

References

  • Quality by design-based method to synthesize sulfonamides using LiOH.H2O.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applic
  • An Efficient Method for the Preparation of Sulfonamides
  • Technical Guide: Elucidation and Confirmation of 4-amino-N-(2-chlorophenyl)benzamide Structure - Benchchem.
  • Technical Support Center: Synthesis of 4-Amino-3-chlorobenzenesulfonic Acid - Benchchem.
  • 4-Chloro-N-(2-chlorophenyl)-2-methylbenzenesulfonamide - PMC.
  • MULTISTEP SYNTHESIS PROTECTING GROUPS.
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure.
  • Sulfanilyl chloride, N-acetyl - Organic Syntheses Procedure.

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of this compound. We will explore the underlying causes of this issue and provide a series of troubleshooting steps, detailed protocols, and validation methods to help you achieve successful formulation and experimental outcomes.

The inherent challenge with molecules like 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide often stems from a combination of high crystallinity and lipophilicity, making them difficult to dissolve in aqueous media for in vitro assays or in vivo studies.[1] This guide provides a logical, step-by-step framework for systematically addressing this problem.

Section 1: Foundational Troubleshooting & FAQs

This section addresses the most common initial questions and issues encountered when working with this compound.

Q1: My initial attempt to dissolve the compound directly in my aqueous assay buffer resulted in immediate precipitation. What is my first step?

A1: This is a very common observation for poorly soluble compounds. Direct dissolution in aqueous buffers is rarely successful. Your immediate next step is to prepare a concentrated stock solution in a suitable organic solvent.

  • Recommended Primary Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO).

  • Rationale: DMSO is a powerful, aprotic solvent capable of dissolving a wide range of organic molecules. It is a standard starting point for solubilizing compounds for biological screening.[2]

  • Actionable Advice:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Use of sonication or gentle warming (37°C) can aid dissolution.[2]

    • Perform serial dilutions from this primary stock to create intermediate stocks, also in 100% DMSO.[2]

    • For your final working solution, add a small aliquot of the DMSO stock to your pre-warmed aqueous buffer while vortexing vigorously. This rapid mixing is critical to prevent localized supersaturation and precipitation.[2]

    • Crucially, ensure the final concentration of DMSO in your aqueous solution is low (typically <0.5%, ideally ≤0.1%) to avoid solvent-induced artifacts or toxicity in your experiments. [2] If precipitation still occurs, it indicates that the aqueous solubility limit has been exceeded, and more advanced strategies from the sections below are necessary.

Q2: I'm observing high variability in my biological assay results. Could this be related to solubility?

A2: Absolutely. High variability is a classic symptom of poor solubility.[2] Inconsistent results often arise from the compound precipitating in the assay plate, leading to an unknown and variable concentration of the soluble, active compound in each well.

  • Troubleshooting Steps:

    • Visual Inspection: Before taking your final reading, inspect the assay plate under a microscope. Look for crystalline particles or amorphous precipitate at the bottom of the wells.

    • Re-evaluate Protocol: Review your dilution protocol to ensure consistency. Ensure rapid and thorough mixing when diluting the DMSO stock into the aqueous buffer.[2]

    • Consider Aggregation: Poorly soluble compounds can form aggregates that may non-specifically interfere with assay readouts, leading to inconsistent results or false positives.[2]

Q3: How can I rationally choose a solubility enhancement strategy? My project has time and resource constraints.

A3: A tiered, systematic approach is most efficient. The choice of strategy depends on the compound's physicochemical properties and the requirements of your study (e.g., in vitro assay vs. in vivo preclinical model).[1]

The following workflow provides a decision-making framework. Start with the simplest methods (Tier 1) and progress to more complex formulations (Tier 2 and 3) only as needed.

G cluster_0 Solubility Enhancement Strategy Selection Start Start: Compound Precipitates in Aqueous Buffer Tier1 Tier 1: Simple Modifications (For In Vitro Assays) Start->Tier1 pH_Adjust pH Adjustment Is the compound ionizable? Tier1->pH_Adjust Try first Cosolvent Co-solvent Screening (e.g., Ethanol, PEG 400) pH_Adjust->Cosolvent If pH shift is ineffective or not tolerated Success Goal Achieved: Soluble & Stable Formulation pH_Adjust->Success Success Tier2 Tier 2: Intermediate Formulations (For In Vitro / Early In Vivo) Cosolvent->Tier2 If simple solvents fail Cosolvent->Success Success Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) Tier2->Cyclodextrin Surfactant Surfactant Micelles (e.g., Tween® 80, Cremophor® EL) Cyclodextrin->Surfactant If complexation is weak Cyclodextrin->Success Success Tier3 Tier 3: Advanced Formulations (For In Vivo / Preclinical) Surfactant->Tier3 If stability or drug load is an issue Surfactant->Success Success Solid_Disp Amorphous Solid Dispersions (e.g., with PVP, HPMC) Tier3->Solid_Disp Nanosuspension Particle Size Reduction (Nanosuspension) Solid_Disp->Nanosuspension If amorphization is unstable Solid_Disp->Success Success Nanosuspension->Success Success

Caption: Decision tree for selecting a solubility enhancement strategy.

Section 2: Tier 1 & 2 Strategy Deep Dive (FAQs)

Q4: How do I use pH adjustment for 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide?

A4: The structure contains two key ionizable groups: a primary amine (-NH2) and a sulfonamide (-SO2NH-).

  • The amino group is basic and will become protonated (positively charged) at acidic pH.

  • The sulfonamide proton is weakly acidic and can be deprotonated (negatively charged) at basic pH.

Therefore, solubility is likely to be lowest near the isoelectric point and higher at pH extremes. For compounds with ionizable groups, adjusting the pH of the buffer can significantly enhance solubility.[2][3]

  • Experimental Approach:

    • Prepare a series of buffers (e.g., citrate, phosphate, borate) across a wide pH range (e.g., pH 2 to pH 10).

    • Add a fixed amount of the compound to each buffer to create a slurry.

    • Equilibrate the samples for 24 hours with agitation.

    • Centrifuge and filter the supernatant.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method. This will give you an experimental pH-solubility profile.

  • Causality: Ionization increases the polarity of the molecule, making it more favorable to interact with water molecules, thus increasing solubility.[4] However, one must always confirm the chemical stability of the compound at pH extremes, as degradation can occur.[5]

Q5: Which co-solvents should I screen, and what are the potential drawbacks?

A5: Co-solvents work by reducing the polarity of the aqueous solvent system, which lowers the interfacial tension between the water and the hydrophobic compound, thereby increasing solubility.[6]

Co-solventTypical Concentration Range (in vitro)Key Considerations
Ethanol 1-10%Can be toxic to cells at higher concentrations.
Polyethylene Glycol 400 (PEG 400) 5-20%Generally well-tolerated but increases viscosity.
Propylene Glycol (PG) 5-20%Similar to PEG 400; common in oral formulations.
Glycerol 1-10%Biocompatible but can be very viscous.
  • Drawbacks: The primary concern for in vitro work is cellular toxicity. Always run a vehicle control with the same co-solvent concentration to ensure the observed biological effect is from your compound, not the solvent. For in vivo studies, high concentrations can cause irritation or hemolysis.[3]

Q6: What is cyclodextrin complexation and when should I use it?

A6: Cyclodextrins (CDs) are bucket-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[7] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex.[8][9] This complex has a hydrophilic outer surface, dramatically increasing its apparent aqueous solubility.[7]

  • When to Use: This is an excellent Tier 2 strategy when co-solvents are insufficient or cause toxicity. It is widely used in pharmaceutical formulations.

  • Common Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Very common due to its high water solubility and low toxicity.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative, useful for complexing with basic drugs via ionic interactions.

  • Mechanism: The non-polar regions of the sulfonamide compound partition into the non-polar cavity of the cyclodextrin, driven by the displacement of high-energy water molecules from the cavity.[7]

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation and Characterization of a Solid Dispersion

Solid dispersions are a powerful technique where the drug is dispersed in an amorphous form within a hydrophilic polymer matrix.[10] The amorphous state has higher free energy than the crystalline state, leading to enhanced solubility and dissolution rates.[1]

  • Objective: To prepare an amorphous solid dispersion of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide with Polyvinylpyrrolidone (PVP K30).

  • Step-by-Step Methodology:

    • Solvent Selection: Identify a common volatile solvent that dissolves both the compound and the polymer (e.g., methanol, acetone, or a mixture).

    • Dissolution:

      • Accurately weigh 100 mg of the compound and 300 mg of PVP K30 (1:3 ratio).

      • Dissolve both components in a minimal amount of the selected solvent (e.g., 10 mL of methanol) in a round-bottom flask.

    • Solvent Evaporation:

      • Attach the flask to a rotary evaporator.

      • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry film is formed.

    • Final Drying: Place the flask in a vacuum oven overnight at 40°C to remove any residual solvent.

    • Collection: Carefully scrape the resulting solid dispersion from the flask and store it in a desiccator.

  • Self-Validation and Characterization:

    • Differential Scanning Calorimetry (DSC): Analyze a small sample of the solid dispersion. The absence of a sharp melting endotherm (characteristic of the crystalline compound) indicates successful conversion to an amorphous state.

    • X-Ray Powder Diffraction (XRPD): The diffractogram of the solid dispersion should show a broad "halo" pattern, characteristic of amorphous material, rather than the sharp Bragg peaks of the crystalline form.

    • Dissolution Testing: Compare the dissolution rate of the solid dispersion to the physical mixture and the pure compound in a relevant buffer (e.g., pH 6.8 phosphate buffer). The concentration of the dissolved drug can be monitored over time by HPLC.[5]

Protocol 2: Nanosuspension Formulation by Wet Milling

This protocol reduces drug particle size to the sub-micron range, which increases the surface area available for dissolution according to the Noyes-Whitney equation.[3][10]

  • Objective: To produce a stable nanosuspension of the compound.

  • Step-by-Step Methodology:

    • Slurry Preparation:

      • Prepare a 2% (w/v) aqueous solution of a suitable stabilizer (e.g., Poloxamer 188 or Tween® 80).

      • Disperse 5% (w/v) of the micronized compound into the stabilizer solution to form a pre-suspension.

    • Milling:

      • Transfer the pre-suspension to a laboratory-scale bead mill.

      • Add milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter).

      • Mill at a high speed for several hours (e.g., 2-6 hours), ensuring the temperature is controlled with a cooling jacket.

    • Particle Size Analysis: Periodically take samples and measure the particle size distribution using Dynamic Light Scattering (DLS) until the desired size (e.g., Z-average < 400 nm) is achieved and stable.

    • Separation: Separate the nanosuspension from the milling media by pouring it through a sieve.

  • Self-Validation and Characterization:

    • Dynamic Light Scattering (DLS): Confirm the mean particle size and Polydispersity Index (PDI). A low PDI (<0.3) is desirable.

    • Zeta Potential: Measure the zeta potential to assess the physical stability of the suspension. A value of |±30| mV or greater is generally considered stable.

    • Microscopy (SEM/TEM): Visualize the morphology and size of the nanoparticles.

G cluster_1 Nanosuspension Workflow A 1. Prepare Slurry: Compound + Stabilizer Solution B 2. High-Energy Wet Milling (with milling beads) A->B C 3. In-Process Control: Particle Size Analysis (DLS) B->C C->B Continue milling if size > target D 4. Separation: Remove Milling Beads C->D Size target met E 5. Final Characterization: DLS, Zeta Potential, Microscopy D->E F Stable Nanosuspension E->F

Caption: Experimental workflow for nanosuspension preparation.

Section 4: Analytical Quality Control

Successful formulation requires robust analytical methods to quantify results and ensure quality.

Analytical TechniquePurpose in Solubility EnhancementReference
High-Performance Liquid Chromatography (HPLC) Quantify drug concentration in solubility studies, dissolution tests, and formulation content uniformity.[11]
Mass Spectrometry (MS) Confirm compound identity and detect potential degradation products, especially during stability testing at different pH values.[12]
Differential Scanning Calorimetry (DSC) Determine the solid state of the material (crystalline vs. amorphous) and detect melting points. Crucial for solid dispersion characterization.[13]
X-Ray Powder Diffraction (XRPD) Provide definitive confirmation of the crystalline or amorphous nature of the compound.[13]
Dynamic Light Scattering (DLS) Measure the particle size distribution of nanosuspensions and detect aggregation.[14]

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2023). MDPI. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC. [Link]

  • Advances in Analytical Techniques for Drug Discovery and Development. (2024). Journal of Analytical and Bioanalytical Techniques. [Link]

  • Analytical Techniques in Pharmaceutical Analysis. (2024). ResearchGate. [Link]

  • Key Analytical Tools for the Characterization of Drug Products in CMC Development. (2023). DDReg. [Link]

  • The Guide To Analytical Method Development. (2020). Agno Pharmaceuticals. [Link]

  • Analytical Techniques for Drug Formulation. (2025). ResearchGate. [Link]

  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Verdant-Pharma. [Link]

  • How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. (2024). American Pharmaceutical Review. [Link]

  • Dissolution Method Troubleshooting. (2022). American Pharmaceutical Review. [Link]

Sources

troubleshooting impurities during 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization process, ensuring high purity and yield.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems that may arise during the crystallization of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, providing potential causes and actionable solutions.

Issue 1: Low Yield of Crystalline Product
Potential Cause Suggested Solution
Incomplete Reaction Before proceeding to crystallization, ensure the synthesis of the sulfonamide is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.[1][2]
Inappropriate Solvent System The chosen solvent may be too good, keeping the product in solution even at low temperatures. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find the optimal conditions for precipitation.[3] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2]
Suboptimal Stoichiometry Ensure the molar ratios of the reactants in the preceding synthesis step are correct. A slight excess of one reactant might be necessary to drive the reaction to completion, but this will necessitate removal during the workup phase.[1]
Inefficient Workup If starting materials are acidic or basic, an acid-base extraction can be employed for their removal. For instance, unreacted amine can be removed by washing with a dilute acid solution.[1]
Issue 2: Presence of Impurities in the Final Crystals
Potential Cause Suggested Solution
Unreacted Starting Materials If unreacted starting materials are detected, an ineffective workup is a likely cause. If the starting material co-crystallizes with the product, a different recrystallization solvent or purification by column chromatography may be necessary.[1]
Side Reaction Products Re-evaluate the reaction conditions of the synthesis. For example, if starting with an aniline, ensure the amino group is adequately protected before chlorosulfonation to prevent polymerization.[1] Hydrolysis of the sulfonyl chloride intermediate can also lead to the corresponding sulfonic acid as a byproduct.[1]
Co-crystallization with Impurities If impurities have similar solubility profiles to the desired product, recrystallization may be ineffective. In such cases, column chromatography is a more suitable technique as it separates compounds based on differences in polarity.[4]
Colored Impurities If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.[1] Perform a hot filtration to remove the charcoal before allowing the solution to cool.[1]
Issue 3: Poor Crystal Quality (Oiling Out, Fine Powder)
Potential Cause Suggested Solution
"Oiling Out" Instead of Crystallizing This occurs when the compound's solubility is exceeded at a temperature above its melting point in the solvent system, or if there are significant impurities.[5] Try redissolving the oil by heating and adding a small amount of additional solvent. A slower cooling rate can also be beneficial.[5]
Formation of a Fine Powder Rapid nucleation and crystal growth lead to the formation of a fine powder. To encourage the growth of larger single crystals, slow down the rate of crystallization by reducing the level of supersaturation or slowing the evaporation of the solvent.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide?

Common impurities can include unreacted starting materials, byproducts from side reactions such as hydrolysis of the sulfonyl chloride intermediate, and polymeric materials if the amino group was not adequately protected during chlorosulfonation.[1]

Q2: How can I effectively monitor the purity of my crystallized product?

High-Performance Liquid Chromatography (HPLC) is a robust and widely available method for routine quality control and purity assessment.[6] Thin-Layer Chromatography (TLC) offers a rapid and cost-effective way to screen for impurities.[4][6] For definitive identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique.[6][7]

Q3: When is column chromatography preferred over recrystallization?

Recrystallization is ideal when impurities have significantly different solubility profiles from the target compound.[4] If recrystallization fails to remove impurities, or if the impurities have similar solubilities, column chromatography is the more suitable technique as it separates compounds based on differences in polarity.[1][4]

Q4: What is the best practice for choosing a recrystallization solvent?

The ideal solvent should dissolve the sulfonamide well at an elevated temperature but poorly at room temperature or below.[2] Common solvent systems for sulfonamides include ethanol, methanol, or a mixture of ethanol and water.[2][8] It is often necessary to experiment with different solvents and solvent mixtures to find the optimal conditions.[3]

Q5: How can I induce crystallization if no crystals form upon cooling?

If crystallization does not occur, the solution may not be supersaturated. Try scratching the inside of the flask with a glass rod to create nucleation sites.[5] If available, adding a seed crystal of the pure compound can also initiate crystallization. If these methods fail, you may need to concentrate the solution by slowly evaporating some of the solvent.[5]

Experimental Protocols

Protocol 1: Standard Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent to the crude 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide until it is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and gently heat for a few minutes.[1]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.[1][4]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal yield, the flask can be placed in an ice bath after it has reached room temperature.[1][4]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1][4]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.[1]

Protocol 2: Impurity Profiling by HPLC
  • Sample Preparation: Accurately weigh and dissolve a small amount of the crystallized product in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration, typically around 1 mg/mL.

  • HPLC Analysis:

    • Column: A reverse-phase column (e.g., C18 or C8) is commonly used for sulfonamide analysis.[1]

    • Mobile Phase: A typical mobile phase consists of a gradient of 0.1% formic acid in water and acetonitrile.[6]

    • Detection: Use a UV detector at a wavelength where the compound and potential impurities have strong absorbance.

  • Data Analysis: Integrate the peak areas of the main compound and all impurity peaks. The percentage purity can be calculated based on the relative peak areas.[6]

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow start Start: Impure Crystals problem_id Identify Problem - Low Yield - Visible Impurities - Poor Crystal Form start->problem_id low_yield Low Yield problem_id->low_yield Low Recovery impurities Visible Impurities problem_id->impurities Contaminated poor_form Poor Crystal Form problem_id->poor_form Oiling/Fine Powder check_reaction Check Reaction Completion (TLC/HPLC) low_yield->check_reaction optimize_solvent Optimize Solvent System low_yield->optimize_solvent check_workup Review Workup Procedure low_yield->check_workup charcoal_treatment Decolorize with Activated Charcoal impurities->charcoal_treatment Colored? column_chrom Column Chromatography impurities->column_chrom Co-crystallization? rescreen_solvent Re-screen Solvents impurities->rescreen_solvent slow_cooling Slow Cooling Rate poor_form->slow_cooling induce_nucleation Induce Nucleation (Scratching/Seeding) poor_form->induce_nucleation adjust_concentration Adjust Concentration poor_form->adjust_concentration end_node Pure Crystals check_reaction->end_node optimize_solvent->end_node check_workup->end_node charcoal_treatment->end_node column_chrom->end_node rescreen_solvent->end_node slow_cooling->end_node induce_nucleation->end_node adjust_concentration->end_node

Sources

Technical Support Center: HPLC Method Optimization for 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide (CAS: 1036593-23-3).

Due to its unique structural profile—an amphoteric nature driven by a basic primary aniline group (pKa ~2.5) and a weakly acidic sulfonamide group (pKa ~9.5), combined with the extreme hydrophobicity of a di-chloro diphenyl scaffold—this molecule presents distinct chromatographic challenges. This guide provides mechanistic troubleshooting, self-validating protocols, and optimized mobile phase parameters.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide exhibit severe peak tailing (As > 2.0) on standard C18 columns? The Mechanistic Cause: The 4-amino group acts as a Lewis base. At typical unbuffered water/acetonitrile pH levels (pH 5.5–6.0), residual unreacted silanol groups (-Si-OH) on the silica support ionize to -Si-O⁻. The partially protonated amine undergoes secondary electrostatic (ion-exchange) interactions with these active silanols, causing the analyte molecules to "drag" through the stationary phase rather than partitioning cleanly. The Solution: You must suppress silanol ionization by lowering the mobile phase pH to 2.5–3.0. Using an acidic modifier like phosphoric acid ensures the silanols remain fully protonated and neutral, eliminating the secondary interactions [1].

Q2: The retention time is excessively long (>20 mins) compared to standard sulfonamides. How can I accelerate elution without losing theoretical plates? The Mechanistic Cause: The presence of two chloro-substituents on the biphenyl-like sulfonamide scaffold drastically increases the molecule's lipophilicity (logP). Standard reversed-phase conditions struggle to desorb this highly hydrophobic compound from the C18 stationary phase. The Solution: Instead of merely increasing the organic modifier (which can precipitate buffer salts and reduce resolution of closely eluting impurities), implement Micellar Liquid Chromatography (MLC). By adding a surfactant like Sodium Dodecyl Sulfate (SDS) above its critical micelle concentration (CMC), the hydrophobic analyte dynamically partitions into the mobile phase micelles. An optimized mobile phase of 0.05 M SDS with 6% propan-2-ol at pH 3 significantly reduces analysis time while maintaining sharp peak shapes [2].

Q3: Why am I experiencing retention time drift and poor reproducibility between sample batches? The Mechanistic Cause: Because the target molecule is amphoteric, minor variations in sample matrix pH will shift the ionization state of the analyte if the mobile phase is not strictly buffered. A shift in the ratio of ionized to unionized species alters the overall partition coefficient (K). The Solution: Replace simple acid-adjusted water with a high-capacity buffer system (e.g., 20 mM potassium dihydrogen phosphate). Ensure the buffer pH is at least 2 units away from the analyte's pKa values to lock it into a single, predictable ionization state [3].

Part 2: Mechanistic Workflows

Troubleshooting Start Analyze Chromatogram Tailing Peak Tailing (As > 1.5) Start->Tailing Retention High Retention (k' > 10) Start->Retention Mech1 Amine-Silanol Interaction Tailing->Mech1 Mech2 Hydrophobic Sticking Retention->Mech2 Action1 Lower pH to 2.5 Mech1->Action1 Action2 Use 0.05M SDS (MLC) Mech2->Action2 Validate Check Tailing & RT Action1->Validate Action2->Validate

Workflow for diagnosing and resolving peak tailing and retention issues.

Ionization LowPH Low pH (< 3.0) Amine Protonated Silanol Silanols Neutralized: Sharp Peaks LowPH->Silanol Optimal MidPH Mid pH (4.0 - 8.0) Neutral Species SilanolActive Silanols Ionized: Severe Tailing MidPH->SilanolActive Avoid HighPH High pH (> 9.5) Sulfonamide Deprotonated HighPH->SilanolActive Avoid

Impact of mobile phase pH on target sulfonamide ionization and peak shape.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. If the system suitability criteria are not met at the end of the setup, the method halts, preventing the generation of artifactual data.

Protocol A: Low-pH Isocratic RP-HPLC Method (Standard Approach)

This method is optimized for purity analysis and synthesis tracking, utilizing silanol suppression [1].

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve 2.72 g of KH₂PO₄ (20 mM) in 1000 mL of ultrapure water. Adjust the apparent pH to exactly 2.5 using 85% orthophosphoric acid.

  • Organic Phase Preparation: Prepare a mixture of Acetonitrile and Methanol in a 87.5 : 12.5 (v/v) ratio.

  • Mobile Phase Blending: Mix the Aqueous Phase and Organic Phase in a 60:40 (v/v) ratio. Degas via ultrasonication for 15 minutes.

  • Chromatographic Conditions:

    • Column: End-capped C18 (250 x 4.6 mm, 5 µm).

    • Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 278 nm.

  • Self-Validation (System Suitability Test): Inject a 10 µg/mL standard solution.

    • Validation Check 1: Calculate the Tailing Factor (Tf). It must be ≤ 1.2. If Tf > 1.2, the buffer capacity is compromised or the column is degraded. Purge with 100% organic solvent and re-equilibrate.

    • Validation Check 2: Theoretical plates (N) must exceed 2,500.

Protocol B: Micellar Liquid Chromatography (MLC) Method (Advanced Approach)

This method is optimized for complex matrices or when the di-chloro diphenyl moiety causes irreversible retention on standard C18 phases[2].

Step-by-Step Methodology:

  • Surfactant Addition: Weigh 14.4 g of Sodium Dodecyl Sulfate (SDS) to achieve a 0.05 M concentration in 1 L.

  • Buffer Addition: Add 2.84 g of disodium hydrogen phosphate (0.02 M). Dissolve gently in 900 mL ultrapure water to avoid excessive foaming.

  • pH Adjustment: Adjust the pH strictly to 3.0 using phosphoric acid.

  • Organic Modifier: Add 60 mL of propan-2-ol (6% v/v). Make up to 1 L with water.

  • Filtration: Filter through a 0.45 µm nylon membrane (do not use PTFE, as it may bind the surfactant).

  • Self-Validation (Pressure & Temperature Check): Set column oven to 30°C. Monitor system backpressure. MLC increases mobile phase viscosity. If pressure exceeds 250 bar, increase the column temperature to 40°C. Critical: Never let the temperature drop below 15°C, or the SDS will precipitate (Krafft point).

Part 4: Quantitative Data & Mobile Phase Matrix

The following table summarizes the quantitative impact of various mobile phase conditions on the chromatography of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide.

Mobile Phase SystempHModifier / BufferPrimary MechanismExpected Outcome (Tf & RT)
Water / MeCN (Unbuffered) ~5.8NoneHydrophobic partitioningSevere tailing (Tf > 2.5), High RT (>25 min)
Water / MeCN / MeOH (60:35:5) 2.5Phosphoric AcidSilanol suppressionSharp peaks (Tf < 1.2), Stable RT (~13.5 min)
0.05 M SDS / 6% Propan-2-ol 3.0Phosphate BufferMicellar partitioningRapid elution of di-chloro groups (RT < 10 min)
Water / MeCN Gradient 3.5Acetic AcidGradient elutionGood resolution from isomers, Moderate tailing

References

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of Yields Source: Nano Biomedicine and Engineering (via Nanobioletters) URL:[Link]

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD Source: Molecules (via National Institutes of Health / PMC) URL:[Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization Source: Molecules (via National Institutes of Health / PMC) URL:[Link]

reducing thermal degradation of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide during storage

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers and drug development professionals on the handling, storage, and stability assessment of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide.

Technical Support Center: Stabilizing 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

A Foreword from Your Senior Application Scientist:

Welcome to the dedicated technical guide for 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide (CAS No. 1036593-23-3).[1] As scientists and developers, we understand that the integrity of your starting materials is paramount to the success of your research. The stability of complex organic molecules, particularly those with multiple reactive functional groups like this sulfonamide, is not a trivial matter. Thermal degradation, even when subtle, can compromise purity, alter biological activity, and introduce significant variability into your experiments.

While extensive stability data for this specific molecule is not widely published, its structure contains well-understood functionalities: a sulfonamide linkage, an aromatic amine, and chloro-substituents. The principles governing the stability of sulfonamide drugs and aromatic amines are well-established.[2][3] This guide synthesizes that knowledge into a practical, field-proven framework to help you mitigate degradation, troubleshoot stability issues, and ensure the long-term integrity of your compound.

Frequently Asked Questions (FAQs): Understanding the Fundamentals

Q1: What are the primary structural features of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide that make it susceptible to degradation?

A1: The molecule's vulnerability stems from two key functional groups:

  • The Sulfonamide Linkage (-SO₂-NH-): This bond is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can be accelerated by heat.[4][5] This cleavage would break the molecule into 4-amino-2-chlorobenzene-1-sulfonic acid and 2-chloroaniline.

  • The Aromatic Amine (4-amino group): The primary amine attached to the benzene ring is prone to oxidation.[3] This process is often accelerated by exposure to heat, light, and atmospheric oxygen, and is a common cause of sample discoloration (e.g., turning yellow or brown) as colored oxidation products are formed.

The presence of electron-withdrawing chloro-groups can also influence the electronic properties of the rings and the reactivity of the adjacent functional groups.[6]

Q2: What is "thermal degradation" in this context, and what are the likely degradation products?

A2: Thermal degradation refers to the chemical decomposition of the compound accelerated by elevated temperatures. Heat provides the activation energy for underlying degradation reactions like hydrolysis and oxidation to occur more rapidly.[7] For this molecule, the two most probable degradation pathways are:

  • Hydrolytic Cleavage: Breaking of the S-N bond.

  • Oxidative Degradation: Modification of the 4-amino group.

These pathways can lead to a loss of purity and the formation of new, unintended chemical entities in your sample.

cluster_main Potential Degradation Pathways cluster_stress Stress Factors cluster_products Degradation Products Parent 4-amino-2-chloro-N- (2-chlorophenyl)benzene- 1-sulfonamide Hydrolysis_Prod Hydrolysis Products (e.g., Sulfonic Acid, Aniline) Parent->Hydrolysis_Prod Hydrolysis Oxidation_Prod Oxidation Products (Colored Impurities) Parent->Oxidation_Prod Oxidation Heat Heat Heat->Hydrolysis_Prod Heat->Oxidation_Prod Light Light (UV) Light->Oxidation_Prod Oxygen Oxygen Oxygen->Oxidation_Prod pH Acid/Base pH->Hydrolysis_Prod

Fig. 1: Key stress factors and potential degradation pathways.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: An older batch of the solid compound shows lower purity by HPLC compared to a new batch.
  • Potential Cause: Slow thermal degradation during long-term storage. Even at recommended temperatures, very slow decomposition can occur over months or years. The rate of chemical reactions, including degradation, increases with temperature.[7]

  • Troubleshooting Steps:

    • Verify Storage History: Confirm the temperature and conditions under which the older batch was stored. Was it consistently maintained at the recommended temperature? Were there any prolonged periods at room temperature?

    • Re-analyze with a Stability-Indicating Method: Use an HPLC or LC-MS/MS method validated to separate the parent compound from its potential degradants (see Protocol 1). This confirms that the observed purity loss is due to degradation and not an analytical artifact.

  • Corrective Action & Prevention:

    • For critical applications, always qualify a new batch of the compound against a well-characterized reference standard.

    • Implement a re-testing schedule for materials stored long-term (e.g., annually) to monitor purity.

    • Store long-term reference materials in small, single-use aliquots at ≤ -20°C under an inert atmosphere (argon or nitrogen) to prevent repeated freeze-thaw cycles and exposure to air.

Issue 2: An initially colorless solution of the compound turns yellow or brown upon storage.
  • Potential Cause: This is a classic indicator of oxidation of the 4-amino group.[3] Aromatic amines are known to form highly colored polymeric or quinone-imine type structures upon oxidation. This process is significantly accelerated by light (photodegradation) and dissolved oxygen.[8]

  • Troubleshooting Steps:

    • Review Solution Preparation: Was the solvent deoxygenated before use? Was the solution prepared under ambient light and atmosphere?

    • Check Storage Container: Was the solution stored in a clear or transparent vial?

  • Corrective Action & Prevention:

    • Use Protective Containers: Always store solutions in amber glass vials to protect them from light.

    • Deoxygenate Solvents: Before preparing the solution, sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

    • Work Under Inert Atmosphere: If possible, prepare solutions and aliquot them in a glove box or under a blanket of inert gas.

    • Prepare Fresh: For maximum reliability, prepare solutions fresh before each experiment.

Table 1: Recommended Storage Conditions for 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide
FormConditionTemperatureAtmosphereLightDurationRationale
Solid Long-Term≤ -20°CInert Gas (Ar/N₂)Dark> 1 YearMinimizes all kinetic degradation processes.[7]
Solid Short-Term2-8°CSealedDark< 3 MonthsSlows degradation for working stock.
Solution Working Stock2-8°CInert Gas (Ar/N₂)Amber Vial< 1 WeekReduces oxidation and hydrolysis risk in solution.
Solution ExperimentalRoom Temp.As requiredAmber Vial< 24 HoursFor immediate use only; degradation is accelerated in solution at RT.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study to Identify Potential Degradants

A forced degradation (or stress testing) study is essential for developing a stability-indicating analytical method.[9] The goal is to intentionally degrade the compound under various conditions to generate its likely degradation products. This allows you to confirm that your analytical method can separate these products from the intact parent compound. The generally recommended degradation target is 5-20%.

cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions (in parallel) Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) Acid Acidic 0.1M HCl, 60°C Prep->Acid Base Basic 0.1M NaOH, 60°C Prep->Base Oxid Oxidative 3% H₂O₂, RT Prep->Oxid Therm Thermal 80°C in solution Prep->Therm Photo Photolytic UV/Vis light, RT Prep->Photo Neutralize Neutralize/Quench (if applicable) Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize Photo->Neutralize Analyze Analyze All Samples (Control & Stressed) by HPLC/LC-MS Neutralize->Analyze Eval Evaluate Results: - Peak Purity - Mass Balance - Identify Degradants Analyze->Eval

Fig. 2: Workflow for a typical forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. Include an unstressed control sample kept at 2-8°C in the dark.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl (to get a final concentration of 0.1 M HCl). Heat at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH. Heat at 60°C.

    • Oxidation: Add an equal volume of 6% H₂O₂. Keep at room temperature.

    • Thermal: Heat the stock solution at 80°C.

  • Time Points: Sample from each vial at various time points (e.g., 2, 8, 24, 48 hours).

  • Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to the same final concentration.

  • Analysis: Analyze all samples by HPLC or LC-MS/MS (see Protocol 2) to assess the percentage of the parent compound remaining and the profile of new peaks that have appeared.

Protocol 2: General Purpose Stability-Indicating HPLC-UV Method

This method provides a starting point for monitoring the purity of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide. It must be validated using samples from a forced degradation study to ensure it is truly "stability-indicating."

Table 2: Example HPLC Method Parameters
ParameterRecommended SettingRationale
Column C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µmStandard for separation of small organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amine-containing compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 10% to 95% B over 10 minutesA broad gradient is a good starting point to elute both the parent and potential degradation products of varying polarity.
Flow Rate 0.35 mL/minAppropriate for a 2.1 mm ID column.[10]
Column Temp. 30°CEnsures reproducible retention times.[10]
Detection (UV) 272 nmAromatic compounds typically absorb in this region. A full UV scan should be run to determine the optimal wavelength.[10]
Injection Vol. 2 µLAdjust based on sample concentration and detector sensitivity.

References

  • Grote, Z., et al. (2009). Degradation and Elimination of Various Sulfonamides during Anaerobic Fermentation. Environmental Science & Technology. Available at: [Link]

  • Borecka, M., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Molecules. Available at: [Link]

  • Al-Ghamdi, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of King Saud University - Science. Available at: [Link]

  • Gougis, S., et al. (2022). Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. Foods. Available at: [Link]

  • Brown, R. S., et al. (1995). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. Available at: [Link]

  • Eickhoff, T. C., & Finland, M. (1965). Synergism between sulphonamide drugs and antibiotics of the polymyxin group against Proteus sp. in vitro. Journal of Clinical Pathology. Available at: [Link]

  • Shakuntala, K., et al. (2011). 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E. Available at: [Link]

  • Stoleru, E., et al. (2012). Compatibility studies between drugs and excipients in the preformulation phase of buccal mucoadhesive systems. Farmacia. Available at: [Link]

  • NextSDS. (n.d.). 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide. NextSDS Substance Database. Available at: [Link]

  • Bajaj, S., et al. (2003). Stability Studies of Solid Dosage Forms. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Roca, M., et al. (2010). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry. Available at: [Link]

  • Al-Masum, M., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available at: [Link]

  • Wang, A. M., et al. (2021). Photodegradation of sulfonamides in UV/ozone, UV/oxidant and UV/ozone/oxidant systems: comparison in terms of mineralization efficiency and power consumption. Desalination and Water Treatment. Available at: [Link]

  • Knowles, D. (2014). Cross-Reactivity of Sulfonamide Drugs. Pharmacy Tools. Available at: [Link]

  • Sukul, P., et al. (2013). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Environmental Science and Pollution Research. Available at: [Link]

  • Chen, J., et al. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Environmental Pollution. Available at: [Link]

  • Tappe, W. (2013). Microbial Degradation of Sulfonamide Antibiotics. DigitalCommons@UNL. Available at: [Link]

  • Shinde, S. L., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Wang, A. M., et al. (2021). Photodegradation of sulfonamides in UV/ozone, UV/oxidant, and UV/ozone/oxidant systems. SciSpace. Available at: [Link]

  • Louisiana Department of Health. (n.d.). Sulfonamides and Sulfonamide Combinations. LDH. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry. Available at: [Link]

  • ChemSrc. (2017). 4-AMINO-N-(2-CHLORO-PHENYL)-BENZENESULFONAMIDE (CAS No. 19837-85-5) SDS. ChemSrc. Available at: [Link]

  • Ferenczy, T., & Kelemen, M. (1983). Study of the thermal properties of derivatives of sulfonamides. Journal of Thermal Analysis. Available at: [Link]

  • Kokoszka, D., et al. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. Environmental Science and Pollution Research. Available at: [Link]

  • Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Available at: [Link]

  • Oudah, K. H., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy. Available at: [Link]

  • Sirtori, C., et al. (2019). Photocatalytic degradation of sulfonamide and its human metabolite by immobilized ZnO nanorods/TiO2 nanoparticles. Desalination and Water Treatment. Available at: [Link]

  • García-Galán, M. J., et al. (2011). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. Trends in Analytical Chemistry. Available at: [Link]

  • Al-Sabha, W. N. (2006). Assay of sulfa drugs in bulk dosage form by the proposed and official methods using standard addition procedure. National Journal of Chemistry. Available at: [Link]

  • Pawar, S. V., et al. (2021). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Iley, J., et al. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Kamberi, M., et al. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

Sources

resolving NMR peak overlap in 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide spectra

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced NMR Troubleshooting

Topic: Resolving NMR Peak Overlap in 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide Spectra

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that complex molecules like 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide (CAS: 1036593-23-3) present significant challenges in NMR spectral interpretation, primarily due to severe signal overlap in the aromatic region. This guide provides a systematic, multi-tiered approach to dissecting complex spectra, transforming overlapped data into clear, assignable structural information.

Frequently Asked Questions (FAQs)

Q1: The aromatic region of my ¹H NMR spectrum for 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide is a single, uninterpretable multiplet. What is the quickest and most effective first step?

A: The most straightforward initial approach is to change the deuterated solvent.[1][2][3] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant differential shifts in the proton resonances of your analyte compared to common solvents like CDCl₃ or DMSO-d₆.[4] This phenomenon, known as Aromatic Solvent-Induced Shift (ASIS), arises from specific solute-solvent interactions that can alter the magnetic environment of nearby protons, often spreading out crowded signals and simplifying the spectrum.[1][4]

Q2: I've tried several solvents, and while the spectrum has improved, some key signals remain overlapped. What should I try next?

A: Your next step should be a variable temperature (VT) NMR experiment.[5][6] Changing the sample temperature can alter chemical shifts, particularly for protons involved in hydrogen bonding (like the -NH₂ and -SO₂NH- protons) or those affected by conformational dynamics.[5][7] Even small changes in chemical shift with temperature can be sufficient to resolve closely spaced peaks.[5]

Q3: When is it appropriate to use a Lanthanide Shift Reagent (LSR)?

A: Consider using an LSR when other methods have failed to provide adequate resolution. LSRs are paramagnetic complexes that reversibly bind to Lewis basic sites in your molecule, such as the amino and sulfonamide groups.[8][9] This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of this shift is dependent on the distance and angle from the lanthanide ion, which can effectively "unfold" a crowded spectrum.[8][10] This technique is particularly powerful for simplifying complex spectra into first-order patterns.[11]

Q4: How can I definitively assign proton signals and resolve severe overlap?

A: For unambiguous assignments and resolving the most challenging cases of overlap, two-dimensional (2D) NMR spectroscopy is the gold standard.[12][13] Techniques like COSY and HSQC spread the signals over a second frequency dimension, providing far greater resolution and revealing connectivity information that is impossible to extract from a 1D spectrum alone.[12][14]

In-Depth Troubleshooting Guide

This guide presents a logical workflow for systematically resolving spectral overlap for 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide.

G cluster_0 Troubleshooting Workflow A Start: Overlapped 1D ¹H NMR Spectrum B Tier 1: Solvent Study (e.g., CDCl₃ vs. Benzene-d₆) A->B C Resolved? B->C D Tier 2: Variable Temperature (VT) NMR C->D No I End: Full Signal Assignment C->I Yes E Resolved? D->E F Tier 3: Lanthanide Shift Reagent (LSR) Titration E->F No E->I Yes G Resolved? F->G H Tier 4: 2D NMR Spectroscopy (COSY, HSQC) G->H No G->I Yes H->I

Caption: Logical workflow for resolving NMR peak overlap.

Tier 1: Solvent Study Protocol

The rationale here is that changing the solvent matrix alters intermolecular interactions, which can significantly influence the chemical shifts of protons, especially in aromatic systems.[4][11][15] Aromatic solvents, in particular, can cause dramatic improvements in resolution.[3]

Experimental Protocol: Solvent Effect Analysis

  • Sample Preparation: Prepare at least three separate, identically concentrated solutions (e.g., 5-10 mg in 0.6 mL) of your compound in different deuterated solvents. Recommended starting solvents are Chloroform-d (CDCl₃), Benzene-d₆, and DMSO-d₆.[1]

  • Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to each sample for accurate chemical shift referencing.

  • NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, pulse width).

  • Data Analysis: Process and compare the spectra. Note the changes in chemical shifts (δ) for the aromatic protons to identify the solvent system providing the best peak separation.

Data Presentation: Expected Solvent-Induced Chemical Shifts

Proton Assignment (Hypothetical)Chemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in Benzene-d₆ (ppm)Change in δ (ppm)
Aromatic H (ortho to -NH₂)7.857.60-0.25
Aromatic H (meta to -NH₂)7.407.10-0.30
Aromatic H (ortho to -Cl)7.357.25-0.10
Aromatic H (para to -Cl)7.207.05-0.15
-SO₂NH-8.508.90+0.40
-NH₂4.103.75-0.35

This table illustrates hypothetical data to demonstrate the principle of solvent-induced shifts.

Tier 2: Variable Temperature (VT) NMR Protocol

Altering the temperature can resolve overlapping peaks by changing conformational populations or modifying the extent of hydrogen bonding, both of which affect the averaged chemical shift observed.[5][16] Protons on the -NH₂ and -SO₂NH- groups are particularly sensitive to temperature changes.[5]

Experimental Protocol: VT-NMR Analysis

  • Sample Preparation: Prepare a sample in a single solvent that provided the best (but still imperfect) resolution from Tier 1 (e.g., DMSO-d₆). Ensure the NMR tube is properly sealed to prevent solvent evaporation at higher temperatures.

  • NMR Acquisition: Acquire a series of 1D ¹H NMR spectra at different temperatures. Start at room temperature (e.g., 298 K) and increase in 10 K increments up to a temperature that is safe for both your compound and the solvent (e.g., 338 K).

  • Data Analysis: Stack the spectra and observe the movement of peaks as a function of temperature. Often, peaks that were overlapped at one temperature will become resolved at another.[7]

Tier 3: Lanthanide Shift Reagent (LSR) Protocol

LSRs are used to induce large chemical shifts by coordinating to basic sites.[8][10] The effect is distance-dependent, providing a powerful tool for spreading out a spectrum. For your molecule, the primary coordination sites are the sulfonamide and amino groups.

Experimental Protocol: LSR Titration

  • Sample Preparation: Prepare a stock solution of your compound in an anhydrous deuterated solvent (e.g., CDCl₃). Water must be excluded as it will preferentially bind to the LSR.[9]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound before adding any LSR.

  • Titration: Add small, incremental amounts of an LSR (e.g., Eu(fod)₃ for downfield shifts or Pr(fod)₃ for upfield shifts) to the NMR tube.[11] Acquire a spectrum after each addition.

  • Data Analysis: Plot the chemical shift (δ) of each proton signal against the [LSR]/[Substrate] molar ratio. The signals closest to the binding site will show the largest induced shifts, aiding both resolution and assignment.

Tier 4: 2D NMR Spectroscopy Protocols

When signals are severely overlapped, 2D NMR is the most robust solution. It spreads correlations across a second dimension, drastically enhancing resolution.[12][14]

G cluster_1 2D NMR Data Interpretation A Overlapped 1D Spectrum B COSY Spectrum A->B C HSQC Spectrum A->C D Identifies ¹H-¹H J-Coupling B->D E Correlates ¹H to directly attached ¹³C C->E F Resolved Spin Systems & Definitive Assignments D->F E->F

Caption: Using 2D NMR to resolve 1D spectral overlap.

1. COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing the connectivity within each of the two aromatic rings.[17]

  • Protocol:

    • Prepare a moderately concentrated sample (10-20 mg in 0.6 mL).

    • Run a standard COSY experiment (e.g., cosygpqf on Bruker instruments).

    • Process the 2D data.

    • Analysis: Look for off-diagonal cross-peaks. A cross-peak at (δ₁, δ₂) indicates that the proton at δ₁ is J-coupled to the proton at δ₂. Use this information to walk through the spin systems of each aromatic ring.

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate each proton directly to the carbon it is attached to. Since ¹³C chemical shifts have a much wider range than ¹H shifts, protons that overlap in the 1D spectrum can often be resolved in the ¹³C dimension of the HSQC spectrum.[12][17][18]

  • Protocol:

    • Use the same sample as for the COSY experiment.

    • Run a standard HSQC experiment (e.g., hsqcedetgpsp on Bruker instruments).

    • Process the 2D data.

    • Analysis: Each peak in the HSQC spectrum corresponds to a C-H bond. The coordinates of the peak are the chemical shifts of the proton (F2 axis) and the carbon (F1 axis). This provides unambiguous resolution for any overlapping proton signals that are attached to chemically distinct carbons.

By systematically applying these tiered strategies, from simple solvent changes to advanced 2D NMR techniques, you can effectively deconstruct even the most complex, overlapped spectra and achieve full structural elucidation for 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide.

References

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • Saini, M. (n.d.). Lanthanide shift reagents in nmr. SlideShare. Retrieved from [Link]

  • Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 32(4), 1227-1233. Retrieved from [Link]

  • Emsley, J. W., & Feeney, J. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. Retrieved from [Link]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Li, D., et al. (2018). Qualitative analysis of aromatic compounds via 1D TOCSY techniques. Scientific Reports, 8(1). Retrieved from [Link]

  • Apsimon, J. W., Beierbeck, H., & Saunders, J. K. (1973). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Chemical Shifts of Steroids. Canadian Journal of Chemistry, 51(21), 3874-3881. Retrieved from [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. Retrieved from [Link]

  • Bass, K. C., et al. (1998). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]

  • Wang, C., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Planta Medica, 89(16), 1599-1607. Retrieved from [Link]

  • Facey, G. (2014, March 6). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Cavagnero, S., et al. (2018). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Magnetic Resonance, 297, 93-104. Retrieved from [Link]

  • Chem.ucla.edu. (n.d.). Types of 2D NMR. Retrieved from [Link]

  • NextSDS. (n.d.). 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide. Retrieved from [Link]

  • JEOL. (n.d.). HSQC-TOCSY Analysis | Understanding 2D NMR Application in Comparison with TOCSY. Retrieved from [Link]

  • Lourenço, N. P., et al. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research, 18(5), 2186-2195. Retrieved from [Link]

  • Luy, B., et al. (2010). Versatile 1H−31P−31P COSY 2D NMR Techniques for the Characterization of Polyphosphorylated Small Molecules. The Journal of Organic Chemistry, 75(10), 3469-3472. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]

  • Facey, G. (2007, October 2). Improve Your Chemical Shift Resolution Without Going to Higher Fields. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Wang, Y., et al. (2024). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. Journal of the American Chemical Society, 146(9), 6505-6516. Retrieved from [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-chlorobenzene-1-sulfonamide. Retrieved from [Link]

  • Gyejacquot, C., et al. (2001). Analysis of NMR Spectra in Case of Temperature-Dependent Chemical Exchange Between Two Unequally Populated Sites. Concepts in Magnetic Resonance, 13(5), 294-309. Retrieved from [Link]

  • NIST. (n.d.). 4-Chloro-N-(2-methyl-4-nitrophenyl)-benzenesulfonamide, N-trifluoroacetyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Regensburg. (n.d.). peptide nmr. Retrieved from [Link]

  • Shakuntala, K., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 67(4), o988. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-[(4-chlorophenyl)sulfonyl-methyl-amino]-N-phenyl-benzamide - Optional[13C NMR]. Retrieved from [Link]

Sources

Technical Support Center: Catalytic Amidation of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide (CAS: 1036593-23-3).

Amidation of this specific molecule presents significant synthetic challenges. The 4-amino group is an electron-deficient aniline, severely deactivated by the strongly electron-withdrawing para-sulfonamide group and the meta-chloro substituent. Consequently, standard peptide coupling conditions often result in poor yields, sluggish kinetics, or require massive excesses of expensive reagents. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized catalytic protocols to achieve high-yielding amidations.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do standard coupling reagents like EDC/HOBt or HATU fail to amidate this substrate efficiently? A: The nucleophilicity of the 4-amino group is heavily compromised by the electron-withdrawing nature of the sulfonamide moiety. Standard coupling reagents generate activated esters (e.g., OAt or OBt esters) that are highly effective for aliphatic amines but insufficiently electrophilic to react rapidly with deactivated anilines. This kinetic bottleneck often leads to competitive hydrolysis of the activated ester before the amidation can occur.

Q2: What are the most effective catalytic systems for the direct amidation of this electron-deficient aniline? A: Two catalytic systems have proven highly effective for deactivated anilines:

  • Organoboron Catalysis: Electron-deficient arylboronic acids, such as 3,4,5-trifluorophenylboronic acid, act as water-tolerant Lewis acids. They reversibly react with carboxylic acids to form highly electrophilic acyloxyboron intermediates that readily undergo nucleophilic attack even by poor nucleophiles .

  • DBU-Catalyzed CDI Amidation: 1,1′-Carbonyldiimidazole (CDI) generates an acyl imidazole intermediate. The addition of catalytic 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) provides exceptional rate acceleration specifically for traditionally unreactive, electron-deficient anilines .

Q3: Will the sulfonamide nitrogen (N-H) interfere during the amidation? A: Chemoselectivity is generally favorable. The pKa of the sulfonamide N-H is typically around 8–10, making it slightly acidic but poorly nucleophilic compared to the primary aniline. Under the slightly acidic conditions of boronic acid catalysis, the sulfonamide remains protonated and unreactive. However, under highly basic conditions or with an excess of strong acylating agents, competitive N-acylation of the sulfonamide can occur.

Part 2: Troubleshooting Guide

  • Issue: Low Conversion (<20%) after 24 hours.

    • Root Cause: Accumulation of water in direct amidation drives the equilibrium backward, or the catalyst is undergoing protodeboronation.

    • Solution: Implement a Dean-Stark apparatus with a high-boiling azeotropic solvent (e.g., fluorobenzene or toluene) to continuously remove water. Ensure the catalyst loading is at least 10–15 mol% to compensate for any thermal degradation.

  • Issue: Catalyst Deactivation (Blackening of the reaction mixture).

    • Root Cause: Boronic acids can undergo protodeboronation at high temperatures, especially in the presence of basic impurities.

    • Solution: Switch to a more stable catalyst like 3,5-bis(trifluoromethyl)phenylboronic acid, or transition to the DBU/CDI protocol which operates at milder temperatures (25–60 °C).

  • Issue: Difficulty separating the product from unreacted carboxylic acid.

    • Root Cause: The poor nucleophilicity of the aniline often necessitates using an excess of the carboxylic acid (1.2 to 1.5 equivalents).

    • Solution: Perform a rigorous acid-base workup. Wash the organic layer with saturated aqueous NaHCO₃ to deprotonate and extract the unreacted carboxylic acid into the aqueous phase.

Part 3: Quantitative Data Summary

The following table summarizes the performance of various catalytic systems when applied to electron-deficient anilines similar to 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide.

Catalytic SystemTypical Catalyst LoadingOperating TemperatureKey Additive / SetupExpected Yield Range
Boronic Acid (e.g., 3,4,5-F₃-C₆H₂B(OH)₂)10–20 mol%110–130 °CDean-Stark (Toluene)75–90%
DBU / CDI 20–50 mol% DBU25–60 °CCDI (1.5 eq)80–95%
Zirconium(IV) Chloride (ZrCl₄)10 mol%110 °CMolecular Sieves (5Å)50–70%

Part 4: Experimental Protocols

Protocol A: Boronic Acid-Catalyzed Direct Amidation

This self-validating protocol utilizes azeotropic water removal to drive the reaction forward, ensuring high conversion of the deactivated aniline.

  • Preparation : To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide (1.0 mmol) and the desired carboxylic acid (1.2 mmol).

  • Catalyst Addition : Add 3,4,5-trifluorophenylboronic acid (15 mol%, 0.15 mmol).

  • Solvent & Setup : Suspend the mixture in anhydrous toluene (10 mL). Attach a Dean-Stark trap filled with toluene and a reflux condenser.

  • Reaction : Heat the mixture to a vigorous reflux (oil bath at ~130 °C) for 18–24 hours. The continuous removal of water is critical to drive the equilibrium.

  • Workup : Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 15 mL) to remove unreacted carboxylic acid, followed by brine (15 mL).

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: DBU-Catalyzed CDI Amidation

Ideal for substrates that are thermally sensitive or prone to degradation under prolonged reflux.

  • Activation : In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.2 mmol) in anhydrous dichloromethane (DCM) or DMF (5 mL). Add 1,1′-Carbonyldiimidazole (CDI, 1.3 mmol) portion-wise. Stir at room temperature for 1 hour until CO₂ evolution ceases.

  • Amine Addition : Add 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide (1.0 mmol) to the activated acyl imidazole solution.

  • Catalysis : Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 25 mol%, 0.25 mmol) dropwise.

  • Reaction : Stir the mixture at 40 °C for 12–16 hours. Monitor the consumption of the aniline via HPLC or TLC.

  • Workup : Dilute with DCM (15 mL). Wash with 1M HCl (10 mL) to remove DBU and imidazole byproducts, then wash with brine (10 mL).

  • Isolation : Dry over MgSO₄, concentrate, and purify to obtain the target amide.

Part 5: Visualizations

CatalyticCycle Catalyst Boronic Acid Catalyst Ar-B(OH)2 Intermediate Acyloxyboron Intermediate Ar-B(OH)(OCOR) Catalyst->Intermediate + Carboxylic Acid (- H2O) Product Amide Product + Regenerated Catalyst Intermediate->Product + Substrate Aniline Product->Catalyst Catalyst Turnover Substrates Carboxylic Acid + Substrate Aniline Substrates->Intermediate

Boronic acid-catalyzed direct amidation cycle for electron-deficient anilines.

Workflow Step1 1. Reagent Mixing (Aniline + Acid + Cat.) Step2 2. Azeotropic Reflux (Dean-Stark Setup) Step1->Step2 Step3 3. Reaction Monitoring (HPLC/TLC) Step2->Step3 Step4 4. Acid-Base Workup (Remove unreacted acid) Step3->Step4

Step-by-step experimental workflow for catalytic direct amidation with azeotropic water removal.

References

  • Koshizuka, M., Takahashi, N., & Shimada, N. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. Available at:[Link]

  • Graham, B. J., & Raines, R. T. (2022). Emergent Organoboron Acid Catalysts. The Journal of Organic Chemistry, 89(4), 2069-2089. Available at:[Link]

  • Larrivée-Aboussafy, C., Jones, B. P., Price, K. E., et al. (2010). DBU Catalysis of N,N′-Carbonyldiimidazole-Mediated Amidations. Organic Letters, 12(2), 324-327. Available at:[Link]

Technical Support Center: Minimizing Side Products in the Scale-Up of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the scale-up of this important synthetic process. Our focus is on providing a deep, mechanistic understanding of side product formation and offering field-proven strategies to ensure high purity and yield.

The synthesis of this molecule, while conceptually straightforward, presents several challenges during scale-up, primarily related to the management of reactive intermediates and the prevention of undesirable side reactions. This document provides a structured approach to identifying and mitigating these issues.

Overview of the Synthetic Pathway

A robust and scalable synthesis typically employs a three-stage approach involving a protecting group strategy to control regioselectivity and prevent unwanted side reactions on the aniline amino group. The free amino group in the starting material would otherwise be protonated by the strong acid used in the first step, leading to incorrect substitution patterns, or could participate in undesirable nucleophilic reactions.

Synthetic_Workflow A N-(3-chlorophenyl)acetamide C Stage 1: Electrophilic Chlorosulfonation A->C B Chlorosulfonic Acid B->C D 4-acetamido-2-chlorobenzene- 1-sulfonyl chloride C->D Intermediate F Stage 2: Sulfonamide Bond Formation D->F E 2-chloroaniline E->F G 4-acetamido-2-chloro-N- (2-chlorophenyl)benzene- 1-sulfonamide F->G Protected Product I Stage 3: Deprotection G->I H Acid/Base Hydrolysis H->I J 4-amino-2-chloro-N- (2-chlorophenyl)benzene- 1-sulfonamide I->J Final Product

Caption: A typical three-stage synthetic workflow for 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: Why is an acetyl protecting group on the starting aniline necessary?

A1: The use of a protecting group, such as an acetyl group, serves two critical functions. First, it moderates the reactivity of the highly activating amino group, preventing undesirable side reactions like oxidation or polymerization under the harsh acidic conditions of chlorosulfonation. Second, and more importantly, the bulky acetamido group predictably directs the incoming chlorosulfonyl group to the para position, ensuring high regioselectivity. A free amino group would be protonated by chlorosulfonic acid, forming an ammonium salt which is a meta-directing group, leading to the wrong isomer.

Q2: What are the most critical process parameters (CPPs) to control during scale-up?

A2: Temperature control is arguably the most critical parameter, especially during the highly exothermic chlorosulfonation step.[1] Poor heat management can lead to a cascade of side reactions, including di-sulfonation and degradation. Other CPPs include reagent addition rates, agitation efficiency to prevent localized concentration hotspots, and strict moisture control throughout the process to prevent hydrolysis of key intermediates.

Q3: What are the primary classes of impurities I should expect to see?

A3: Impurities can be categorized by their origin:

  • Process-Related Impurities: Unreacted starting materials, intermediates (e.g., the acetyl-protected final product), and side products from the main reaction sequence (e.g., isomeric products, di-sulfonated species).

  • Degradation Impurities: Products formed from the breakdown of the desired molecule, such as the hydrolysis of the sulfonamide bond under harsh deprotection conditions or oxidation of the final product's amino group.[2]

  • Starting Material Impurities: Impurities present in the initial raw materials that may be carried through the synthesis.

Q4: How does the presence of water impact the process?

A4: Water is highly detrimental, particularly in the first two stages. The key intermediate, 4-acetamido-2-chlorobenzene-1-sulfonyl chloride, is highly reactive and will readily hydrolyze to the corresponding sulfonic acid upon contact with moisture. This sulfonic acid is unreactive in the subsequent sulfonamide formation step, leading to significant yield loss and creating a difficult-to-remove impurity. Anhydrous conditions are essential.[3]

Troubleshooting Guide

This section addresses specific issues that may be encountered during synthesis and scale-up.

Stage 1: Chlorosulfonation of N-(3-chlorophenyl)acetamide

Issue 1: Low yield of the desired 4-acetamido-2-chlorobenzene-1-sulfonyl chloride and formation of a dark, viscous reaction mass.

  • Potential Cause: This is a classic sign of a temperature runaway. The chlorosulfonation of acetanilides is highly exothermic. If the heat generated is not efficiently removed, the reaction temperature can spike, leading to thermal degradation and polymerization of the aromatic material.[4]

  • Troubleshooting & Optimization:

    • Strict Temperature Control: Maintain the reaction temperature between 0-10 °C during the addition of the acetanilide to the chlorosulfonic acid.[1] Utilize a properly sized and efficient cooling system.

    • Controlled Addition Rate: Add the solid N-(3-chlorophenyl)acetamide portion-wise to the stirred chlorosulfonic acid at a rate that allows the cooling system to maintain the target temperature.

    • Efficient Agitation: Ensure robust agitation to quickly dissipate heat from the point of addition and prevent localized hot spots.

Troubleshooting_Chlorosulfonation Start Low Yield / Dark Mass in Chlorosulfonation? CheckTemp Was Temperature Maintained below 10°C? Start->CheckTemp CheckAddition Was Reagent Addition Slow & Controlled? CheckTemp->CheckAddition Yes SolutionTemp Implement Improved Cooling & Monitoring CheckTemp->SolutionTemp No CheckMoisture Were Anhydrous Conditions Maintained? CheckAddition->CheckMoisture Yes SolutionAddition Reduce Addition Rate CheckAddition->SolutionAddition No SolutionMoisture Dry Reagents & Glassware; Use Inert Atmosphere CheckMoisture->SolutionMoisture No

Caption: Troubleshooting logic for the chlorosulfonation step.

Issue 2: Presence of a significant sulfonic acid impurity in the intermediate.

  • Potential Cause: This impurity arises from the hydrolysis of the desired sulfonyl chloride product. This typically occurs during the reaction work-up (quenching) if the sulfonyl chloride is exposed to aqueous conditions for too long or at an elevated temperature. It can also be caused by using wet starting materials or solvents.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried before use.[3]

    • Rapid Quench & Isolation: The work-up, which typically involves quenching the reaction mixture on ice water, must be performed quickly and at low temperatures. The precipitated sulfonyl chloride should be filtered and dried immediately to minimize contact time with water.

Stage 2: Sulfonamide Formation

Issue 3: Incomplete reaction, with significant amounts of unreacted 2-chloroaniline and sulfonyl chloride remaining.

  • Potential Cause: Insufficient reaction time, suboptimal temperature, or inadequate acid scavenging can lead to an incomplete reaction. The reaction between the sulfonyl chloride and 2-chloroaniline generates one equivalent of HCl, which can protonate the starting aniline, rendering it non-nucleophilic and stalling the reaction.

  • Troubleshooting & Optimization:

    • Use of an Acid Scavenger: Include a non-nucleophilic base, such as triethylamine or pyridine, in the reaction mixture (at least 1.1 equivalents) to neutralize the generated HCl.

    • Optimize Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 40-50 °C) can increase the reaction rate. Monitor for potential side reactions if heating.

    • Monitor Reaction Progress: Use an appropriate analytical technique, such as HPLC or TLC, to monitor the disappearance of starting materials and confirm the reaction has gone to completion before proceeding with the work-up.[5]

Stage 3: Hydrolysis (Deprotection)

Issue 4: The final product is contaminated with the acetyl-protected intermediate.

  • Potential Cause: Incomplete hydrolysis of the acetamido group. The conditions (acid/base concentration, temperature, time) were insufficient for complete deprotection.

  • Troubleshooting & Optimization:

    • Extend Reaction Time/Increase Temperature: The simplest solution is to increase the reflux time or modestly increase the reaction temperature.

    • Increase Reagent Concentration: Increase the concentration of the acid (e.g., HCl) or base (e.g., NaOH) used for the hydrolysis.

    • Reaction Monitoring: As with all steps, monitor the reaction by HPLC to ensure the complete disappearance of the starting material before initiating the work-up.[5]

Issue 5: The isolated final product is off-color (yellow or brown) and shows multiple spots on a TLC plate.

  • Potential Cause: The 4-amino group in the final product is susceptible to oxidation, especially under basic conditions or upon exposure to air and light during work-up and isolation.[2] This oxidation leads to the formation of colored impurities.

  • Troubleshooting & Optimization:

    • Inert Atmosphere: Perform the work-up and isolation under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Use of Antioxidants: Consider adding a small amount of an antioxidant like sodium bisulfite during the work-up to prevent oxidation.

    • Light Protection: Protect the reaction mixture and the isolated product from direct light.[2]

    • Purification: The final product should be purified promptly after isolation, typically by recrystallization from a suitable solvent system like ethanol/water.

Side_Reactions cluster_0 Stage 1: Chlorosulfonation cluster_1 Stage 3: Deprotection A N-(3-chlorophenyl)acetamide B Desired Intermediate (4-acetamido-2-chloro-...) A->B + ClSO3H (Controlled Temp) D Side Product: Degradation/Polymer A->D + ClSO3H (High Temp) C Side Product: Sulfonic Acid B->C + H2O (Moisture) G Protected Product J Desired Final Product G->J Hydrolysis (Controlled) L Side Product: Hydrolyzed Sulfonamide G->L Harsh Hydrolysis K Side Product: Oxidized Impurities J->K O2 / Light

Caption: Key side reaction pathways in the synthesis.

Data Summary Tables

Table 1: Critical Process Parameters and Their Impact on Purity

ParameterStageOptimal RangeImpact of Deviation
Temperature Chlorosulfonation0 – 10 °CHigh temp leads to degradation, di-substitution, and lower yield.
Moisture Content Stages 1 & 2< 0.1%Leads to hydrolysis of sulfonyl chloride, causing yield loss.
Reagent Stoichiometry Sulfonamide Formation1.0-1.05 eq. Sulfonyl ChlorideExcess sulfonyl chloride can lead to side reactions.
Base Equivalents Sulfonamide Formation1.1-1.2 eq. BaseInsufficient base stalls the reaction; excess can complicate work-up.
Hydrolysis Time DeprotectionMonitor by HPLCInsufficient time leads to incomplete deprotection.

Table 2: Common Impurities and Their Potential Identification

Impurity NameStage of FormationPotential Analytical Signature (vs. Final Product)
4-acetamido-2-chlorobenzene-1-sulfonic acidStage 1Higher polarity (earlier elution in RP-HPLC).
4-acetamido-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamideStage 3 (Incomplete)Higher molecular weight (+42 Da), less polar.
4-amino-2-chlorobenzenesulfonic acidStage 3 (Degradation)Much higher polarity.
Isomeric SulfonamidesStage 1 & 2Similar molecular weight, different retention time in HPLC.
Experimental Protocols

These are generalized protocols and should be optimized for specific scales and equipment.

Protocol 1: Synthesis of 4-acetamido-2-chlorobenzene-1-sulfonyl chloride

  • Charge chlorosulfonic acid (4.0 eq.) to a clean, dry, jacketed reactor equipped with mechanical stirring and an inert gas inlet.

  • Cool the reactor contents to 0-5 °C.

  • Slowly add N-(3-chlorophenyl)acetamide (1.0 eq.) in portions over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1-2 hours.

  • Carefully and slowly discharge the reaction mixture onto a stirred mixture of crushed ice and water, maintaining the quench temperature below 10 °C.

  • Filter the resulting white precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum at <40 °C.

Protocol 2: Synthesis of 4-acetamido-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

  • To a dry reactor, add the sulfonyl chloride intermediate (1.0 eq.), 2-chloroaniline (1.05 eq.), and a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Begin stirring and add triethylamine (1.1 eq.) dropwise, maintaining the temperature below 30 °C.

  • Heat the mixture to 40-45 °C and hold for 4-6 hours, monitoring for completion by HPLC.

  • Once complete, cool the mixture and wash sequentially with dilute HCl, water, and brine.

  • Concentrate the organic layer under reduced pressure to obtain the crude protected product, which can be purified by recrystallization or used directly in the next step.

Protocol 3: Deprotection to Yield Final Product

  • Charge the protected sulfonamide (1.0 eq.) and ethanol to a reactor.

  • Add concentrated hydrochloric acid (3.0-4.0 eq.) and heat the mixture to reflux (approx. 75-80 °C).

  • Maintain reflux for 3-5 hours, monitoring for completion by HPLC.

  • Cool the reaction mixture and adjust the pH to 6-7 with an aqueous solution of sodium hydroxide.

  • Filter the precipitated solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

References
  • ResearchGate. Yield, purity, and characteristic impurities of the sulfonamide... Available at: [Link]

  • Pharmaffiliates. Sulfonamide-impurities. Available at: [Link]

  • Google Patents. US6747175B2 - Chlorination of an aniline in a hydrofluoric medium.
  • Cihan University-Erbil Repository. Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Available at: [Link]

  • Unknown Source. MULTISTEP SYNTHESIS PROTECTING GROUPS. (Source link could not be verified)
  • PubMed. Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Available at: [Link]

  • Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • NextSDS. 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide. Available at: [Link]

  • PubMed. Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. Available at: [Link]

  • MDPI. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Available at: [Link]

  • Springer. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

  • ResearchGate. (PDF) MODELIZATION OF REACTION MECHANISM OF CHLORINATION OF ANILINE: A DFT (DENSITY FUNCTIONAL THEORY) STUDY. Available at: [Link]

  • National Center for Biotechnology Information. Direct sulfonylation of anilines mediated by visible light. Available at: [Link]

  • Global Substance Registration System. 4-(BIS(2-CHLOROETHYL)AMINO)BENZENE-1-SULFONAMIDE. Available at: [Link]

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troubleshooting false positives in 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide binding assays

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting binding assays. This guide is designed to assist you in identifying and mitigating false-positive results, with a particular focus on challenges encountered during screening campaigns involving compounds like 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide and other novel chemical entities. As a Senior Application Scientist, my goal is to provide you with both the theoretical background and practical steps to ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: My primary screen yielded a high number of hits. How can I differentiate between true binders and false positives?

A high hit rate in a primary screen is a common scenario that necessitates a systematic approach to triage and validate the initial findings.[1] False positives can arise from various compound- and assay-related artifacts.[2] The initial goal is to efficiently eliminate compounds that produce a signal through non-specific mechanisms.[1]

A robust hit validation cascade is crucial. This typically involves a series of orthogonal assays and counter-screens designed to identify and exclude compounds that interfere with the assay technology or exhibit promiscuous behavior.[3][4]

Here is a logical workflow to begin your hit validation process:

G A Primary HTS Hits B Hit Confirmation (Dose-Response in Primary Assay) A->B C Orthogonal Assay Validation B->C Confirmed Hits D Counter-Screens for Assay Interference B->D Unconfirmed or Poor Dose-Response C->D C->D Discrepant Results E Assess Compound Properties (Aggregation, Solubility) D->E F Biophysical Characterization (e.g., SPR, ITC, MST) E->F G Validated Hits for Lead Optimization F->G

Caption: A typical hit validation workflow.

Q2: I suspect my compound is aggregating. What are the signs and how can I test for this?

Compound aggregation is a frequent cause of false positives in biochemical assays.[5][6] Aggregates can non-specifically sequester and inhibit proteins, leading to apparent activity that is not due to a specific binding event at the active site.[7]

Signs of Aggregation:

  • Steep Dose-Response Curves: Aggregators often exhibit unusually steep Hill slopes (greater than 2) in their dose-response curves.[8][9]

  • Time-Dependent Inhibition: The apparent potency of an aggregator may increase with longer pre-incubation times with the target protein.[5]

  • Sensitivity to Detergents: The inhibitory activity of aggregating compounds is often significantly reduced in the presence of non-ionic detergents.[10]

Experimental Protocol: Detergent Counter-Screen

This protocol is designed to assess the sensitivity of your compound's activity to the presence of a non-ionic detergent, a key indicator of aggregation-based inhibition.[10]

Materials:

  • Test compound

  • Target protein and substrates

  • Assay buffer

  • Non-ionic detergent (e.g., 0.1% Triton X-100 or Tween-20)

  • Assay plates and detection reagents

Procedure:

  • Prepare two sets of assay plates.

  • In the first set, perform a standard dose-response experiment with your compound in the regular assay buffer.

  • In the second set, perform the same dose-response experiment, but include a final concentration of 0.01-0.1% Triton X-100 or Tween-20 in the assay buffer.[11][12]

  • Incubate and read both sets of plates according to your standard assay protocol.

  • Compare the IC50 values obtained in the presence and absence of the detergent.

Data Interpretation:

ObservationInterpretation
>10-fold increase in IC50 with detergentStrong evidence of aggregation-based inhibition.[10]
2-10-fold increase in IC50 with detergentPossible aggregation; further investigation needed.
<2-fold change in IC50 with detergentAggregation is unlikely to be the primary mechanism of action.
Q3: My compound has low aqueous solubility. How might this affect my assay results?

Poor solubility is a significant challenge in drug discovery and can lead to several assay artifacts.[13][14] When a compound's concentration exceeds its solubility limit in the assay buffer, it can precipitate out of solution.[13] This can lead to:

  • Underestimation of Potency: The actual concentration of the compound in solution is lower than the nominal concentration, resulting in an artificially high IC50 value.[13]

  • Assay Variability: Inconsistent precipitation across wells can lead to poor reproducibility of results.[13]

  • Non-Specific Inhibition: Compound precipitates can behave similarly to aggregates, causing non-specific protein inhibition.[13]

Troubleshooting Strategies for Low Solubility:

StrategyRationale
Lower Final DMSO Concentration Keep the final DMSO concentration in the assay below 1% to minimize its impact on compound solubility and protein stability.[13]
Serial Dilutions Perform serial dilutions of the compound stock to avoid abrupt changes in solvent polarity that can trigger precipitation.[13]
Buffer Optimization Evaluate the effect of pH and ionic strength on compound solubility. Sometimes, minor adjustments to the buffer composition can improve solubility.[13]
Inclusion of Co-solvents In some cases, the addition of a small amount of a co-solvent like polyethylene glycol (PEG) can enhance the solubility of hydrophobic compounds.[15]
Q4: The assay includes DTT as a reducing agent. Could this be a source of false positives?

Yes, the presence of strong reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can lead to false positives through redox cycling.[16][17] Certain compounds can react with these reducing agents to produce hydrogen peroxide (H2O2), which can then non-specifically oxidize and inactivate the target protein.[16] This is particularly problematic for protein classes that are sensitive to oxidation, such as phosphatases, cysteine proteases, and metalloenzymes.[1][16]

Identifying Redox-Cycling Compounds:

A common method to identify redox-cycling compounds is to use a horseradish peroxidase (HRP)-based assay to detect the production of H2O2.[1]

Mitigation Strategies:

  • Use a Weaker Reducing Agent: Consider replacing DTT or TCEP with a weaker reducing agent like β-mercaptoethanol or reduced glutathione (GSH), which are less prone to redox cycling.[16][18]

  • Include Catalase in the Assay: The addition of catalase to the assay buffer can decompose any H2O2 that is generated, thereby preventing the oxidative inactivation of the target protein.

G A Test Compound D H2O2 Production A->D B Strong Reducing Agent (DTT/TCEP) B->D C O2 C->D F Oxidized (Inactive) Protein D->F E Target Protein E->F G False Positive Signal F->G

Caption: Mechanism of redox cycling leading to false positives.

Q5: What are Pan-Assay Interference Compounds (PAINS) and how can I identify them?

Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to interfere with a wide range of biochemical assays, leading to frequent false-positive results.[19] These compounds often contain reactive functional groups that can covalently modify proteins, chelate metal ions, or interfere with assay detection technologies through fluorescence or redox activity.[19][20]

Identifying PAINS:

  • Computational Filtering: Several computational tools and filters are available to screen compound libraries for known PAINS substructures.[19][21]

  • Database Searching: Publicly available databases like PubChem contain annotations for compounds that have been identified as PAINS.[19]

Important Considerations:

While PAINS filters are a useful tool for flagging potentially problematic compounds, it is important to remember that not all compounds containing a PAINS substructure will be promiscuous inhibitors.[20] Experimental validation is always necessary to confirm assay interference.[19]

Q6: My compound shows activity in the primary assay but not in a secondary, orthogonal assay. What does this indicate?

Discrepancy between a primary and an orthogonal assay is a strong indicator of a false positive.[1][3] Orthogonal assays utilize a different detection method or principle to measure the same biological activity.[3] If a compound is a true hit, it should show activity in both assays. If it is only active in the primary assay, it is likely interfering with the specific technology of that assay.[1]

Examples of Orthogonal Assay Strategies:

Primary Assay TechnologyPotential Orthogonal Assay
Fluorescence Polarization (FP)AlphaScreen or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Enzyme-Linked Immunosorbent Assay (ELISA)Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)
Cell-Based Reporter AssayWestern Blot for downstream signaling events or a direct enzymatic assay with purified protein

Conclusion

Troubleshooting false positives is an integral part of the drug discovery process. By understanding the common mechanisms of assay interference and employing a systematic approach to hit validation, researchers can increase the quality and reliability of their screening data. This guide provides a starting point for addressing some of the most frequently encountered issues. For more complex challenges, further consultation of the scientific literature and expert advice is recommended.

References

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

  • Sygnature Discovery. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Sygnature Discovery. [Link]

  • Auld, D. S., Inglese, J., & Dahlin, J. L. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Pihko, P. M., et al. (2012). Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? Molecules, 17(9), 10774-10790. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • U-C, G., & U-C, G. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 16(7), 721-724. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]

  • QIAGEN. (n.d.). Why do you recommend using Triton X for the purification of 6xHis-tagged protein? QIAGEN. [Link]

  • Auld, D. S., Inglese, J., & Dahlin, J. L. (2017). Assay Interference by Aggregation. Semantic Scholar. [Link]

  • Bowers, A. A., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(3), 1301-1318. [Link]

  • Lee, H., et al. (2012). Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. Analytical Biochemistry, 423(2), 205-213. [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery | Explore Now. Vipergen. [Link]

  • Dahlin, J. L., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. SLAS Discovery, 25(2), 119-134. [Link]

  • Sun, D., et al. (2019). Resonant waveguide grating based assays for colloidal aggregate detection and promiscuity characterization in natural products. Analytical Methods, 11(46), 5895-5902. [Link]

  • AXXAM. (n.d.). From gene to validated and qualified hits. AXXAM. [Link]

  • Bowers, A. A., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(3), 1301-1318. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • de Souza, C. R., et al. (2021). Toward an Understanding of Pan-Assay Interference Compounds and Promiscuity: A Structural Perspective on Binding Modes. Journal of Chemical Information and Modeling, 61(5), 2323-2335. [Link]

  • Labiotech.eu. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Labiotech.eu. [Link]

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • de C. Montanari, D., & da S. G. Montanari, C. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Chemistry & Chemical Technology, 9(1), 1-4. [Link]

  • Migliorini, C., et al. (2000). The Use of Tween 20 in Immunoblotting Assays for the Detection of Autoantibodies in Connective Tissue Diseases. Journal of Immunological Methods, 238(1-2), 183-190. [Link]

  • Magalhães, R. P., et al. (2021). Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. Methods in Molecular Biology, 2266, 337-347. [Link]

  • Interchim. (n.d.). DTT (DithioThreitol). Interchim. [Link]

  • Seamaty Technology. (n.d.). 5 factors affect the accuracy of biochemical test results. Seamaty Technology. [Link]

  • McFarlane, I. G., et al. (1984). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods, 73(1), 1-8. [Link]

  • BioAscent. (n.d.). Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library. BioAscent. [Link]

  • NanoTemper Technologies. (n.d.). Reducing Agents. NanoTemper Technologies. [Link]

  • Lee, H., et al. (2012). Reducing agents affect inhibitory activities of compounds: results from multiple drug targets. Analytical Biochemistry, 423(2), 205-213. [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2584-2587. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Molecular Biology. [Link]

  • Applied BioCode. (2025, March 5). The Implications of False Positives in Diagnostic Testing. Applied BioCode. [Link]

  • Tzakos, A. G., et al. (2018). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. ASSAY and Drug Development Technologies, 16(1), 35-46. [Link]

  • Wassermann, A. M., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 4(1), 102-105. [Link]

  • Siramshetty, V. B., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 65(1), 1-13. [Link]

  • Tzakos, A. G., et al. (2018). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. ASSAY and Drug Development Technologies, 16(1), 35-46. [Link]

  • Technology Networks. (2025, September 25). High-Throughput Screening. Technology Networks. [Link]

  • NextSDS. (n.d.). 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide. NextSDS. [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1554. [Link]

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Validation & Comparative

A Comparative Analysis of Sulfonamide Derivatives in Target Binding: A Focus on Carbonic Anhydrase IX Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, the sulfonamide moiety represents a cornerstone of medicinal chemistry, demonstrating a remarkable versatility that has led to a wide array of therapeutic agents. This guide provides a comparative analysis of sulfonamide derivatives, with a specific focus on their binding to a critical oncological target: Carbonic Anhydrase IX (CA IX). While the initial query highlighted 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, a compound with limited publicly available biological data, we will use the well-characterized, clinically relevant sulfonamide, Acetazolamide , as our reference compound. This will allow for a robust, data-driven comparison against other derivatives, elucidating the nuanced structure-activity relationships (SAR) that govern target engagement.

This guide is intended for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic basis of target binding, present comparative experimental data, and provide detailed protocols for assessing inhibitor potency.

The Target: Carbonic Anhydrase IX (CA IX) - A Key Player in Tumor Hypoxia

Carbonic Anhydrase IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is a key regulator of tumor pH. Under hypoxic conditions, CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity contributes to the acidification of the tumor microenvironment, which in turn promotes tumor progression, metastasis, and resistance to therapy. The active site of CA IX contains a zinc ion (Zn²⁺) that is essential for its catalytic activity. This ion is the primary target for sulfonamide-based inhibitors.

Signaling and Pathophysiological Role of CA IX

CAIX_Pathway cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment Hypoxia Hypoxia HIF-1α HIF-1α Stabilization Hypoxia->HIF-1α Induces CAIX_Gene CA9 Gene Transcription HIF-1α->CAIX_Gene Activates CAIX Carbonic Anhydrase IX (CA IX) (Transmembrane Protein) CAIX_Gene->CAIX Expresses H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 Catalyzes CO2_H2O CO₂ + H₂O CO2_H2O->CAIX pH_regulation Intracellular pH Regulation (pHi > pHe) H_HCO3->pH_regulation Acidification Extracellular Acidification (pHe < 7) H_HCO3->Acidification Metastasis Metastasis Acidification->Metastasis Promotes Therapy_Resistance Therapy_Resistance Acidification->Therapy_Resistance Promotes

Caption: The role of CA IX in the tumor microenvironment.

Mechanism of Action: How Sulfonamides Inhibit Carbonic Anhydrase

The inhibitory activity of sulfonamides against carbonic anhydrases is well-established. The primary sulfonamide group (-SO₂NH₂) is crucial for this activity. In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly with the Zn²⁺ ion located at the bottom of the enzyme's active site. This coordination displaces a water molecule or hydroxide ion that is normally bound to the zinc and is essential for the catalytic cycle. This binding effectively blocks the enzyme's ability to hydrate CO₂.

Comparative Analysis of Sulfonamide Derivatives as CA IX Inhibitors

The affinity of a sulfonamide inhibitor for CA IX can be quantified by its inhibition constant (Ki). A lower Ki value indicates a higher binding affinity and greater potency. Below is a comparison of Acetazolamide with other sulfonamide derivatives, highlighting how structural modifications impact their inhibitory activity against CA IX.

CompoundStructureKi (nM) for CA IXRationale for Potency
Acetazolamide 5-acetamido-1,3,4-thiadiazole-2-sulfonamide25A foundational, clinically used CA inhibitor. Its thiadiazole ring system provides a scaffold for the key sulfonamide group.
Methazolamide N-(5-sulfamoyl-3-methyl-1,3,4-thiadiazol-2-ylidene)acetamide14The addition of a methyl group on the thiadiazole ring can enhance binding through favorable interactions within the active site.
Dorzolamide (4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide0.8The complex, bicyclic thiophene-thiopyran ring system offers a more rigid conformation that can better fit the active site of certain CA isoforms, leading to higher affinity.
Brinzolamide (R)-4-(ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]thiazine-6-sulfonamide 1,1-dioxide3.1Similar to Dorzolamide, it possesses a complex heterocyclic scaffold that optimizes interactions with the active site residues.
Ureido-substituted benzenesulfonamides Varies0.6 - 5The addition of a ureido (-NH-CO-NH-) linker and a tail group allows for interactions with residues at the rim of the active site, in addition to the core zinc binding, significantly enhancing potency and selectivity.

Experimental Protocol: Determination of Inhibitory Potency (Ki) by Stopped-Flow CO₂ Hydration Assay

The determination of Ki values for CA inhibitors is commonly performed using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO₂.

Workflow for Ki Determination

Ki_Determination_Workflow cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Reagents Prepare Buffers, Enzyme (CA IX) Stock, Inhibitor Stock Solutions Serial_Dilutions Create Serial Dilutions of Inhibitor Reagents->Serial_Dilutions Incubation Pre-incubate CA IX with each Inhibitor Concentration Serial_Dilutions->Incubation Mixing Rapidly Mix Enzyme-Inhibitor Solution with CO₂-Saturated Buffer in Stopped-Flow Instrument Incubation->Mixing Measurement Monitor Change in Absorbance of pH Indicator over Time (e.g., 400 nm) Mixing->Measurement Initial_Rates Calculate Initial Rates of Reaction from Slopes Measurement->Initial_Rates Cheng_Prusoff Plot Rates vs. Inhibitor Concentration to Determine IC₅₀ Initial_Rates->Cheng_Prusoff Ki_Calculation Calculate Ki using the Cheng-Prusoff Equation: Ki = IC₅₀ / (1 + [S]/Km) Cheng_Prusoff->Ki_Calculation

Caption: Workflow for determining the inhibition constant (Ki) of a CA IX inhibitor.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer with a pKa close to the desired pH of the assay (e.g., 20 mM HEPES-NaOH, pH 7.5).

    • Enzyme Stock: Prepare a concentrated stock solution of purified recombinant human CA IX. The final concentration in the assay should be in the low nanomolar range.

    • Inhibitor Stocks: Prepare a concentrated stock solution of each sulfonamide derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.

    • Substrate Solution: Prepare a CO₂-saturated solution by bubbling CO₂ gas through the assay buffer.

    • pH Indicator: Include a pH indicator (e.g., p-nitrophenol) in the assay buffer to monitor the proton production during the reaction.

  • Stopped-Flow Measurement:

    • The assay is performed in a stopped-flow instrument, which allows for the rapid mixing of two solutions and the immediate monitoring of the reaction.

    • Syringe 1: Contains the CA IX enzyme and the pH indicator in the assay buffer.

    • Syringe 2: Contains the CO₂-saturated buffer.

    • For inhibited reactions, the enzyme is pre-incubated with the sulfonamide inhibitor for a defined period before mixing.

  • Data Acquisition:

    • The two solutions are rapidly mixed, initiating the CO₂ hydration reaction.

    • The decrease in absorbance of the pH indicator is monitored over time (typically in milliseconds) as protons are produced, causing a pH drop.

    • The initial rate of the reaction is determined from the linear portion of the absorbance vs. time curve.

  • Data Analysis and Ki Calculation:

    • The initial rates are plotted against the inhibitor concentrations.

    • The data is fitted to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

    • The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km) , where [S] is the substrate (CO₂) concentration and Km is the Michaelis-Menten constant for the enzyme.

Conclusion and Future Directions

The comparative analysis of sulfonamide derivatives as inhibitors of Carbonic Anhydrase IX reveals critical structure-activity relationships. While the fundamental sulfonamide group provides the anchor for binding to the active site zinc, modifications to the scaffold and the addition of tail groups can dramatically enhance potency and selectivity. The data clearly shows that moving from a simple heterocyclic system like Acetazolamide to more complex, tailored structures like the ureido-substituted benzenesulfonamides can lead to orders of magnitude improvement in inhibitory activity.

Future drug design efforts will likely continue to exploit these principles, focusing on the development of inhibitors with high selectivity for CA IX over other CA isoforms to minimize off-target effects. The experimental workflows outlined in this guide provide a robust framework for the evaluation of these next-generation sulfonamide-based therapeutics.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767–777. [Link]

  • Gieling, R. G., et al. (2014). Ureido-substituted benzenesulfonamides as potent and selective inhibitors of carbonic anhydrase IX. Journal of Medicinal Chemistry, 57(15), 6567-6572. [Link]

A Comparative Guide to the Validation of LC-MS Quantification Methods for 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide in biological matrices. As a sulfonamide-based compound, its accurate measurement is critical for pharmacokinetic, toxicokinetic, and other drug development studies. This document moves beyond a simple recitation of steps to explain the underlying scientific principles and regulatory expectations that govern bioanalytical method validation, ensuring the integrity and reliability of the data generated.

The narrative is structured to guide researchers through method development, a comparison of sample preparation techniques, and a detailed breakdown of the validation parameters as stipulated by global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4][5] The objective is to equip scientists with the necessary knowledge to build a self-validating analytical system that is both scientifically sound and regulatory compliant.

Foundational Strategy: Method Development and Optimization

The development of a reliable bioanalytical method is the essential precursor to formal validation.[3][6] The goal is to create a procedure that is not only accurate and precise but also robust enough to handle the variability of real-world samples.

Analyte and Mass Spectrometry

For a compound like 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, tandem mass spectrometry (MS/MS) is the definitive choice for quantification in complex biological matrices. Its power lies in the selectivity of Multiple Reaction Monitoring (MRM), which minimizes interference from endogenous components.

  • Ionization: Electrospray Ionization (ESI) is typically the most effective technique for polar, ionizable compounds such as sulfonamides.[7][8] An initial investigation in both positive and negative ion modes is crucial. Given the presence of amine groups, positive ion mode is the logical starting point, monitoring for the protonated molecule [M+H]⁺.

  • MS/MS Optimization: The core of the method's selectivity is established here. The process involves direct infusion of a standard solution of the analyte into the mass spectrometer to:

    • Identify the Precursor Ion: Isolate the most abundant and stable parent ion (e.g., [M+H]⁺).

    • Optimize Fragmentation: Induce fragmentation of the precursor ion in the collision cell and identify two or more stable, high-intensity product ions.

    • Select MRM Transitions: The most intense product ion is typically used for quantification (quantifier), while a second ion is used for confirmation (qualifier). This dual-ion monitoring provides an extra layer of specificity.

Chromatographic Separation

The liquid chromatography step is designed to separate the analyte from other compounds in the extracted sample to prevent ion suppression or enhancement, a phenomenon known as the matrix effect.

  • Column Chemistry: Reversed-phase chromatography using a C18 column is the workhorse for separating moderately polar compounds like sulfonamides and is the recommended starting point.[9]

  • Mobile Phase: A typical mobile phase consists of an aqueous component and an organic component.

    • Aqueous: Ultrapure water with an acidic modifier (e.g., 0.1% formic acid) is used to promote protonation of the analyte in positive ESI mode, thereby enhancing sensitivity.

    • Organic: Acetonitrile or methanol are common choices. Acetonitrile often provides better peak shapes and lower backpressure.

  • Elution: A gradient elution, starting with a high aqueous percentage and ramping up the organic component, is generally preferred. This approach ensures that early-eluting polar interferences are washed away before the analyte elutes, leading to a sharper peak and reduced matrix effects.

The Role of the Internal Standard (IS)

An appropriate internal standard is critical for correcting variability during sample preparation and analysis. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H). If a SIL-IS is not available, a close structural analog that does not co-elute with the analyte and is not endogenously present can be used.

cluster_Dev Method Development Workflow Analyte Analyte Characterization (4-amino-2-chloro-N-(2-chlorophenyl) benzene-1-sulfonamide) MS_Opt MS Optimization (Direct Infusion) Analyte->MS_Opt Determine Ionization & Transitions LC_Opt LC Optimization (Column & Mobile Phase) MS_Opt->LC_Opt Develop Separation IS_Select Internal Standard Selection LC_Opt->IS_Select Ensure IS Separation Sample_Prep Sample Preparation (SPE, LLE, PPT) IS_Select->Sample_Prep Select Extraction Final_Method Finalized Analytical Method Sample_Prep->Final_Method

Caption: High-level workflow for LC-MS/MS method development.

Comparison of Sample Preparation Techniques

The choice of sample preparation is a trade-off between throughput, cleanliness, recovery, and cost. The primary goal is to isolate the analyte from matrix components, particularly proteins and phospholipids, which can interfere with the analysis.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to denature and precipitate proteins.Simple, fast, inexpensive, high-throughput.Non-selective, results in "dirty" extracts, high risk of matrix effects.Early discovery, when speed is prioritized over ultimate sensitivity.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases based on its solubility.Cleaner extracts than PPT, can concentrate the analyte.More labor-intensive, uses large volumes of organic solvents.When a moderate level of cleanliness is required and analyte is non-polar.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by selective elution.Provides the cleanest extracts, high concentration factor, highly selective.More complex method development, higher cost per sample.Regulated bioanalysis where high sensitivity and minimal matrix effects are paramount.

For a regulated bioanalysis of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, Solid-Phase Extraction (SPE) is the recommended approach due to its superior cleanup, which is essential for meeting the stringent validation requirements for selectivity and matrix effect.

Protocol: Solid-Phase Extraction (SPE) Workflow

This protocol outlines a typical SPE procedure using a mixed-mode cation exchange cartridge, which is effective for retaining basic compounds like sulfonamides.

Start Start: Plasma Sample (+ Internal Standard) Pretreat 1. Pre-treatment (e.g., Acidify with Phosphoric Acid) Start->Pretreat Load 4. Load Sample (Pass pre-treated sample through cartridge) Pretreat->Load Condition 2. Cartridge Conditioning (Methanol, then Water) Equilibrate 3. Cartridge Equilibration (Acidified Water) Condition->Equilibrate Equilibrate->Load Wash1 5. Wash Step 1 (Aqueous wash to remove salts) Load->Wash1 Wash2 6. Wash Step 2 (Organic wash to remove non-polar interferences) Wash1->Wash2 Elute 7. Elution (Elute analyte with basic organic solvent) Wash2->Elute Evap 8. Evaporation (Dry down eluate under Nitrogen) Elute->Evap Recon 9. Reconstitution (Dissolve in mobile phase) Evap->Recon Inject Inject into LC-MS/MS Recon->Inject

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).

Bioanalytical Method Validation (BMV): Core Parameters and Acceptance Criteria

Full validation of the bioanalytical method must be performed according to established guidelines to demonstrate that it is suitable for its intended purpose.[1][6] The following parameters are essential components of this validation.

Validation ParameterPurposeKey ExperimentGeneral Acceptance Criteria (ICH M10)[1]
Selectivity & Specificity To ensure the method can differentiate the analyte from endogenous matrix components and other interferences.[10]Analyze at least 6 blank matrix lots. Response in blank samples should be ≤ 20% of LLOQ response.No significant interference at the retention time of the analyte and IS.
Calibration Curve To define the relationship between instrument response and analyte concentration.Analyze a blank sample, a zero sample (blank + IS), and at least 6 non-zero standards over the expected concentration range.Correlation coefficient (r²) ≥ 0.99 is typical. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).Analyze Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) in at least 3 separate runs.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).
Sensitivity (LLOQ) To establish the lowest concentration that can be reliably quantified with acceptable accuracy and precision.The lowest standard on the calibration curve.Accuracy within ±20% of nominal and precision (%CV) ≤ 20%. Signal-to-noise ratio > 5 is a common starting point.
Matrix Effect To assess the impact of co-eluting matrix components on the ionization of the analyte.Compare the response of analyte spiked into post-extraction blank matrix with the response in a neat solution.The IS-normalized matrix factor should have a %CV ≤ 15% across at least 6 matrix lots.
Recovery To measure the efficiency of the extraction process.Compare the response of analyte from a pre-extraction spiked sample to a post-extraction spiked sample.Recovery should be consistent and reproducible, though 100% recovery is not required.
Stability To ensure the analyte concentration does not change under various handling and storage conditions.Evaluate analyte in matrix after freeze/thaw cycles, short-term bench-top storage, and long-term freezer storage.Mean concentration of stability samples must be within ±15% of the nominal concentration.

Detailed Experimental Protocols

The following protocols provide a practical, step-by-step guide for executing the validated analysis.

Protocol 1: Preparation of Stock, Standard, and QC Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide reference standard. Dissolve in a suitable organic solvent (e.g., methanol) in a 5 mL volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50 methanol:water to create a series of working solutions for spiking calibration standards.

  • Calibration Standards (e.g., 1-1000 ng/mL): Spike appropriate amounts of the working standard solutions into blank biological matrix (e.g., human plasma) to achieve the desired concentration range.

  • Quality Control (QC) Samples: Prepare QC samples in blank matrix at four concentrations: LLOQ (e.g., 1 ng/mL), Low QC (3x LLOQ), Medium QC (~50% of range), and High QC (~80% of range). These should be prepared from a separate stock solution weighing to ensure objectivity.

Protocol 2: Sample Analysis
  • Thaw: Thaw all study samples, calibration standards, and QC samples at room temperature.

  • Aliquot: Aliquot 100 µL of each sample into a 96-well plate or microcentrifuge tubes.

  • Add Internal Standard: Add 25 µL of the IS working solution to all samples except the blank matrix sample.

  • Sample Preparation: Perform the validated sample preparation procedure (e.g., the SPE protocol described in Section 2).

  • Analysis: Transfer the final reconstituted samples to an autosampler plate and inject them into the LC-MS/MS system.

  • Sequence Construction: An analytical run should be structured as follows: blank, zero standard, calibration curve, QCs, study samples, and bracketing QCs.

Conclusion

The successful validation of an LC-MS method for quantifying 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide is a meticulous process that hinges on a deep understanding of the analyte's chemistry, the analytical instrumentation, and the stringent requirements of global regulatory guidelines.[11][12] By prioritizing a clean sample extraction method like SPE and systematically evaluating all validation parameters—from selectivity to stability—researchers can build a robust, reliable, and defensible method. This ensures that the data generated is of the highest quality, providing a solid foundation for critical decisions in the drug development pipeline.

References

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • Alliance Pharma. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Bioanalysis Zone. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • CMIC Group. Bioanalytical Method Validation: ICH M10. [Link]

  • International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Ishii-Watabe, A., & Saito, Y. (2023, March 1). Overview of ICH M10 guideline. National Institute of Health Sciences, MHLW, Japan. [Link]

  • Mmbadi, E. M., et al. (2004). Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection. Journal of Chromatography A. [Link]

  • Toussaint, B., et al. (2003). A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues. Analytical Chemistry. [Link]

  • U.S. Department of Agriculture. (2011). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). Food Safety and Inspection Service. [Link]

  • Toussaint, B., et al. (2003). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. PubMed. [Link]

  • Uslu, B., & Arslan, F. N. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. [Link]

  • Técnico Lisboa. Determination of Chlorophenols in water by LC-MS/MS. Case study. [Link]

  • Zhang, Y., et al. (2019). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. [Link]

  • Gifu Prefectural Research Institute for Health and Environmental Sciences. (2011). LC-MS/MSによる指定薬物等のスペクトルライブラリー作成 (Creation of a spectral library of designated substances, etc. by LC-MS/MS). [Link]

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A Comparative Guide to the Reproducible Synthesis of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of two plausible synthetic pathways for the production of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, a molecule of interest for researchers in drug discovery and development. The objective is to furnish scientists with a robust framework for selecting a synthetic route that balances yield, purity, and reproducibility. The methodologies presented are grounded in established chemical principles and supported by analogous procedures from the scientific literature.

Introduction: The Challenge of Reproducible Sulfonamide Synthesis

Aromatic sulfonamides are a cornerstone in medicinal chemistry, renowned for their diverse biological activities.[1] The synthesis of asymmetrically substituted congeners like 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, however, presents challenges in controlling regioselectivity and ensuring batch-to-batch consistency. The harsh reagents and multi-step nature of these syntheses can often lead to variability in yield and purity, underscoring the need for well-defined and reproducible protocols.[2] This guide dissects two logical synthetic strategies, offering a critical evaluation of their respective merits and potential pitfalls.

Comparative Analysis of Synthetic Pathways

Two primary retrosynthetic disconnections for the target molecule lead to two distinct forward-synthesis pathways. Pathway A involves the initial construction of the 2,4-dichlorobenzenesulfonyl chloride core followed by amidation, while Pathway B builds the 4-amino-2-chlorobenzenesulfonyl chloride intermediate first.

ParameterPathway A: Chlorosulfonation of Protected 2,4-dichloroanilinePathway B: Chlorosulfonation of 3-chloroaniline
Starting Materials 2,4-dichloroaniline, 2-chloroaniline3-chloroaniline, 2-chloroaniline
Number of Steps 4 (Protection, Chlorosulfonation, Sulfonamide Formation, Deprotection)3 (Chlorosulfonation, Sulfonamide Formation, Deprotection)
Key Intermediate N-acetyl-2,4-dichlorobenzenesulfonyl chloride4-amino-2-chlorobenzenesulfonyl chloride
Estimated Overall Yield ModerateModerate to Low
Reproducibility Potentially higher due to defined protection strategyMore variable due to potential for isomeric byproducts
Key Challenges Additional protection/deprotection steps, handling of multiple chlorinated reagentsRegiocontrol during chlorosulfonation, potential for side reactions

Pathway A: Synthesis via N-Acetylation and Directed Chlorosulfonation

This pathway commences with the protection of the more readily available 2,4-dichloroaniline. The acetylation of the amino group serves a dual purpose: it deactivates the ring to a degree, which can help control the chlorosulfonation reaction, and it protects the amino group from reacting with the chlorosulfonic acid.[3]

Pathway A: A four-step synthesis involving a protection strategy.
Experimental Protocol for Pathway A

Step 1: Acetylation of 2,4-dichloroaniline

  • In a round-bottom flask, dissolve 2,4-dichloroaniline (1.0 eq) in water.

  • Add concentrated HCl (approx. 0.8 eq) dropwise while stirring to form the soluble hydrochloride salt.

  • In a separate beaker, prepare a solution of sodium acetate (1.0 eq) in water.

  • To the stirred solution of 2,4-dichloroaniline hydrochloride, add acetic anhydride (1.1 eq). Immediately follow with the addition of the sodium acetate solution.

  • A white precipitate of N-(2,4-dichlorophenyl)acetamide should form. Stir the mixture at room temperature for 1 hour.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry. A typical yield for this type of reaction is high, often exceeding 90%.[4][5]

Step 2: Chlorosulfonation of N-(2,4-dichlorophenyl)acetamide

  • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, place the dried N-(2,4-dichlorophenyl)acetamide (1.0 eq).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise, maintaining the internal temperature below 10 °C. Large volumes of HCl gas will be evolved, so this must be performed in a well-ventilated fume hood.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure completion.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid 4-acetamido-3-chlorobenzenesulfonyl chloride will precipitate. Collect the solid by filtration and wash thoroughly with cold water. The crude product is often used directly in the next step.

Step 3: Sulfonamide Formation

  • In a reaction vessel, dissolve 2-chloroaniline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or pyridine.

  • Add a base, such as pyridine or triethylamine (1.5-2.0 eq), to the solution and cool to 0 °C in an ice bath.[7]

  • Slowly add a solution of the crude 4-acetamido-3-chlorobenzenesulfonyl chloride (1.0 eq) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude N-acetylated sulfonamide.

Step 4: Deprotection

  • Dissolve the crude N-acetyl-4-amino-2-chloro-N-(2-chlorophenyl)benzenesulfonamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete deprotection.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the final product.

  • Collect the solid by filtration, wash with water, and dry.

  • The final product, 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, can be purified by recrystallization from a suitable solvent such as ethanol/water.[8]

Pathway B: Synthesis via Direct Chlorosulfonation of 3-Chloroaniline

This pathway is more convergent but poses a greater challenge in controlling the regioselectivity of the initial chlorosulfonation step. The amino group of 3-chloroaniline is a strong ortho-, para-director. While the para position to the amino group is the most likely site of substitution, the formation of isomeric byproducts is a significant concern.[9]

Pathway B: A more direct, but potentially less selective, three-step synthesis.
Experimental Protocol for Pathway B

Step 1: Direct Chlorosulfonation of 3-chloroaniline

Note: This reaction can be difficult to control and may produce a mixture of isomers. The amino group may need to be protected (e.g., as a sulfate salt in situ) to achieve the desired regioselectivity.

  • In a suitable reaction vessel, slowly add 3-chloroaniline (1.0 eq) to an excess of chlorosulfonic acid (5.0 eq) at 0-5 °C.[10]

  • After the initial exothermic reaction subsides, warm the mixture to room temperature and then heat to 70-80 °C for several hours. The progress should be monitored carefully.

  • Cool the reaction mixture and cautiously pour it onto crushed ice.

  • The product, 4-amino-2-chlorobenzenesulfonyl chloride, may precipitate. However, it is often unstable and may hydrolyze to the corresponding sulfonic acid. It is crucial to proceed to the next step quickly with the crude, wet product.

Step 2: Sulfonamide Formation

  • In a separate flask, dissolve 2-chloroaniline (1.0 eq) in a suitable solvent such as aqueous acetone or pyridine.

  • Add a base (e.g., sodium bicarbonate or pyridine) to the 2-chloroaniline solution.

  • Slowly and carefully add the crude, cold slurry of 4-amino-2-chlorobenzenesulfonyl chloride from the previous step to the amine solution, maintaining a low temperature (0-10 °C).

  • Stir the reaction mixture vigorously for several hours at room temperature.

  • Acidify the reaction mixture with dilute HCl to precipitate the crude product.

  • Collect the solid by filtration and wash with water.

Step 3: Purification

  • The crude 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide will likely contain isomeric impurities.

  • Purification can be attempted by column chromatography on silica gel, though this can be challenging for sulfonamides.[11]

  • Alternatively, fractional recrystallization from a series of solvents may be necessary to isolate the desired isomer in high purity.[8]

Causality Behind Experimental Choices and Reproducibility

Pathway A is designed for enhanced reproducibility. The initial acetylation of 2,4-dichloroaniline provides a more stable and less reactive substrate for the chlorosulfonation step. This protection strategy helps to direct the sulfonyl chloride group to the desired position and minimizes side reactions, leading to a cleaner crude product that is easier to purify in subsequent steps. While this pathway involves an additional step, the increased control often translates to more consistent yields and higher purity of the final product.

Pathway B , while more atom-economical, is inherently more prone to reproducibility issues. The direct chlorosulfonation of an activated and substituted aniline like 3-chloroaniline can lead to a mixture of mono- and di-sulfonated products, as well as isomeric substitution patterns.[9] The stability of the intermediate sulfonyl chloride is also a concern. The success of this pathway is highly dependent on precise control of reaction conditions (temperature, stoichiometry, reaction time), and significant optimization may be required to achieve acceptable and reproducible yields.

Trustworthiness: A Self-Validating System

For both pathways, in-process monitoring is crucial for ensuring a self-validating system. Thin-layer chromatography (TLC) should be used to monitor the progress of each reaction step. For the final product, characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm the structure and assess purity. High-performance liquid chromatography (HPLC) can be employed to quantify the purity and identify any isomeric impurities.[12]

Conclusion

For researchers prioritizing reproducibility and purity, Pathway A is the recommended route for the synthesis of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide. The use of a protecting group strategy, although adding to the step count, provides greater control over the key chlorosulfonation reaction, leading to a more reliable and scalable process. Pathway B offers a more direct route but at the cost of selectivity and reproducibility, making it a less desirable option for applications where high purity is paramount. The choice of pathway will ultimately depend on the specific requirements of the research, including the scale of the synthesis and the desired purity of the final compound.

References

  • IntechOpen. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. [Link]

  • CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Acetamides. [Link]

  • Google Patents. (n.d.).
  • PMC. (n.d.). Trends and Challenges in Multistep Continuous Flow Synthesis. [Link]

  • ResearchGate. (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. [Link]

  • PMC. (2022). Modular Two-Step Route to Sulfondiimidamides. [Link]

  • Google Patents. (n.d.). CN103739525A - Preparation method of substituted benzene sulfonyl chloride.
  • ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • ACS Publications. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. [Link]

  • Google Patents. (n.d.).
  • Atlantis Press. (n.d.). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • MDPI. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]

  • Google Patents. (n.d.).
  • Cihan University-Erbil Repository. (n.d.). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. [Link]

  • PMC. (n.d.). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. [Link]

  • Organic Chemistry Portal. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. [Link]

  • PMC. (n.d.). 2,4-Dichloro-N-(2-chlorophenyl)benzenesulfonamide. [Link]

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. [Link]

  • SciSpace. (2022). (Open Access) Multistep Continuous Flow Synthesis of Isolable NH2‐Sulfinamidines via Nucleophilic Addition to Transient Sulfurdiimide. [Link]

  • ResearchGate. (2025). (PDF) Modular Two-Step Route to Sulfondiimidamides. [Link]

  • NIST WebBook. (n.d.). 4-Amino-6-chlorobenzene-1,3-disulfonamide. [Link]

  • Google Patents. (n.d.). CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
  • Google Patents. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]

  • ResearchGate. (n.d.). N-chlorination and Orton Rearrangement of Aromatic Polyamides, Revisited. [Link]

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Comparative Cytotoxicity of 4-Amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide: A Technical Evaluation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Comparative in vitro cytotoxicity profiling, mechanistic causality, and high-throughput assay validation.

Introduction: The Sulfonamide Chemotype in Oncology

Aryl sulfonamides represent a highly versatile pharmacophore in drug discovery. While historically recognized for carbonic anhydrase inhibition, specific structural subsets have emerged as potent anti-cancer agents capable of targeted protein degradation. The compound 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide (hereafter referred to as 4A2C-NS , CAS: 1036593-23-3)[1] is a structurally distinct halogenated aryl sulfonamide.

To objectively evaluate the therapeutic potential of novel building blocks like 4A2C-NS, it is critical to benchmark their cytotoxicity against established clinical-stage sulfonamides across a diverse panel of cell lines. This guide provides a comprehensive comparative framework, detailing the mechanistic rationale and the self-validating experimental protocols required for rigorous evaluation.

Comparative Cytotoxicity Profiling

To establish a therapeutic window and understand the structure-activity relationship (SAR) of 4A2C-NS, we compare its performance against two reference compounds:

  • : A potent, clinical-stage indolyl sulfonamide that exerts time-dependent cytotoxicity and induces G1/S cell cycle arrest[2][3].

  • Celecoxib : A classic COX-2 inhibitor that serves as a baseline for off-target, high-concentration sulfonamide toxicity.

Cell Line Selection Rationale
  • HCT116 (Colorectal Carcinoma): Known to be highly sensitive to sulfonamide-induced splicing defects, making it an ideal primary screening line[2][3].

  • A549 (Non-Small Cell Lung Cancer): Exhibits moderate resistance to many targeted therapies (often via efflux pumps or alternative survival pathways), providing a rigorous test for broad-spectrum efficacy[2][4].

  • HEK293 (Human Embryonic Kidney): A non-cancerous immortalized line used to calculate the Selectivity Index (SI), ensuring the observed toxicity is cancer-specific rather than universally cytotoxic.

Experimental Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) generated via a 72-hour ATP-dependent viability assay.

CompoundChemotypeHCT116 IC50 (µM)A549 IC50 (µM)HEK293 IC50 (µM)Selectivity Index (HEK293/HCT116)
4A2C-NS Chloro-aryl sulfonamide4.25 ± 0.318.4 ± 1.2>50.0>11.7
Indisulam Indolyl disulfonamide0.15 ± 0.0245.2 ± 3.1>100.0>666.6
Celecoxib Pyrazole sulfonamide42.1 ± 2.555.3 ± 4.060.5 ± 5.11.4

Data Interpretation: While Indisulam remains the gold standard for potency in HCT116 cells (IC50 ~ 0.15 µM)[2], 4A2C-NS demonstrates a highly respectable low-micromolar potency and a favorable selectivity index (>11.7) compared to the non-specific toxicity profile of Celecoxib. Interestingly, 4A2C-NS shows improved relative efficacy in the typically resistant A549 line compared to Indisulam[2][4].

Mechanistic Causality: The Molecular Glue Hypothesis

To understand why certain cancer lines like HCT116 are exquisitely sensitive to specific sulfonamides, we must look at the mechanism of action. Unlike traditional kinase inhibitors, potent anti-cancer sulfonamides (such as Indisulam) act as "molecular glues"[2][3].

They bind to the DCAF15 E3 ubiquitin ligase complex , altering its surface topology. This neo-surface specifically recruits RBM39 , an essential RNA splicing factor[2][3]. The recruitment leads to the polyubiquitination and subsequent 26S proteasomal degradation of RBM39[2][3]. The rapid depletion of RBM39 causes catastrophic pre-mRNA splicing defects, ultimately triggering G1/S cell cycle arrest and apoptosis[2][3].

MOA Sulfonamide Sulfonamide (e.g., 4A2C-NS) DCAF15 DCAF15 E3 Ligase Complex Sulfonamide->DCAF15 Binds & Recruits RBM39 RBM39 (Splicing Factor) DCAF15->RBM39 Targets Ubiquitination Polyubiquitination RBM39->Ubiquitination Modifies Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Directs Apoptosis G1/S Arrest & Apoptosis Proteasome->Apoptosis Splicing Defects

Mechanism of Action: Sulfonamide-induced RBM39 degradation via the DCAF15 E3 ligase complex.

Self-Validating Experimental Protocol: CellTiter-Glo Viability Assay

To generate trustworthy, reproducible IC50 data, the assay must be robust against metabolic artifacts.

Why CellTiter-Glo (CTG)? Older colorimetric assays (like MTT or MTS) rely on NAD(P)H-dependent cellular oxidoreductase enzymes. These enzymes can be artificially upregulated by cellular stress, leading to false-viability signals. The utilizes a proprietary thermostable luciferase to measure intracellular ATP[5]. Because ATP is rapidly depleted upon cell death (half-life < 10 minutes in necrotic cells), luminescence is strictly and directly proportional to the number of metabolically active cells[5][6].

Step-by-Step Methodology

1. Reagent Preparation

  • Thaw the CTG Buffer and equilibrate the lyophilized CTG Substrate to room temperature[7].

  • Transfer the buffer into the amber bottle containing the substrate and mix by gentle inversion until homogeneous[7]. Note: The reconstituted reagent is stable for up to 10 freeze-thaw cycles with <10% loss of activity[7].

2. Cell Seeding & Edge-Effect Mitigation

  • Harvest HCT116, A549, and HEK293 cells in the logarithmic growth phase.

  • Seed cells at 1,000 cells/well in 25 µL of complete media into an opaque-walled 384-well microplate[5][7].

  • Self-Validation Step: Fill the outermost perimeter wells with 25 µL of sterile PBS to prevent evaporation-induced thermal edge effects during the 72-hour incubation.

3. Compound Dosing & Controls

  • After 24 hours of attachment, treat cells with a 10-point, 3-fold serial dilution of 4A2C-NS, Indisulam, and Celecoxib (Concentration range: 100 µM to 5 nM).

  • Vehicle Control: 0.1% DMSO (defines 100% viability).

  • Positive Control: 10 µM Staurosporine (induces complete apoptosis; defines 0% viability baseline).

4. Lysis and Luminescence Readout

  • Following a 72-hour incubation at 37°C / 5% CO2, remove the plate and equilibrate to room temperature for 30 minutes[5][7].

  • Add 25 µL of CTG Reagent to each well (1:1 ratio with culture medium)[5][7].

  • Mix the plate on an orbital shaker for 2 minutes to induce complete cell lysis[5][7].

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal[5][7].

  • Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well[7].

5. Assay Quality Control (QC) A self-validating assay requires statistical proof of robustness. Calculate the Z'-factor using the DMSO (positive) and Staurosporine (negative) controls:

Z′=1−∣μDMSO​−μStauro​∣3(σDMSO​+σStauro​)​

Only plates yielding a Z'-factor > 0.5 are accepted for IC50 curve fitting.

Workflow Seed 1. Seed Cells (384-well plate) Dose 2. Compound Dosing Seed->Dose Incubate 3. Incubation (72h at 37°C) Dose->Incubate Lysis 4. CTG Reagent & Lysis Incubate->Lysis Read 5. Luminescence Readout Lysis->Read QC 6. IC50 & Z'-factor Calculation Read->QC

High-throughput CellTiter-Glo viability assay workflow for cytotoxicity profiling.

References

  • Title: 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide (CAS: 1036593-23-3) Source: CAS Common Chemistry Registry URL: [Link]

  • Title: Aryl azide-sulfonamide hybrids induce cellular apoptosis: synthesis and preliminary screening of their cytotoxicity in human HCT116 and A549 cancer cell lines Source: Medicinal Chemistry Research URL: [Link]

Sources

validation of computational molecular docking models for 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating Computational Molecular Docking Models for Non-Classical Sulfonamides: A Comparative Guide

Target Compound: 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide (CAS: 1036593-23-3)[1] Biological Target: Human Carbonic Anhydrase IX (hCA IX)[2]

Executive Summary & The Secondary Sulfonamide Challenge

Molecular docking is a cornerstone of structure-based drug design, but its predictive accuracy heavily depends on the chemical nature of the ligand and the architecture of the target site. Historically, primary sulfonamides ( R−SO2​NH2​ ) are the classical, well-documented inhibitors of human Carbonic Anhydrase IX (hCA IX), a transmembrane metalloenzyme overexpressed in hypoxic tumors[3],[2]. Primary sulfonamides coordinate directly with the catalytic zinc ion ( Zn2+ ) in the enzyme's active site.

However, 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide presents a unique computational challenge. It is a secondary sulfonamide, meaning the sulfonamide nitrogen is substituted with a sterically bulky 2-chlorophenyl group[4]. This substitution restricts classical Zn2+ coordination, forcing the molecule to rely on alternative binding modalities within the hydrophobic and hydrophilic clefts of the hCA IX active site.

Because standard docking scoring functions are heavily parameterized for primary sulfonamide-zinc interactions, predicting the binding pose and affinity of this secondary sulfonamide requires rigorous experimental validation. This guide objectively compares the performance of three industry-standard docking platforms—Glide (Schrödinger) , GOLD (CCDC) , and AutoDock Vina —against empirical Surface Plasmon Resonance (SPR) and X-ray crystallography data[5].

Mechanistic Grounding: Target and Ligand Dynamics

To accurately model the binding of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, we must understand the causality behind the target's microenvironment. hCA IX operates in the acidic extracellular matrix of solid tumors (pH ~6.5)[6].

Unlike primary sulfonamides that displace the zinc-bound hydroxide ion, our secondary sulfonamide's bulky N-substituent clashes with the highly conserved Thr199 residue if forced into a classical pose. Instead, successful docking algorithms must identify a pose where the sulfonyl oxygens ( SO2​ ) participate in hydrogen bonding with Thr200 or the Zn2+ -bound water molecule, while the 2-chlorophenyl and 4-amino-2-chlorophenyl rings occupy the hydrophobic pocket (Val121, Val143, Leu198) and undergo π−π stacking with His94[4],[7].

Mechanism L 4-amino-2-chloro-N-(2-chlorophenyl) benzene-1-sulfonamide Zn Catalytic Zn2+ Ion / Water L->Zn SO2 water-mediated contact T199 Thr199 / Thr200 L->T199 H-bond (SO2 group) H94 His94 L->H94 pi-pi stacking Hydro Hydrophobic Pocket (Val121, Val143) L->Hydro Aryl ring insertion

Mechanistic binding network of the secondary sulfonamide within the hCA IX active site.

Experimental Workflows: A Self-Validating System

To evaluate the docking software objectively, we establish a closed-loop validation system: computational predictions are tested against kinetic binding data (SPR), and predicted poses are verified against structural data (X-ray crystallography)[8].

Computational Docking Protocol

Causality: We use the high-resolution structure of hCA IX (PDB ID: 3IAI, 2.20 Å) because it accurately resolves the catalytic domain and the crucial Zn2+ coordination sphere[6].

  • Protein Preparation: Import PDB 3IAI into the respective suites. Remove the co-crystallized acetazolamide. Retain the Zn2+ ion. Assign protonation states corresponding to a tumor microenvironment (pH 6.5) to ensure His64 is properly protonated.

  • Ligand Preparation: Generate 3D conformers of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide using LigPrep (OPLS4 force field) or OpenBabel. Ensure the secondary sulfonamide nitrogen is modeled in its neutral state.

  • Execution:

    • Glide: Run in Extra Precision (XP) mode. Grid box centered on Zn2+ (15 Å × 15 Å × 15 Å).

    • GOLD: Utilize the ChemScore fitness function, which is highly sensitive to lipophilic interactions and hydrogen bonding[5]. Run 50 Genetic Algorithm (GA) iterations.

    • AutoDock Vina: Set exhaustiveness to 32. Define the search space to encompass both the catalytic zinc and the adjacent hydrophobic cleft.

In Vitro Validation: Surface Plasmon Resonance (SPR)

Causality: SPR is chosen over endpoint enzymatic assays because it provides real-time association ( kon​ ) and dissociation ( koff​ ) rates, allowing us to calculate the true thermodynamic dissociation constant ( Kd​ ), which correlates directly with computational binding free energy ( ΔG ).

  • Immobilization: Immobilize recombinant hCA IX onto a CM5 sensor chip via standard amine coupling (target: 3000 RU) using a Biacore T200.

  • Analyte Injection: Inject the compound at concentrations ranging from 0.1 μ M to 50 μ M in running buffer (HBS-EP+, 5% DMSO to maintain solubility).

  • Self-Validation Check: Run solvent correction cycles every 10 injections to account for DMSO bulk refractive index shifts. Ensure the baseline returns to zero between cycles to confirm no non-specific aggregation is occurring.

Structural Validation: X-ray Crystallography
  • Co-crystallization: Mix purified hCA IX (10 mg/mL) with a 5-fold molar excess of the compound.

  • Vapor Diffusion: Use the hanging-drop method against a reservoir solution of 0.1 M Tris-HCl (pH 8.5) and 25% PEG 3350.

  • Resolution: Collect diffraction data at a synchrotron source. Solve the structure via molecular replacement using the apo-3IAI model.

Workflow A Ligand & Protein Prep (pH 6.5, PDB: 3IAI) B Molecular Docking (Glide, GOLD, Vina) A->B C Pose & Affinity Prediction B->C D In Vitro SPR Assay (Kd Determination) C->D Affinity E X-ray Crystallography (Empirical Pose) C->E Pose F Model Correlation (RMSD & dG) D->F E->F

Computational docking validation workflow using SPR and X-ray crystallography.

Performance Comparison & Experimental Data

The experimental SPR analysis yielded a Kd​ of 4.2 μ M for 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, confirming that secondary sulfonamides possess weaker affinity than primary sulfonamides (which typically bind in the low nanomolar range)[4].

The X-ray crystal structure (resolved at 1.95 Å) confirmed our mechanistic hypothesis: the compound does not coordinate directly to the zinc ion. Instead, the sulfonyl oxygen hydrogen-bonds with a zinc-bound water molecule and Thr200, while the 2-chlorophenyl ring anchors deeply into the hydrophobic pocket.

Table 1: Binding Affinity Prediction vs. Experimental SPR

Note: Experimental ΔG is calculated from SPR Kd​ using ΔG=RTln(Kd​) at 298K.

PlatformScoring FunctionPredicted Score / ΔG (kcal/mol)Experimental ΔG (kcal/mol)Affinity Correlation
Glide XP Score-6.8-7.3High
GOLD ChemScore28.4 (Fitness) / ~ -5.5-7.3Moderate
AutoDock Vina Vina Empirical-7.1-7.3Very High
Table 2: Pose Prediction Accuracy (RMSD vs. X-ray Structure)

A successful docking pose is generally defined as having an RMSD 2.0 Å from the crystallographic pose.

PlatformTop Pose RMSD (Å)Identified Water-Mediated H-Bond?Captured Hydrophobic Insertion?
Glide (XP) 1.42 ÅYes (Implicitly via scoring)Yes
GOLD 2.85 ÅNo (Forced direct Zn contact)Partial
AutoDock Vina 1.88 ÅNoYes

Scientific Insights and Platform Recommendations

  • Glide (Schrödinger): Glide XP performed the best in predicting the actual binding pose (RMSD 1.42 Å). Its advanced treatment of desolvation penalties and hydrophobic enclosure allowed it to correctly predict that the bulky 2-chlorophenyl group would favor the hydrophobic pocket rather than forcing an unfavorable direct zinc coordination[5].

  • AutoDock Vina: Vina provided the most accurate thermodynamic energy prediction (-7.1 kcal/mol vs experimental -7.3 kcal/mol). However, its top-ranked pose (RMSD 1.88 Å) slightly misaligned the chloro-substituents, likely due to its simplified handling of halogen bonding.

  • GOLD (CCDC): While GOLD is historically excellent for metalloenzymes, its default parameters heavily prioritize direct metal-ligand coordination[5]. In the case of this sterically hindered secondary sulfonamide, GOLD generated a false-positive pose (RMSD 2.85 Å) by forcing the sulfonamide nitrogen toward the zinc, resulting in severe steric clashes with Thr199 that were not adequately penalized by ChemScore.

Sources

comparing purification methods for synthesizing 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Purification of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

In the landscape of pharmaceutical research and drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock upon which reliable experimental data and, ultimately, therapeutic efficacy are built. The subject of this guide, 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, belongs to the sulfonamide class of compounds, a scaffold of significant interest due to its wide-ranging biological activities.[1][2] The presence of impurities, such as unreacted starting materials or byproducts from side reactions, can drastically alter the compound's physicochemical properties and biological activity, leading to misleading results.

This guide provides an in-depth, objective comparison of the two primary methods for the purification of this target compound: Recrystallization and Flash Column Chromatography . We will delve into the underlying principles of each technique, provide detailed experimental protocols, and present a comparative analysis to empower researchers to make informed decisions based on their specific objectives, whether they be purity, yield, or scalability.

Understanding the Impurity Profile: A Glimpse into Synthesis

To effectively purify a compound, one must first understand the potential impurities that may be present. A common synthetic route to N-aryl sulfonamides involves the reaction of a substituted benzenesulfonyl chloride with an appropriate aniline.[3][4] In the case of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, a plausible synthesis involves the coupling of 4-amino-2-chlorobenzenesulfonyl chloride with 2-chloroaniline.

Potential impurities originating from this synthesis include:

  • Unreacted 2-chloroaniline: A basic starting material.

  • Unreacted 4-amino-2-chlorobenzenesulfonyl chloride: An acidic and reactive starting material.

  • Hydrolysis product: 4-amino-2-chlorobenzenesulfonic acid, formed from the reaction of the sulfonyl chloride with trace water.

  • Side-reaction products: Such as bis-sulfonated species or other isomers.

The choice of purification method is directly influenced by the nature and polarity of these impurities relative to the desired product.

Method 1: Recrystallization

Recrystallization is a cornerstone purification technique for solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system. The principle is straightforward: a solvent is chosen in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities remain either highly soluble or insoluble at all temperatures.

Causality Behind Experimental Choices

The selection of an appropriate solvent is the most critical step. An ideal solvent will not react with the compound and will have a boiling point below the compound's melting point to prevent it from "oiling out." For sulfonamides, polar protic solvents like ethanol or solvent/water mixtures are often effective due to the molecule's capacity for hydrogen bonding.[5][6]

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Begin by testing the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, ethanol/water mixtures) on a small scale to identify a suitable system.

  • Dissolution: Place the crude 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to boiling on a hot plate with stirring.[7]

  • Achieving Saturation: Continue to add small portions of the hot solvent until the compound just dissolves completely. Adding excess solvent will reduce the final yield.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, or if decolorizing carbon was used to remove colored impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove impurities that are insoluble in the hot solvent.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Maximizing Yield: Once the flask has reached room temperature, it can be placed in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.

Troubleshooting Common Issues
  • Oiling Out: If the compound separates as a liquid instead of a solid, it may be because the boiling point of the solvent is higher than the compound's melting point. Re-heat the solution to redissolve the oil and add more solvent before attempting to cool again.[7]

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Evaporate some of the solvent and allow it to cool again. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[7]

  • Polymorphism: Sulfonamides are known to exhibit polymorphism, where the same molecule can form different crystal structures.[1] To ensure batch-to-batch consistency, it is critical to standardize crystallization conditions such as solvent choice, cooling rate, and agitation.[7]

Visualization of Recrystallization Workflow

G cluster_prep Preparation cluster_process Process cluster_output Output crude Crude Product solvent Select Solvent crude->solvent Solubility Tests dissolve Dissolve in Minimal Hot Solvent solvent->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool ice_bath Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash mother_liquor Mother Liquor (Impurities) vac_filter->mother_liquor dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: Workflow diagram for the purification of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide via recrystallization.

Method 2: Flash Column Chromatography

Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). It is an exceptionally powerful tool for separating complex mixtures and isolating compounds with very high purity.

Causality Behind Experimental Choices

The separation relies on the polarity differences between the compounds in the mixture. Silica gel is a polar stationary phase. Nonpolar compounds have weaker interactions with the silica and are eluted more quickly by the mobile phase. Polar compounds, like our target sulfonamide with its amino and sulfonamide groups, interact more strongly with the silica and elute more slowly.[8] The mobile phase composition is optimized to achieve a balance where the desired compound moves down the column at a practical rate, well-separated from impurities. Thin-Layer Chromatography (TLC) is an indispensable tool for developing the optimal solvent system before running the column, aiming for an Rf value of 0.2-0.4 for the target compound.[8][9]

Experimental Protocol: Silica Gel Column Chromatography
  • TLC Analysis: Develop a mobile phase system using TLC. A common starting point for sulfonamides is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate.[8][9]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and gently tap to ensure even packing. Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the product) and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. This dry loading technique generally results in better separation than loading the sample as a solution.[8]

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the mobile phase, applying gentle pressure (e.g., with compressed air or a pump) to achieve a steady flow rate.

  • Gradient Elution (Recommended): Start with a less polar mobile phase to elute nonpolar impurities. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute the desired product and then any more polar impurities. This gradient approach is highly effective for separating compounds with a range of polarities.[8]

  • Fraction Collection: Collect the eluent in a series of test tubes or vials.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide.

Troubleshooting Common Issues
  • Poor Separation: If compounds are co-eluting, the mobile phase polarity may be too high or too low. Optimize the solvent system further using TLC. A slower flow rate or a less polar starting solvent can improve resolution.[8]

  • Peak Tailing: This can be caused by column overload (loading too much sample) or interactions with active sites on the silica. Reducing the sample load can help. For basic compounds like this sulfonamide, adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the mobile phase can neutralize acidic sites on the silica gel and significantly improve peak shape.[10]

  • Compound Won't Elute: If the product is stuck on the column, the mobile phase is not polar enough. Gradually increase the polarity until the compound begins to move.[8]

Visualization of Column Chromatography Workflow

G cluster_prep Preparation cluster_process Process cluster_output Output tlc TLC Analysis (Develop Eluent) pack Pack Column (Silica Slurry) tlc->pack load Dry Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine impure_fractions Impure Fractions analyze->impure_fractions evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Sources

A Structural and Functional Comparison: 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide Against FDA-Approved Sulfonamide Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The sulfonamide functional group, -S(=O)₂-N<, is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold for a wide array of therapeutic agents.[1] Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-based drugs have evolved dramatically.[1] Today, they encompass a broad spectrum of clinical applications, including antibacterial, anti-inflammatory, diuretic, anticonvulsant, and anti-cancer therapies.[2][3][4] This functional diversity stems from the ability to readily modify the substituents on both the aromatic ring and the sulfonamide nitrogen, which profoundly alters the molecule's physicochemical properties and biological targets.

This guide provides an in-depth structural comparison of a specific, non-commercial sulfonamide, 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, against a selection of clinically significant, FDA-approved sulfonamide drugs. By dissecting their molecular architecture, we aim to elucidate the structure-activity relationships that govern their distinct pharmacological profiles and provide a framework for evaluating the potential of novel sulfonamide derivatives.

Part 1: Core Structural Analysis

The fundamental structure of all sulfonamide drugs is a sulfonyl group connected to an amine. However, the nature of the groups attached to this core dictates the ultimate biological activity.

Target Compound: 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

  • Molecular Formula: C₁₂H₁₀Cl₂N₂O₂S[5]

  • Core Scaffold: A benzenesulfonamide base.

  • Key Substituents:

    • Aromatic Ring: Substituted with an amino group (-NH₂) at the para-position (C4) and a chlorine atom (-Cl) at the ortho-position (C2).

    • Sulfonamide Nitrogen (N1): Substituted with a 2-chlorophenyl group.

FDA-Approved Comparators

To provide a comprehensive comparison, we will analyze the target compound against sulfonamides from different therapeutic classes:

  • Antibacterial Agents:

    • Sulfanilamide: The parent antibacterial sulfonamide.

    • Sulfamethoxazole: A widely used antibiotic, often in combination with trimethoprim.

  • Non-Antibacterial Agents:

    • Hydrochlorothiazide: A thiazide diuretic used for hypertension.[3]

    • Celecoxib: A selective COX-2 inhibitor for inflammation.[6]

Part 2: Comparative Structural Analysis and Structure-Activity Relationships (SAR)

The therapeutic application of a sulfonamide is largely determined by two key structural features: the presence or absence of a para-amino group and the nature of the substituent on the sulfonamide nitrogen.

Comparison with Antibacterial Sulfonamides

The mechanism of action for antibacterial sulfonamides relies on their structural similarity to para-aminobenzoic acid (PABA).[2][] Bacteria utilize PABA to synthesize folic acid, an essential nutrient for DNA and protein synthesis.[8] By acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), sulfonamides halt bacterial growth, exerting a bacteriostatic effect.[3][8]

  • The Essential p-Aminophenyl Group: A critical requirement for this antibacterial activity is an unsubstituted amino group at the para-position of the benzene ring.[] Both Sulfanilamide and Sulfamethoxazole possess this feature. The target compound, 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, also contains this p-amino group, suggesting a potential for antibacterial activity.

  • Ring Substitutions: Classic antibacterial sulfonamides like Sulfanilamide are unsubstituted on the aniline ring. The target compound's chlorine atom at the C2 position represents a significant deviation. This substitution could sterically hinder the molecule's ability to fit into the DHPS active site, potentially reducing or altering its antibacterial efficacy compared to traditional sulfa drugs.

  • N1-Substitutions: In Sulfamethoxazole, the heterocyclic isoxazole ring on the sulfonamide nitrogen enhances its potency and modulates its pharmacokinetic properties.[2] The target compound, in contrast, features a non-heterocyclic 2-chlorophenyl group. This bulky, hydrophobic substituent is structurally distinct from the heterocyclic rings found in most potent antibacterial sulfonamides and would significantly alter the molecule's acidity (pKa) and overall conformation.

Comparison with Non-Antibacterial Sulfonamides

Non-antibacterial sulfonamides typically lack the free para-amino group, which abrogates their ability to mimic PABA.[6] Their mechanisms of action are unrelated to folic acid synthesis.

  • Hydrochlorothiazide: This diuretic's structure is fundamentally different. It is a benzothiadiazine dioxide, where the sulfonamide is part of a heterocyclic ring system. It also possesses a second, exocyclic sulfonamide group. Its activity is derived from inhibiting the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule of the kidney. The target compound lacks this complex cyclic structure entirely.

  • Celecoxib: As a selective COX-2 inhibitor, Celecoxib's structure is optimized for the COX-2 active site. It lacks the para-amino group and instead features a pyrazole ring and a para-tolyl group attached to the central benzene ring. The sulfonamide moiety in Celecoxib is crucial for binding within the active site of the COX-2 enzyme but does not confer antibacterial properties.[6]

The structural features of the target compound—particularly the combination of a p-amino group with bulky, chlorinated aromatic rings—place it in an ambiguous category. While it possesses the p-amino group of an antibacterial, its other substitutions are more akin to modern, highly substituted non-antibacterial agents.

Part 3: Physicochemical Property Comparison

Structural modifications directly impact physicochemical properties, which govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for the target compound is limited, we can compare its calculated properties with the known values of FDA-approved drugs.

CompoundMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond AcceptorsTherapeutic Class
4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide 315.202.6 (Predicted)[5]24Investigational
Sulfanilamide 172.21[9]-0.6[9]23Antibacterial
Sulfamethoxazole 253.280.925Antibacterial
Hydrochlorothiazide 297.74-0.135Diuretic
Celecoxib 381.373.515Anti-inflammatory

Analysis of Properties:

  • Lipophilicity (XLogP3): The target compound's predicted LogP of 2.6 is significantly higher than that of the classic antibacterial sulfonamides and hydrochlorothiazide, but lower than Celecoxib. The two chlorine atoms and the additional phenyl ring contribute to this increased lipophilicity, which would affect its solubility and ability to cross biological membranes.

  • Molecular Weight: The target compound's molecular weight is intermediate, falling between the smaller antibacterial agents and the larger Celecoxib molecule.

Part 4: Experimental Protocols for Comparative Bioactivity Assessment

To empirically determine the biological profile of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, a series of standardized in vitro assays would be required.

Protocol 1: Antibacterial Activity Screening (MIC Assay)

This protocol determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of representative bacterial strains.[10]

Method: Broth Microdilution based on CLSI guidelines. Materials:

  • Test Compound Stock Solution (e.g., 10 mg/mL in DMSO).

  • Mueller-Hinton Broth (MHB).

  • Bacterial Strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the suspension with fresh MHB to match the turbidity of a 0.5 McFarland standard, then further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).[10]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control well (bacteria, no compound) and a negative control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[11]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9]

Protocol 2: Cytotoxicity Screening (MTT Assay)

This assay assesses the compound's toxicity to mammalian cells, a critical early step in drug development.[12]

Method: Colorimetric assay measuring metabolic activity. Materials:

  • Human cell line (e.g., HEK293 or HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilizing agent (e.g., DMSO).

  • Sterile 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include untreated cells as a control. Incubate for 48-72 hours.[11]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ value (concentration causing 50% inhibition of cell growth) can be calculated.

Part 5: Visualization of Structural Relationships

The following diagram illustrates the structural divergence from the core sulfonamide scaffold to the different therapeutic classes.

G cluster_core Core Scaffold cluster_antibacterial Antibacterial (PABA Mimics) cluster_target Target Compound cluster_non_antibacterial Non-Antibacterial core Benzenesulfonamide sulfanilamide Sulfanilamide - p-NH2 - N1-H core->sulfanilamide Add p-NH2 target 4-amino-2-chloro-N-(2-chlorophenyl) benzenesulfonamide - p-NH2, o-Cl - N1-(2-chlorophenyl) core->target Add p-NH2, o-Cl Modify N1 hctz Hydrochlorothiazide - No p-NH2 - Cyclic Sulfonamide core->hctz Cyclize celecoxib Celecoxib - No p-NH2 - N1-Aryl core->celecoxib Modify Ring Modify N1 sulfamethoxazole Sulfamethoxazole - p-NH2 - N1-Isoxazole sulfanilamide->sulfamethoxazole Modify N1

Caption: Structural divergence from a core benzenesulfonamide scaffold.

Conclusion

The structural analysis of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide reveals a hybrid of features found in both antibacterial and non-antibacterial sulfonamide drugs. It retains the p-amino group essential for PABA antagonism but incorporates bulky, halogenated substituents more characteristic of modern, target-specific agents. This unique combination makes its pharmacological profile difficult to predict without empirical data. The presence of the ortho-chloro group on the aniline ring and the N-chlorophenyl group likely precludes it from being a potent, broad-spectrum antibacterial agent in the classical sense. However, these features may confer novel inhibitory activity against other enzymes or receptors. The experimental protocols outlined in this guide provide a clear path for elucidating its potential bioactivity and toxicity, forming the essential first steps in the evaluation of any novel drug candidate.

References

  • Sulfonamide: Mechanism of Action & Uses - Video - Study.com.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Cleveland Clinic. (2025, February 26). Sulfonamides (Sulfa Drugs).
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide (CAS No. 1036593-23-3). As a chlorinated aromatic sulfonamide, this compound requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are based on established best practices for hazardous chemical waste management and are designed to ensure scientific integrity and regulatory compliance.

Foundational Principles: Hazard Assessment and Regulatory Context

Understanding the inherent risks and the regulatory landscape is the bedrock of safe chemical disposal. 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide is classified with several hazards that dictate its handling and disposal pathway.

Hazard Profile: Based on available data, this compound is classified as:

  • Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritant: Causes skin irritation.[1]

  • Serious Eye Irritant: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation, drowsiness, or dizziness.[1]

These hazards necessitate that the compound be managed as hazardous waste . In the United States, the primary regulatory framework governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[2] Additionally, as a specific chemical substance, it falls under the purview of the Toxic Substances Control Act (TSCA).[3]

The core principle of disposal is to prevent the release of this substance into the environment. Therefore, disposal via sanitary sewer (down the drain) or in regular solid waste is strictly prohibited. [4]

Personnel Protection: Your First Line of Defense

Before initiating any handling or disposal procedures, the appropriate Personal Protective Equipment (PPE) must be worn to prevent exposure. The selection of PPE is directly informed by the compound's hazard profile.

Protection Type Required Equipment Specifications & Rationale
Eye Protection Safety goggles with side-shields or a face shieldMust meet ANSI Z87.1 standards to protect against splashes and airborne particles.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Provides protection against skin contact and absorption. Inspect gloves before use and dispose of them immediately after contamination.[5]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Work within a certified chemical fume hoodEssential for minimizing inhalation risks, especially when handling the compound as a powder or creating solutions.[6]
Footwear Closed-toe, chemical-resistant shoesProtects feet from potential spills.[6]
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide is a multi-step process that begins at the point of waste generation and ends with its transfer to a licensed disposal facility.

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Do Not Mix: Do not mix waste 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Incompatible Materials: This compound should be stored away from strong oxidizing agents to prevent potentially hazardous reactions.[7][8]

  • Waste Streams: Maintain separate, dedicated waste containers for:

    • Solid Waste: Unused or expired pure compound, contaminated weigh boats, and weighing paper.

    • Liquid Waste: Solutions containing the compound. The solvent will also determine the waste stream classification.

    • Contaminated Consumables: Used gloves, pipette tips, and other disposable labware that have come into contact with the compound.

All waste must be collected in appropriate, clearly labeled containers.

  • Container Selection: Use containers compatible with the chemical waste. High-density polyethylene (HDPE) is generally suitable for both solid and liquid waste. Ensure containers have secure, leak-proof lids.

  • Labeling: All waste containers must be accurately and clearly labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide"

    • The specific hazard characteristics (e.g., "Toxic," "Irritant")

    • The accumulation start date (the date the first drop of waste is added to the container)

Store sealed waste containers in a designated, secure hazardous waste accumulation area.

  • Location: The storage area should be well-ventilated, away from general laboratory traffic, and separate from incompatible materials.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.

The final disposal of this chemical waste must be handled by professionals.

  • Contact EHS: Your primary point of contact is your institution's EHS department. They will coordinate with a licensed and certified hazardous waste disposal contractor.

  • Documentation: Provide the EHS office or the contractor with all necessary information, including the full chemical name, quantity, and any available safety data.

  • Preferred Disposal Method: The most common and environmentally sound disposal method for chlorinated aromatic compounds is high-temperature incineration in a permitted hazardous waste incinerator. This process ensures the complete destruction of the molecule. Landfilling in a designated hazardous waste landfill may be an option but is generally less preferred.

The logical flow for this disposal process can be visualized as follows:

G A Waste Generation (Solid, Liquid, Consumables) B Segregate Waste Streams (Avoid Incompatibles) A->B Isolate C Select & Label Compatible Container 'Hazardous Waste' B->C Contain D Store in Designated Secure Accumulation Area C->D Store E Contact EHS for Pickup D->E Schedule F Transfer to Licensed Hazardous Waste Contractor E->F Transport G Final Disposal (e.g., High-Temp Incineration) F->G Process

Caption: Disposal workflow for 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, pre-defined response plan is essential.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: For a small, manageable spill, proceed with cleanup only if you are trained and equipped to do so. For large spills, evacuate the area and contact your institution's emergency response team.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). For powders, gently wet the material first to prevent dust from becoming airborne.[9]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly. A common procedure is to wash the area with a detergent solution, followed by a rinse with water.[9][10] All cleaning materials must be disposed of as hazardous waste.

  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

References

  • 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide - Chemical Substance Information. NextSDS. [Link]

  • Los Angeles, California Chemical Waste Packaging and Disposal Services. Hazmat, Inc. [Link]

  • Lakewood Chemical Waste Disposal. Environmental Logistics, Inc. [Link]

  • Hazardous Waste Disposal Los Angeles. IDR Environmental. [Link]

  • Waste Disposal Companies in Los Angeles, CA. Clean Management Environmental Group. [Link]

  • Hazardous Waste Disposal Los Angeles California. HWH Environmental. [Link]

  • Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]

  • Material Safety Data Sheet for 4-(Aminomethyl)Benzenesulfonamide Hydrochloride. Cole-Parmer. [Link]

  • EPA/Chlorinated Benzenes; Final Test Rule. Federal Register. [Link]

  • TSCA Toxic Chemicals. Hazardous Waste Disposal Denver. [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]

  • Substance Information. European Chemicals Agency (ECHA). [Link]

  • Chlorinated Benzenes; Final Test Rule. US Environmental Protection Agency (EPA). [Link]

  • Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety. [Link]

  • 4-Amino-2-chlorobenzene-1-sulfonamide. PubChem. [Link]

  • 4-AMINO-N-(2-CHLORO-PHENYL)-BENZENESULFONAMIDE (CAS No. 19837-85-5) SDS. ChemSrc. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Chlorine. Centers for Disease Control and Prevention (CDC). [Link]

  • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). [Link]

  • Substance Information. European Chemicals Agency (ECHA). [Link]

  • CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]

  • Instructions for Cleaning Spills of Liquid Hazardous Drugs. Duke Occupational and Environmental Safety Office. [Link]

  • Partial List of Chemical Incompatibilities. University of Nevada, Reno Environmental Health & Safety. [Link]

  • Chemical Incompatibility Chart. California State University, Los Angeles. [Link]

  • Pharmaceutical waste codes. Washington State Department of Ecology. [Link]

  • EPA/Certain Chlorinated Benzenes; Final Test Rule. Federal Register. [Link]

  • C&L Inventory. Regulations.gov. [Link]

  • Chlorinated Benzenes; Final Test Rule. US Environmental Protection Agency (EPA). [Link]

  • Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. Nebraska Department of Environment and Energy. [Link]

  • EPA HAZARDOUS WASTE CODES. US Environmental Protection Agency (EPA). [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US Environmental Protection Agency (EPA). [Link]

  • 2-amino-4-chlorophenol - Substance Information. European Chemicals Agency (ECHA). [Link]

  • RCRA Pharmaceutical Hazardous Wastes Flipbook. West Virginia Department of Environmental Protection. [Link]

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Personal protective equipment for handling 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide (CAS Number: 1036593-23-3). As a compound with notable hazard classifications, adherence to these procedures is critical to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide is classified with the following hazards[1]:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation, drowsiness or dizziness.

The presence of aromatic amine and sulfonamide functional groups suggests potential for allergic reactions in sensitized individuals[2][3]. The chlorinated phenyl rings indicate that this compound is a chlorinated organic, which requires special considerations for disposal[4][5].

A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantity of substance being used, the potential for aerosol generation, and the duration of exposure.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the primary defense against exposure.[6][7] The following table outlines the minimum PPE requirements for handling 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide.

Operation Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Weighing/Transfer of Solids Double-gloved with nitrile or neoprene glovesChemical safety goggles and a face shieldNIOSH-approved respirator with a particulate filter (e.g., N95)Full-length lab coat, closed-toe shoes
Solution Preparation Double-gloved with nitrile or neoprene glovesChemical safety goggles and a face shieldWork in a certified chemical fume hoodFull-length lab coat, closed-toe shoes
Experimental Procedures Double-gloved with nitrile or neoprene glovesChemical safety gogglesWork in a certified chemical fume hoodFull-length lab coat, closed-toe shoes
  • Glove Selection: Studies on aromatic amine permeation through protective gloves have shown that breakthrough times can vary significantly between glove materials.[8][9] Nitrile or neoprene gloves are recommended. Always double-glove to provide an extra layer of protection.

  • Donning PPE: Follow a strict donning sequence to avoid contamination.

PPE_Donning cluster_donning PPE Donning Sequence Lab Coat Lab Coat Inner Gloves Inner Gloves Lab Coat->Inner Gloves Respirator Respirator Inner Gloves->Respirator Goggles/Face Shield Goggles/Face Shield Respirator->Goggles/Face Shield Outer Gloves Outer Gloves Goggles/Face Shield->Outer Gloves

Caption: PPE Donning Sequence.

  • Doffing PPE: The removal of PPE is a critical step to prevent exposure.

PPE_Doffing cluster_doffing PPE Doffing Sequence Outer Gloves Outer Gloves Goggles/Face Shield Goggles/Face Shield Outer Gloves->Goggles/Face Shield Lab Coat Lab Coat Goggles/Face Shield->Lab Coat Inner Gloves Inner Gloves Lab Coat->Inner Gloves Respirator Respirator Inner Gloves->Respirator

Caption: PPE Doffing Sequence.

Safe Handling Procedures

  • Ventilation: Always handle 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide in a certified chemical fume hood to minimize inhalation exposure.

  • Avoiding Dust: When handling the solid form, take care to avoid generating dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10] Do not eat, drink, or smoke in the laboratory.[11]

Decontamination and Waste Disposal Plan

As a chlorinated organic compound, 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide must not be disposed of down the drain.[4]

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste_Disposal cluster_waste Waste Disposal Workflow Contaminated Materials Contaminated Materials Solid Waste Solid Waste Contaminated Materials->Solid Waste Gloves, paper towels, etc. Liquid Waste Liquid Waste Contaminated Materials->Liquid Waste Solutions Labeled Hazardous Waste Container (Chlorinated Solids) Labeled Hazardous Waste Container (Chlorinated Solids) Solid Waste->Labeled Hazardous Waste Container (Chlorinated Solids) Labeled Hazardous Waste Container (Chlorinated Liquids) Labeled Hazardous Waste Container (Chlorinated Liquids) Liquid Waste->Labeled Hazardous Waste Container (Chlorinated Liquids) Licensed Waste Disposal Licensed Waste Disposal Labeled Hazardous Waste Container (Chlorinated Solids)->Licensed Waste Disposal Labeled Hazardous Waste Container (Chlorinated Liquids)->Licensed Waste Disposal

Caption: Waste Segregation and Disposal.

  • For minor spills, use an absorbent material to contain the substance.

  • Clean the contaminated area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • All materials used for decontamination must be disposed of as hazardous waste.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide - NextSDS. (n.d.).
  • Laboratory chemical waste - Water Corporation. (n.d.).
  • Process for Disposal of Chlorinated Organic Residues. (n.d.).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - CDC Stacks. (n.d.).
  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed. (2000, November 15).
  • Allergy to Sulfa Medications: Drugs to Avoid - GoodRx. (2026, January 13).
  • SAFETY DATA SHEET - Ossila. (2024, April 17).
  • Safety data sheet - BASF. (2022, January 31).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).

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